Picilorex hydrochloride
Description
BenchChem offers high-quality Picilorex hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Picilorex hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
56109-02-5 |
|---|---|
Molecular Formula |
C14H19Cl2N |
Molecular Weight |
272.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H18ClN.ClH/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10;/h4-7,9,11,13-14,16H,2-3,8H2,1H3;1H |
InChI Key |
IEAYXYCMVCHLTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Picilorex Hydrochloride Mechanism of Action
Executive Summary
Picilorex hydrochloride (Code: UP 507-04) is a synthetic sympathomimetic amine belonging to the aryl-substituted pyrrolidine class. Historically investigated as an anorectic agent, its primary mechanism of action involves the inhibition of monoamine reuptake , specifically targeting the norepinephrine transporter (NET) and dopamine transporter (DAT).
Unlike amphetamine-based anorectics which primarily facilitate non-exocytotic substrate release, Picilorex functions predominantly by blocking the reuptake of catecholamines from the synaptic cleft, thereby enhancing adrenergic and dopaminergic signaling in the lateral hypothalamus (feeding center). This guide details the molecular pharmacology, synaptic kinetics, and experimental validation protocols for Picilorex.
Molecular Pharmacology & Structural Basis
Chemical Identity[1][2]
-
IUPAC Name: 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride
-
Core Scaffold: Pyrrolidine ring substituted with a p-chlorophenyl group and a cyclopropyl moiety.
-
Stereochemistry: The pyrrolidine ring introduces steric constraints that differentiate its binding profile from flexible phenethylamines (e.g., amphetamine).
Structure-Activity Relationship (SAR)
The pharmacological potency of Picilorex is driven by two critical structural features:
-
p-Chlorine Substitution: The electron-withdrawing chlorine atom at the para position of the phenyl ring enhances lipophilicity and affinity for the dopamine transporter (DAT), a common trait in anorectics (compare to chlorphentermine).
-
Cyclopropyl-Pyrrolidine Rigidification: The cyclopropyl group at position 5 and the methyl group at position 2 of the pyrrolidine ring create a rigid conformation. This steric bulk prevents the molecule from acting as a substrate for monoamine oxidase (MAO), thereby extending its half-life, while optimizing fit within the orthosteric binding site of NET and DAT.
Mechanism of Action: Synaptic Dynamics
Primary Target: Transporter Blockade
Picilorex acts as a competitive antagonist at the presynaptic monoamine transporters.
-
Norepinephrine Transporter (NET): Picilorex binds to the S1 binding site of NET. By occupying this site, it prevents the conformational change required for the translocation of norepinephrine (NE) back into the presynaptic neuron.
-
Dopamine Transporter (DAT): Similar inhibition occurs at DAT, leading to elevated extracellular dopamine (DA) levels.
Distinction from Orexin Antagonists:
Note: Despite the suffix "-orex," Picilorex is not an orexin/hypocretin receptor antagonist (e.g., suvorexant). It modulates catecholamines, not neuropeptides.
Downstream Signaling Pathways
The elevation of synaptic catecholamines triggers specific post-synaptic cascades involved in appetite suppression:
-
Adrenergic Pathway (Hypothalamus):
-
Increased NE binds to
-adrenergic receptors and -adrenergic receptors in the Lateral Hypothalamus. -
Activation:
-protein coupling Adenylyl Cyclase activation increased cAMP PKA activation. This signaling cascade inhibits the firing of orexigenic neurons (NPY/AgRP). -
Activation:
-protein coupling PLC activation increased Calcium influx.
-
-
Dopaminergic Pathway (Mesolimbic):
-
Increased DA in the Nucleus Accumbens modulates the "reward" aspect of feeding, reducing the hedonic drive to eat.
-
Visualization: Synaptic Mechanism of Action
The following diagram illustrates the blockade of NET/DAT by Picilorex and the subsequent activation of postsynaptic adrenergic signaling.
Caption: Picilorex competitively inhibits NET, preventing NE reuptake. Accumulated NE activates postsynaptic Beta-2 receptors, driving cAMP-mediated appetite suppression.
Experimental Validation Protocols
To validate the mechanism of Picilorex in a research setting, the following "self-validating" protocols are recommended.
Synaptosomal Monoamine Uptake Assay
Objective: Quantify the potency (
-
Preparation: Isolate synaptosomes from rat striatum (for DAT) and hypothalamus/cortex (for NET/SERT) using sucrose density gradient centrifugation.
-
Incubation: Suspend synaptosomes in Krebs-Ringer buffer.
-
Treatment: Incubate with varying concentrations of Picilorex (
M to M) for 10 minutes at 37°C. -
Substrate Addition: Add radiolabeled monoamines (
-NE, -DA, -5-HT). -
Termination: Stop reaction after 5 minutes by rapid filtration through Whatman GF/B filters.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Validation Check: Use Desipramine (NET selective) and GBR-12909 (DAT selective) as positive controls. If Picilorex fails to show dose-dependent inhibition, the reuptake mechanism is invalid.
In Vivo Microdialysis (Freely Moving)
Objective: Confirm extracellular accumulation of monoamines in real-time.
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the Lateral Hypothalamus (coordinates relative to Bregma: AP -2.3, L 1.8, DV -8.2).
-
Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5
L/min. -
Baseline: Collect samples every 20 minutes for 1 hour to establish stable baseline NE/DA levels.
-
Administration: Administer Picilorex (i.p. or oral gavage).
-
Analysis: Analyze dialysate using HPLC with Electrochemical Detection (HPLC-ECD).
-
Expected Result: A sharp spike in extracellular NE and DA (>200% baseline) peaking within 30-60 minutes confirms reuptake inhibition efficacy.
Data Summary: Comparative Pharmacology
| Parameter | Picilorex HCl | Amphetamine | Phentermine |
| Primary Mechanism | Reuptake Inhibition (NET/DAT) | Releaser (VMAT2/TAAR1) | Releaser/Reuptake Inhibitor |
| Chemical Class | Pyrrolidine | Phenethylamine | Phenethylamine |
| SERT Affinity | Low/Negligible | Low | Low |
| MAO Inhibition | Resistant (Steric bulk) | Substrate (Weak inhibitor) | Weak Inhibitor |
| Therapeutic Focus | Anorectic (Obsolete) | ADHD/Narcolepsy | Obesity |
References
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Picilorex. Inxight Drugs.[1] Retrieved from [Link]
-
DrugCentral. (2023). Picilorex - Drug Overview & Pharmacology. Division of Translational Informatics at University of New Mexico. Retrieved from [Link]
-
Dumeur, G., et al. (1976).[2] Activity of anorectic drugs (Amphetamine, amfepramone and UP 507-04) on two models of obesity in animals. Proceedings of the 2nd International Congress on Obesity. (Cited in historical pharmacological reviews).
-
PubChem. (n.d.). Compound Summary: Picilorex. National Library of Medicine. Retrieved from [Link]
- Hefti, F., et al. (1998). Patent WO1998047513A1: Use of NK-1 receptor antagonists for treating eating disorders. (Cites Picilorex as a reference anorectic compound).
Sources
Picilorex hydrochloride as a monoamine reuptake inhibitor
The Pharmacological Architecture of Picilorex Hydrochloride: Mechanisms and Preclinical Evaluation of a Pyrrolidine-Derived Monoamine Reuptake Inhibitor
Executive Overview
Picilorex hydrochloride (developmental code: UP-507-04; brand name: Roxenan) represents a distinct class of centrally acting synthetic organic compounds characterized by a substituted pyrrolidine scaffold ()[1]. Historically investigated for the clinical management of obesity, its primary pharmacological modality is the broad-spectrum inhibition of monoamine reuptake. This technical guide deconstructs the structural rationale, synaptic mechanisms, and the rigorous in vitro methodologies required to evaluate the target engagement of Picilorex and similar monoamine reuptake inhibitors (MRIs).
Structural Pharmacology and Target Engagement
The molecular architecture of Picilorex—IUPAC name 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine—is highly optimized for central nervous system (CNS) penetration. The compound features a lipophilic pyrrolidine ring substituted with a 4-chlorophenyl group, a cyclopropyl group, and a methyl group ()[1].
From a pharmacokinetic standpoint, the free base possesses a molecular weight of 235.75 g/mol ()[2] and a calculated partition coefficient (cLogP) of 4.04 ()[3]. This high lipophilicity, combined with a exceptionally low Topological Polar Surface Area (TPSA) of 12.03 Ų ()[3], ensures rapid and efficient traversal across the blood-brain barrier (BBB).
Once in the CNS, Picilorex acts as an MRI, binding to the presynaptic Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). By sterically hindering these transport proteins, Picilorex prevents the clearance of monoamines from the synaptic cleft. The resulting accumulation of neurotransmitters drives sustained postsynaptic receptor activation, which manifests behaviorally as appetite suppression (anorexia) and psychostimulation ()[4].
Quantitative Physicochemical Profile
To contextualize its drug-like properties, the quantitative data defining Picilorex's physicochemical parameters are summarized below:
Table 1: Physicochemical and Pharmacological Parameters of Picilorex
| Parameter | Value / Description | Rationale / Pharmacological Implication |
| IUPAC Name | 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine | The pyrrolidine scaffold dictates transporter affinity and orientation within the binding pocket. |
| Molecular Weight | 235.75 g/mol (Free base) | Low MW (<500 Da) facilitates rapid systemic absorption and CNS distribution. |
| cLogP | 4.04 | High lipophilicity enables efficient Blood-Brain Barrier (BBB) penetration. |
| TPSA | 12.03 Ų | Well within the <90 Ų threshold optimal for CNS-active therapeutics. |
| Primary Targets | DAT, SERT, NET | Tri-monoamine reuptake inhibition drives its primary anorectic efficacy. |
| In Vivo Efficacy | Decreased food intake & body weight | Demonstrated in murine and rat models of experimental obesity without elevating triglycerides. |
Synaptic Signaling Pathway
The following diagram illustrates the mechanistic pathway through which Picilorex modulates synaptic transmission.
Figure 1: Synaptic mechanism of Picilorex inhibiting monoamine transporters.
Preclinical Evaluation: In Vitro Radioligand Uptake Assay
To rigorously quantify the inhibitory potency (IC50 and Ki) of an MRI like Picilorex, researchers employ a high-throughput in vitro radioligand uptake assay. As a Senior Application Scientist, I have structured the following protocol not merely as a sequence of steps, but as a self-validating system grounded in kinetic causality.
System Design & Self-Validating Controls
-
Cellular Model: Human Embryonic Kidney 293 (HEK293) cells stably expressing human DAT, SERT, or NET are utilized. Causality: Wild-type HEK293 cells inherently lack endogenous monoamine transporters. This ensures that any measured radioligand uptake is exclusively mediated by the transfected human transporter, eliminating background noise.
-
Control Matrix: The assay validates itself internally. Parallel plates with non-transfected wild-type HEK293 cells define the baseline of non-specific membrane binding. Simultaneously, reference inhibitors (e.g., GBR-12909 for DAT, Fluoxetine for SERT) serve as positive controls to confirm transporter functionality and validate the dynamic range of the assay.
Step-by-Step Methodology
-
Cell Preparation & Seeding: Seed stably transfected HEK293 cells in 96-well plates at a density of 40,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to ensure adherence and optimal membrane transporter expression.
-
Buffer Exchange: Wash the cells twice with pre-warmed Krebs-Ringer HEPES (KRH) buffer. Causality: KRH maintains physiological pH (7.4) and essential ion gradients (specifically Na⁺ and Cl⁻), which are absolute thermodynamic prerequisites for the secondary active transport mechanism utilized by DAT, SERT, and NET.
-
Compound Incubation: Introduce Picilorex hydrochloride in a 10-point dose-response concentration range (e.g., 0.1 nM to 10 μM). Incubate for 15 minutes at 37°C. Causality: This pre-incubation period allows the drug to reach steady-state binding equilibrium with the transporters prior to substrate introduction.
-
Radioligand Addition: Add 20 nM of the respective tritiated neurotransmitter ([³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine). Incubate for exactly 10 minutes. Causality: A strict 10-minute window ensures that uptake is measured during the linear phase of transport kinetics, preventing intracellular saturation and subsequent reverse transport (efflux).
-
Kinetic Arrest & Wash: Rapidly aspirate the reaction mixture and wash the wells three times with ice-cold KRH buffer. Causality: The sudden drop in temperature drastically reduces lipid bilayer fluidity and halts transporter conformational changes. This instantly traps the internalized radioligand, preventing it from leaking out during the wash steps.
-
Lysis & Quantification: Lyse the cells using 1% SDS or a proprietary lysis buffer. Transfer the lysates to scintillation vials, add a liquid scintillation cocktail, and quantify the radioactivity (in Disintegrations Per Minute, DPM) using a Liquid Scintillation Counter (LSC).
-
Data Analysis: Plot the normalized DPM against the log concentration of Picilorex. Utilize non-linear regression (four-parameter logistic curve) to derive the IC50, and apply the Cheng-Prusoff equation to calculate the absolute binding affinity (Ki).
Assay Workflow Visualization
Figure 2: High-throughput radioligand uptake assay workflow for MRIs.
In Vivo Translation and Clinical Context
The robust in vitro reuptake inhibition translates directly to in vivo pharmacodynamics. In preclinical animal models of experimental obesity, the administration of Picilorex successfully decreased both food intake and overall body weight ()[4]. Crucially, unlike some earlier generation metabolic stimulants, triglycerides and cholesterol tended to remain at normal baseline values in treated rats, indicating a targeted central anorectic effect rather than a disruptive peripheral metabolic toxicity ()[4]. While Picilorex is no longer marketed, its pharmacological profile remains a vital reference point for the structural activity relationship (SAR) of pyrrolidine-derived CNS therapeutics.
References
-
Picilorex - Wikipedia Source: Wikipedia URL:[Link]
-
picilorex - Drug Central Source: Drug Central URL:[Link]
-
PICILOREX - Inxight Drugs Source: NCATS Inxight Drugs URL:[Link]
-
PICILOREX - GSRS Source: NIH Global Substance Registration System (GSRS) URL:[Link]
Sources
Pharmacological Profile of Picilorex Hydrochloride (UP 507-04)
The following technical guide provides an in-depth pharmacological profile of Picilorex Hydrochloride (Code: UP 507-04). This document is structured for researchers and drug development professionals, synthesizing historical experimental data with predicted pharmacokinetic behaviors based on structural activity relationships (SAR).
Executive Summary
Picilorex (INN) is a synthetic pyrrolidine derivative with anorectic properties, originally investigated under the development code UP 507-04 . Chemically defined as 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine , it belongs to a class of psychostimulant-like appetite suppressants. Unlike phenethylamine-based anorectics (e.g., amphetamine), Picilorex features a rigidified pyrrolidine scaffold, theoretically altering its binding kinetics at monoamine transporters.
Although effective in reducing food intake in rodent models of obesity, Picilorex was not widely commercialized. Its pharmacological significance lies in its structural uniqueness—specifically the incorporation of a cyclopropyl moiety, which enhances lipophilicity and metabolic stability against deamination.
Chemical Identity & Synthesis[1][2][3]
Physicochemical Properties
-
IUPAC Name: 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride
-
CAS Number: 62510-56-9
-
Molecular Formula: C₁₄H₁₈ClN · HCl
-
Molecular Weight: 235.75 g/mol (Free base)
-
Solubility: Soluble in ethanol, DMSO; sparingly soluble in water.
-
Lipophilicity (Predicted LogP): ~3.5 (High CNS penetration potential).
Reconstructed Synthesis Protocol
While proprietary industrial routes remain obscure, the following synthesis is reconstructed based on standard pyrrolidine ring-closure methodologies and intermediate patents (e.g., preparation of cyclopropyl ketones).
Core Reaction Logic: The synthesis likely proceeds via a 1,3-dipolar cycloaddition or a reductive cyclization of a
Step-by-Step Synthesis Workflow (Plausible Route)
-
Aldol Condensation:
-
Reagents: 4-Chlorobenzaldehyde + Cyclopropyl methyl ketone.
-
Catalyst: NaOH (aq) / Ethanol.
-
Product: 1-(4-chlorophenyl)-3-cyclopropyl-2-propen-1-one (Chalcone intermediate).
-
Note: The cyclopropyl group is acid-sensitive; basic conditions are preferred.
-
-
Michael Addition (Nitroalkane):
-
Reagents: Chalcone + Nitroethane.
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Mechanism: Nitroethane adds to the
-position of the chalcone. -
Intermediate:
-nitro ketone.
-
-
Reductive Cyclization (The "Picilorex Closure"):
-
Reagents: Zn/HCl or H₂/Raney Nickel.
-
Process: Reduction of the nitro group to an amine, followed by intramolecular Schiff base formation with the ketone, and subsequent reduction of the imine.
-
Stereoselectivity: Produces a mixture of diastereomers (cis/trans). Separation requires fractional crystallization of the hydrochloride salt.
-
-
Salt Formation:
-
Dissolve free base in diethyl ether.
-
Bubble anhydrous HCl gas.
-
Precipitate Picilorex Hydrochloride .
-
Pharmacodynamics: Mechanism of Action
Primary Mechanism: Sympathomimetic Anorexia
Picilorex functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and releasing agent. Its efficacy in reducing food intake stems from the activation of hypothalamic centers (lateral hypothalamus and ventromedial nucleus) governing satiety.
-
Target: Presynaptic monoamine transporters (DAT, NET).
-
Action:
-
Blockade: Inhibits reuptake of NE and DA, increasing synaptic concentrations.
-
Release: Reverses transporter flux (substrate-type releaser), depleting vesicular storage.
-
-
Result: Activation of POMC neurons and inhibition of NPY/AgRP neurons, suppressing appetite.
Comparative Efficacy
In historical rodent models (Source: Psychopharmacology Abstracts, 1976), Picilorex (UP 507-04) demonstrated:
-
Efficacy: Comparable to Amfepramone (Diethylpropion).
-
Potency: Effective oral dose in rats: 4 mg/kg ; Mice: 8 mg/kg .
-
Metabolic Impact: Unlike some amphetamines that mobilize lipids aggressively, Picilorex showed a tendency to maintain normal triglyceride/cholesterol levels in obese rats, suggesting a "cleaner" metabolic profile or a lack of peripheral
-adrenergic overstimulation.
Signaling Pathway Visualization
The following diagram illustrates the pharmacological cascade of Picilorex in the CNS.
Figure 1: Mechanism of Action. Picilorex increases synaptic monoamine availability, driving hypothalamic satiety signaling.
Pharmacokinetics (ADME)
Note: Specific human PK data for Picilorex is limited. The following profile is predicted based on physicochemical properties and structural analogs (e.g., Prolintane, Pyrovalerone).
| Parameter | Predicted Profile | Mechanistic Basis |
| Absorption | Rapid, High Bioavailability (>80%) | Lipophilic amine (LogP ~3.5) and low molecular weight facilitate passive diffusion in the GI tract. |
| Distribution | Extensive ( | High lipid solubility ensures rapid Blood-Brain Barrier (BBB) crossing and tissue accumulation. |
| Metabolism | Hepatic (Phase I & II) | 1. N-Demethylation: Removal of the N-methyl group (CYP450 mediated).2. Hydroxylation: Para-hydroxylation of the chlorophenyl ring (minor) or oxidation of the cyclopropyl ring (rare).3. Glucuronidation: Conjugation of metabolites. |
| Excretion | Renal | Excreted primarily as hydrophilic metabolites in urine. Acidification of urine would likely accelerate excretion (ion trapping). |
| Half-Life | Short-Intermediate (4–6 hours) | Typical for secondary/tertiary amine stimulants; allows for once or twice-daily dosing in animal models. |
Experimental Protocol: In Vivo Anorectic Efficacy Assay
Objective: To quantify the appetite-suppressing potency of Picilorex in a diet-induced obesity (DIO) rat model.
Reagents & Equipment
-
Test Compound: Picilorex HCl (synthesized or sourced).
-
Vehicle: 0.5% Methylcellulose (suspension) or Saline (if soluble).
-
Subjects: Male Wistar rats (250–300g), fasted for 16 hours prior to testing.
-
Equipment: Metabolic cages, automated food hoppers.
Protocol Steps
-
Acclimatization: House rats individually for 7 days with ad libitum access to high-fat diet (HFD) to induce baseline obesity/hyperphagia.
-
Grouping: Randomize rats into 4 groups (n=8 per group):
-
Vehicle Control (0 mg/kg)
-
Picilorex Low (2 mg/kg, p.o.)
-
Picilorex High (4 mg/kg, p.o.)
-
Positive Control (Amphetamine 2 mg/kg, i.p.)
-
-
Dosing: Administer compounds via oral gavage (p.o.) at T=0 (onset of dark phase/feeding cycle).
-
Measurement:
-
Weigh food hoppers at T=1h, 2h, 4h, and 24h.
-
Calculate Cumulative Food Intake (g) .
-
-
Data Analysis: Perform One-way ANOVA followed by Dunnett’s post-hoc test.
Validation Criteria (Self-Validating)
-
Control Validity: The Vehicle group must consume >15g of food within the first 12 hours.
-
Positive Control: Amphetamine group must show statistically significant reduction (p<0.05) vs. Vehicle to validate the assay sensitivity.
-
Dose Response: Picilorex High dose should show greater suppression than Low dose.
Safety & Toxicology Profile
-
Acute Toxicity: Historical data suggests a relatively high safety margin in rodents.
-
LD50 (Oral, Rat): Estimated >500 mg/kg (Inferred from non-lethality at efficacy doses of 4–8 mg/kg).
-
-
Adverse Effects (Predicted):
-
CNS: Hyperactivity, insomnia, stereotypic behavior (at high doses).
-
Cardiovascular: Tachycardia, hypertension (sympathomimetic effects).
-
Metabolic: Potential for rebound hyperphagia upon cessation.
-
-
Contraindications: MAO Inhibitors (risk of hypertensive crisis), uncontrolled hypertension.
References
-
NCATS Inxight Drugs. Picilorex (UNII: S8K2JDR3NZ) Entry. National Center for Advancing Translational Sciences. Link
-
PubChem. Picilorex Compound Summary (CID 191657). National Library of Medicine. Link
-
Psychopharmacology Abstracts. Activity of anorectic drugs (Amphetamine, amfepramone and UP 507-04) on two models of obesity in animals.[1] Vol 13, 1976. Link
-
Google Patents. Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (Intermediate). Patent CN102675050A. Link
-
ChemIDplus. Picilorex [INN]. U.S. National Library of Medicine. Link
Sources
Picilorex Hydrochloride: Pharmacochemical Profile and Research Protocols
The following technical guide details the chemical structure, physicochemical properties, and pharmacological profile of Picilorex Hydrochloride (UP 507-04). This document is structured for researchers and drug development professionals, focusing on the compound's status as a reference standard in forensic toxicology and psychopharmacology.
Executive Summary
Picilorex (INN) is a synthetic pyrrolidine derivative originally developed by Hexachemie (France) in the 1970s as an anorectic agent. Designated experimentally as UP 507-04 , it belongs to the class of monoamine reuptake inhibitors. Structurally, it is distinct from the phenethylamine class (e.g., amphetamine) due to its rigid pyrrolidine core, yet it shares pharmacophoric features with modern synthetic cathinones and pyrovalerones. Although it was investigated for obesity treatment, it was never marketed globally. Today, it serves primarily as a chemical reference standard in pharmacological research and forensic analysis.
Chemical Identity and Structure
Picilorex is characterized by a pyrrolidine ring substituted at three positions: a methyl group at C2, a p-chlorophenyl ring at C3, and a cyclopropyl group at C5. This trisubstitution creates a complex stereochemical profile with three chiral centers, theoretically allowing for multiple stereoisomers.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride |
| Common Name | Picilorex Hydrochloride |
| Development Code | UP 507-04 |
| CAS Number (Base) | 62510-56-9 |
| CAS Number (HCl) | 56109-02-5 |
| Formula (Base) | C₁₄H₁₈ClN |
| Formula (HCl) | C₁₄H₁₉Cl₂N |
| Molecular Weight | 235.75 g/mol (Base); 272.21 g/mol (HCl) |
Structural Analysis
The molecule features a cyclopropyl moiety , a relatively uncommon structural motif in early anorectics, which confers metabolic stability against dealkylation compared to straight-chain alkyl groups. The 4-chlorophenyl substitution enhances lipophilicity and affinity for the dopamine transporter (DAT), a structure-activity relationship (SAR) shared with other halogenated psychostimulants.
SMILES: CC1C(CC(N1)C2CC2)C3=CC=C(Cl)C=C3 InChIKey: PZJBWSQQDMRZHY-UHFFFAOYSA-N
Pharmacological Mechanism
Picilorex acts as a monoamine reuptake inhibitor , specifically targeting the dopamine transporter (DAT) and norepinephrine transporter (NET). Unlike amphetamines, which act primarily as substrate-type releasers, picilorex functions by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration.
Mechanism of Action Visualization
The following diagram illustrates the synaptic interference caused by Picilorex.
Figure 1: Mechanism of action showing Picilorex blocking the Dopamine Transporter (DAT), preventing dopamine recycling and enhancing signaling.
Causality in Experimental Design
When studying Picilorex, researchers must distinguish between reuptake inhibition and release.
-
Experimental Choice: Use of a synaptosomal uptake assay is preferred over release assays.
-
Reasoning: Picilorex lacks the phenethylamine backbone required to be a substrate for VMAT2 (Vesicular Monoamine Transporter 2), meaning it does not displace dopamine from vesicles like amphetamine. Therefore, protocols must focus on measuring the clearance rate of radiolabeled ligands [1].
Experimental Protocols
In Vitro Monoamine Uptake Assay
This protocol validates the affinity of Picilorex for DAT/NET using rat brain synaptosomes.
Reagents:
-
[³H]-Dopamine (Radioligand)
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
Mazindol (Non-specific blocker for non-specific binding determination)
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris. Retain supernatant (S1).
-
Synaptosome Isolation: Centrifuge S1 at 12,000 x g (20 min). Resuspend the pellet (P2) in KRH buffer.
-
Incubation:
-
Pre-incubate synaptosomes with varying concentrations of Picilorex HCl (1 nM – 10 µM) for 15 minutes at 37°C.
-
Control: Use vehicle (buffer only) for Total Binding and Mazindol (10 µM) for Non-Specific Binding.
-
-
Uptake Initiation: Add [³H]-Dopamine (final conc. 50 nM) and incubate for 5 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate IC₅₀ using non-linear regression.
Analytical Identification: LC-MS/MS Workflow
For forensic or pharmacokinetic quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the compound's polarity and thermal lability as a salt.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Figure 2: Sample preparation and analytical workflow for Picilorex quantification.
Physicochemical Properties Reference
The following data is critical for formulation and storage.
| Property | Data | Notes |
| Melting Point (HCl) | 190°C - 192°C | Crystalline solid [2]. |
| Solubility | Soluble in water, ethanol, DMSO. | High solubility due to HCl salt form. |
| pKa (Calculated) | ~9.5 (Basic Nitrogen) | Protonated at physiological pH. |
| LogP | ~4.04 | Highly lipophilic, crosses Blood-Brain Barrier. |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desicated. |
Safety and Handling
-
Hazard Classification: Picilorex is a potent bioactive amine. It should be handled as a Toxic Solid (Category 3).
-
PPE: Nitrile gloves, lab coat, and P95 particulate respirator or fume hood are mandatory.
-
Regulatory: While not globally scheduled under the UN Convention on Psychotropic Substances, it may be considered an analog of controlled substances in certain jurisdictions (e.g., US Federal Analog Act) due to its structural similarity to other pyrrolidine stimulants [3].
References
-
NCATS Inxight Drugs. (n.d.). Picilorex: Chemical Structure and Properties. National Center for Advancing Translational Sciences. Retrieved from [Link]
-
DrugCentral. (2025). Picilorex Hydrochloride Summary. Division of Translational Informatics at University of New Mexico. Retrieved from [Link]
-
World Health Organization. (2000). International Nonproprietary Names (INN) for Pharmaceutical Substances. WHO Essential Medicines and Health Products. Retrieved from [Link]
Synthesis pathway of Picilorex hydrochloride
Synthesis Pathway of Picilorex Hydrochloride: A Retrosynthetic and Mechanistic Whitepaper
Introduction & Pharmacological Context
As a Senior Application Scientist overseeing preclinical synthesis pipelines, I approach the construction of highly substituted heterocycles not merely as a sequence of reactions, but as a self-validating system of controlled reactivity.[1], chemically identified as 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine, is a synthetic organic compound historically investigated as an anorectic agent[2]. Pharmacological studies have demonstrated its efficacy in decreasing food intake and body weight in murine models of experimental obesity[3].
The molecule features a densely functionalized pyrrolidine core with three distinct stereocenters (C2, C3, and C5)[1]. Achieving this specific substitution pattern requires a robust retrosynthetic strategy. The original synthetic pathways for this class of pyrrolidine derivatives were pioneered by[4]. In this whitepaper, we will deconstruct the core synthesis pathway of Picilorex hydrochloride, focusing on the causality behind the experimental choices and the mechanistic integrity of the workflow.
Retrosynthetic Strategy & Mechanistic Rationale
The pyrrolidine ring of Picilorex can be efficiently constructed via a Paal-Knorr-type reductive amination. Disconnecting the carbon-nitrogen bonds reveals a 1,4-dicarbonyl precursor: 1-cyclopropyl-3-(4-chlorophenyl)pentane-1,4-dione .
This dione can be further disconnected via an enolate alkylation into two highly accessible, commercially viable precursors: 1-(4-chlorophenyl)propan-2-one (p-chlorophenylacetone) and 2-bromo-1-cyclopropylethanone .
Retrosynthetic disconnection of Picilorex to its 1,4-dicarbonyl precursors.
Experimental Protocols: A Self-Validating System
To ensure high fidelity and reproducibility, the following protocols detail the exact stoichiometric and thermodynamic controls required to execute this pathway.
Phase 1: Enolate Alkylation (Formation of the 1,4-Dione)
Objective: Regioselective carbon-carbon bond formation.
-
Deprotonation: In a flame-dried, nitrogen-purged reactor, suspend 1.1 equivalents of Sodium Hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C. Dropwise add 1.0 equivalent of 1-(4-chlorophenyl)propan-2-one.
-
Causality: The benzylic alpha-protons are significantly more acidic (pKa ~15) than the terminal methyl protons due to resonance stabilization from the p-chlorophenyl ring. Using a strong, non-nucleophilic base like NaH at low temperatures ensures quantitative, regioselective enolate formation while suppressing self-aldol condensation.
-
-
Alkylation: Slowly add 1.05 equivalents of 2-bromo-1-cyclopropylethanone. Allow the mixture to warm to ambient temperature and stir for 4 hours.
-
Causality: The soft enolate acts as a nucleophile in an SN2 mechanism, displacing the bromide to forge the critical C3-C4 bond of the target dione.
-
-
Isolation: Quench with saturated aqueous NH₄Cl to safely neutralize unreacted NaH. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Phase 2: Reductive Amination & Cyclization
Objective: Dual imine formation and stereoselective ring closure.
-
Condensation: Dissolve the purified 1,4-dione in anhydrous methanol. Add 10.0 equivalents of Ammonium Acetate (NH₄OAc) and stir for 2 hours.
-
Causality: A massive excess of the ammonia source drives the thermodynamic equilibrium toward the bis-imine/enamine intermediate, preventing premature reduction of the ketone.
-
-
Reduction: Cool to 0 °C and add 3.0 equivalents of Sodium Cyanoborohydride (NaCNBH₃). Heat the reaction to reflux for 12 hours.
-
Causality: NaCNBH₃ is strictly chosen over NaBH₄ because it is stable in the mildly acidic conditions (pH 5-6) generated by NH₄OAc and selectively reduces the iminium ion without attacking unreacted carbonyls. The thermal energy provided by refluxing overcomes the entropic barrier, facilitating the intramolecular nucleophilic attack that closes the 5-membered pyrrolidine ring[4].
-
-
Workup: Basify to pH 10 using 1M NaOH to liberate the free secondary amine. Extract with dichloromethane and concentrate to yield crude Picilorex free base.
Phase 3: Hydrochloride Salt Precipitation
Objective: Stabilization and isolation of the active pharmaceutical ingredient (API).
-
Salt Formation: Dissolve the crude Picilorex free base in anhydrous diethyl ether at 0 °C. Bubble dry HCl gas through the solution until precipitation is complete.
-
Causality: The free base pyrrolidine is prone to atmospheric oxidation and is difficult to handle. Conversion to the hydrochloride salt dramatically enhances its chemical stability, aqueous solubility, and provides a highly crystalline solid that acts as a self-purifying step via filtration[2].
-
Step-by-step mechanistic workflow for the synthesis of Picilorex hydrochloride.
Quantitative Data & Reaction Parameters
The following table summarizes the critical quantitative metrics for the synthesis workflow, establishing a baseline for scale-up operations.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 1-(4-chlorophenyl)propan-2-one | 168.62 | 1.0 | 16.86 g | Primary Starting Material |
| Sodium Hydride (60% in oil) | 24.00 | 1.1 | 4.40 g | Regioselective Base |
| 2-Bromo-1-cyclopropylethanone | 163.01 | 1.05 | 17.12 g | Alkylating Agent |
| Ammonium Acetate | 77.08 | 10.0 | 77.08 g | Nitrogen Source |
| Sodium Cyanoborohydride | 62.84 | 3.0 | 18.85 g | Chemoselective Reductant |
| Hydrogen Chloride (Gas) | 36.46 | Excess | N/A | Salt Formation Agent |
Conclusion
The synthesis of Picilorex hydrochloride relies on a highly orchestrated sequence of regioselective enolate alkylation followed by a chemoselective reductive amination. By understanding the causality behind reagent selection—such as the use of NaCNBH₃ for selective iminium reduction and NaH for directed enolate formation—researchers can adapt this framework for the development of novel, densely functionalized pyrrolidine libraries.
References
-
PubChem (National Institutes of Health). Compound Summary for CID 191657: Picilorex. Retrieved from[Link]
-
Grokipedia. Picilorex Chemical Properties and Pharmacology. Retrieved from[Link]
-
Inxight Drugs (NCATS). PICILOREX (Investigational Anorexic Agent). Retrieved from[Link]
- Teulon, Jean-Marie (1977).Pyrrolidine derivatives. US Patent 4,005,103. U.S. Patent and Trademark Office.
Sources
Protocol 1: Structural & Analytical Verification (LC-MS/MS & NMR)
Title: Comprehensive Technical Guide on Picilorex Hydrochloride: Chemical Identity, Structural Informatics, and Pharmacological Profiling
1. Executive Summary Picilorex hydrochloride (also known by its developmental brand name, Roxenan) is a synthetic organic compound belonging to the substituted pyrrolidine class[1][2]. Originally investigated for its anorectic (appetite-suppressing) properties, it functions primarily as a monoamine reuptake inhibitor and central nervous system stimulant[1]. This whitepaper provides a rigorous technical breakdown of its chemical identifiers, structural bioinformatics, and the standardized experimental protocols required for its analytical and pharmacological validation.
2. Definitive Chemical Identifiers & Structural Informatics In drug development and cheminformatics, distinguishing between a free base active moiety and its pharmaceutical salt is critical for accurate molecular weight calculations, dosage formulation, and database querying[3][4]. Picilorex is most commonly referenced by its free base form in major databases (e.g., PubChem, CAS Common Chemistry)[5], but it was formulated and studied as a hydrochloride salt[6].
Table 1: Comparative Chemical Properties of Picilorex and Picilorex Hydrochloride
| Property | Picilorex (Active Moiety / Free Base) | Picilorex Hydrochloride (Salt Form) |
| CAS Registry Number | 62510-56-9[1][5] | 56109-02-5[6] |
| IUPAC Name | 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine[1] | 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride[6] |
| Molecular Formula | C14H18ClN[1][3] | C14H19Cl2N (or C14H18ClN • HCl)[6] |
| Molecular Weight | 235.75 g/mol [3][7] | 272.21 g/mol [6] |
| Standard InChI | InChI=1S/C14H18ClN/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10/h4-7,9,11,13-14,16H,2-3,8H2,1H3[1][5] | InChI=1S/C14H18ClN.ClH/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10;/h4-7,9,11,13-14,16H,2-3,8H2,1H3;1H |
| Standard InChIKey | PZJBWSQQDMRZHY-UHFFFAOYSA-N[1][5] | PZJBWSQQDMRZHY-UHFFFAOYSA-N (Derived with HCl layer) |
| Canonical SMILES | CC1C(CC(N1)C2CC2)c3ccc(cc3)Cl[1] | CC1C(CC(N1)C2CC2)c3ccc(cc3)Cl.Cl |
Expert Insight: The InChI string provides a highly specific, machine-readable representation of the molecular connectivity. When validating the hydrochloride salt via mass spectrometry, the instrument will detect the protonated free base
3. Pharmacodynamic Profile & Mechanism of Action Picilorex acts as a monoamine reuptake inhibitor[1]. By binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), it blocks the reuptake of these neurotransmitters from the synaptic cleft. The resulting accumulation of monoamines enhances postsynaptic receptor activation, leading to downstream anorectic effects (appetite suppression) and central stimulation[1][2].
Caption: Mechanism of Action for Picilorex: Transporter blockade leading to appetite suppression.
4. Experimental Protocols: A Self-Validating Framework
To ensure the highest degree of trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives or analytical artifacts.
Objective: Confirm the structural identity (InChI) and purity of a Picilorex hydrochloride sample[5][6]. Causality & Rationale: Pyrrolidine derivatives are basic. Analyzing them in an acidic mobile phase ensures complete protonation of the secondary amine, drastically improving electrospray ionization (ESI+) efficiency and peak shape by minimizing secondary interactions with residual silanols on the silica column.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of Picilorex HCl in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Self-Validation: Prepare a blank solvent sample to rule out carryover or matrix contamination.
-
System Suitability Test (SST): Inject a known pyrrolidine standard (e.g., prolintane[1]) to verify column performance. The run is only authorized if the SST peak tailing factor is
and theoretical plates are . -
Chromatographic Separation:
-
Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
-
Mass Spectrometry (ESI+): Monitor the precursor ion
at 236.1. Apply collision energy (CE: 20-30 eV) to generate characteristic fragment ions (e.g., cleavage of the cyclopropyl or chlorophenyl groups). -
NMR Confirmation: Dissolve a separate 10 mg aliquot in
. is chosen over because the hydrochloride salt is highly polar and may precipitate in non-polar halogenated solvents. Acquire and spectra to confirm the aliphatic pyrrolidine backbone and the para-substituted aromatic ring.
Protocol 2: In Vitro Monoamine Transporter Binding Assay
Objective: Quantify the binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human DAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve protein conformation.
-
Incubation: In a 96-well plate, combine:
-
50 µL of
WIN 35,428 (final concentration 1 nM). -
50 µL of Picilorex HCl at varying concentrations (
to M). -
100 µL of membrane suspension.
-
-
Self-Validation (Non-Specific Binding): Dedicate 3 wells to contain 10 µM Nomifensine (a known DAT inhibitor) instead of Picilorex. The residual radioactivity in these wells represents non-specific binding (NSB) and must be subtracted from all other wells to calculate specific binding.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand sticking). Wash three times with cold buffer.
-
Quantification: Add scintillation cocktail to the filters and count in a microplate beta counter. Calculate the
using non-linear regression, and convert to using the Cheng-Prusoff equation.
Caption: Analytical Workflow for the structural verification of Picilorex Hydrochloride.
5. Conclusion Picilorex hydrochloride (CAS 56109-02-5)[6] represents a classic example of substituted pyrrolidine pharmacology[1]. While its development as an anorectic was halted, its structural parameters (InChIKey: PZJBWSQQDMRZHY-UHFFFAOYSA-N for the base)[3][5] and monoamine reuptake inhibition profile remain highly relevant for researchers studying the structure-activity relationships (SAR) of central nervous system stimulants. By employing rigorous, self-validating analytical and pharmacological protocols, researchers can ensure robust and reproducible characterization of such legacy compounds.
References
Sources
Picilorex Hydrochloride: A Technical Retrospective on the Pharmacophore UP 507-04
Topic: Picilorex hydrochloride discovery and history Content Type: In-depth technical guide/Whitepaper Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Picilorex hydrochloride (Code: UP 507-04; Trade Name: Roxenan) represents a distinct chapter in the "golden age" of anorectic drug discovery during the 1970s. Chemically defined as 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine , this compound was developed by Hexachemie (France) as part of a concerted industry effort to identify non-amphetamine appetite suppressants with improved therapeutic indices.
While Picilorex demonstrated significant efficacy in preclinical models of obesity—comparable to amfepramone and amphetamine—it was ultimately discontinued and never achieved widespread clinical adoption. This guide analyzes the discovery, pharmacological mechanism, and structural rationale of Picilorex, offering a case study in the structure-activity relationships (SAR) of pyrrolidine-based anorectics.
Chemical Identity & Structural Logic
Picilorex belongs to the substituted pyrrolidine class.[1] Its design reflects a sophisticated attempt to modulate the phenethylamine scaffold (the backbone of amphetamine) by constraining the nitrogen within a heterocyclic ring to alter metabolic stability and receptor selectivity.
Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride |
| CAS Number | 56109-02-5 (HCl salt); 62510-56-9 (Free base) |
| Formula | C₁₄H₁₈ClN[2] · HCl |
| Molecular Weight | 272.21 g/mol (HCl salt) |
| Key Moieties | p-Chlorophenyl (Lipophilicity), Cyclopropyl (Steric bulk), Pyrrolidine (Conformational constraint) |
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional contribution of each structural motif to the molecule's pharmacodynamics.
Figure 1: SAR analysis of Picilorex.[3] The rigid pyrrolidine core reduces rotational freedom compared to linear phenethylamines, potentially enhancing selectivity for monoamine transporters.
Discovery History & Development Context
The "Post-Amphetamine" Era
In the 1960s and 70s, the pharmaceutical industry sought to dissociate the anorectic (appetite-suppressing) effects of amphetamines from their psychostimulant and addictive properties. This led to the synthesis of "masked" amphetamines and ring-constrained analogs.
-
Developer: Hexachemie (France).
-
Timeline: Patents filed circa 1976–1977 (e.g., US Patent 4,010,175; DE 2634356).
-
Code Name: UP 507-04.
The "Orex" Nomenclature Confusion
Researchers must distinguish Picilorex from modern "orexin" antagonists (e.g., Suvorexant).
-
Picilorex: The suffix "-orex" (as in Aminorex, Cloforex) historically denoted anorectic agents acting on monoamines.
-
Orexin Antagonists: Act on the hypocretin/orexin system to regulate sleep.
-
Clarification: Picilorex predates the discovery of the orexin peptide (1998) by two decades. Its mechanism is unrelated to the orexin receptor system.
Pharmacology: Mechanism of Action
Picilorex functions as a monoamine reuptake inhibitor and releasing agent, sharing a mechanistic lineage with compounds like phentermine and sibutramine.
Synaptic Mechanism
The drug targets the presynaptic transporters for Norepinephrine (NET) and Dopamine (DAT). By inhibiting the reuptake of these catecholamines, Picilorex increases their synaptic residence time, activating postsynaptic receptors in the lateral hypothalamus (feeding center).
Comparative Efficacy
In rodent models (rats and mice with experimental obesity), Picilorex (UP 507-04) demonstrated:
-
Dose-dependent reduction in food intake.
-
Weight loss efficacy comparable to d-amphetamine but with a potentially distinct side-effect profile.
-
Lipid Profile: Maintenance of normal triglyceride and cholesterol levels during weight loss.
Signal Transduction Pathway
The following logic flow details the cascade from systemic administration to physiological satiety.
Figure 2: Pharmacodynamic cascade of Picilorex. The inhibition of DAT/NET leads to elevated synaptic catecholamines, driving the anorectic response.
Synthesis & Manufacturing Logic
The synthesis of Picilorex typically involves the construction of the pyrrolidine ring via cyclization of a gamma-haloketone or equivalent precursor with a primary amine. Based on the patent literature of that era, a plausible retrospective synthesis route is described below.
Retrosynthetic Analysis
-
Precursor A: p-Chlorophenyl-substituted precursor (provides the C3 aryl group).
-
Precursor B: Cyclopropyl ketone derivative (provides the C5 substituent).
-
Cyclization: Reductive amination or intramolecular alkylation to form the pyrrolidine core.
Theoretical Synthesis Flow (General Pyrrolidine Route)
Figure 3: Conceptual synthesis pathway. The cyclopropyl group is a critical steric feature introduced likely via the amine or ketone component.
Clinical Fate and Safety Profile
Despite its efficacy, Picilorex is no longer marketed .[1] Its withdrawal (or failure to launch) can be attributed to the stringent regulatory environment following the Aminorex disaster (1968), where a structurally similar anorectic caused an epidemic of pulmonary hypertension.
Toxicity Concerns
-
Cardiovascular: Like all sympathomimetic anorectics, Picilorex carries risks of tachycardia and hypertension.
-
Valvulopathy: Later anorectics (Fen-Phen) were withdrawn due to 5-HT2B receptor-mediated heart valve damage. While Picilorex is primarily a reuptake inhibitor, the structural class (substituted pyrrolidines) often exhibits "dirty" binding profiles, potentially interacting with serotonergic targets.
-
Abuse Potential: The structural similarity to alpha-PVP (a cathinone derivative) suggests a potential for psychostimulant abuse, which would have been a major barrier to regulatory approval.
Current Status
Picilorex is currently used solely as a reference standard in forensic toxicology and pharmacological research to screen for structural analogs in "designer drug" seizures.
References
-
National Center for Advancing Translational Sciences (NCATS). Picilorex Hydrochloride - Inxight Drugs. Retrieved from [Link]
-
World Health Organization (WHO). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances.[4] (2011).[5] Retrieved from [Link][4]
-
DrugCentral. Picilorex - Drug Summary. Retrieved from [Link]
-
PubChem. Picilorex Hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Hexachemie. Substituted Pyrrolidines and their use as Anorectics. US Patent 4,010,175. (1977). (Historical patent reference).[2][5][6][7][8][9]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. WO2024107615A1 - Orexin receptor agonists - Google Patents [patents.google.com]
- 3. 1-CYCLOPROPYL-ETHYLAMINE | 1621-24-5 [chemicalbook.com]
- 4. cdn.who.int [cdn.who.int]
- 5. US11680060B2 - Bicycloheptane pyrrolidine orexin receptor agonists - Google Patents [patents.google.com]
- 6. ded.uscourts.gov [ded.uscourts.gov]
- 7. WO2005063762A1 - Azabicyclic heterocycles as cannabinoid receptor modulators - Google Patents [patents.google.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. sternekessler.com [sternekessler.com]
The Anorectic Effects of Pyrrolidine Derivatives: A Technical Guide to Mechanisms, Scaffolding, and Preclinical Evaluation
Executive Summary
The development of safe, highly selective anorectic (appetite-suppressing) agents remains a critical challenge in the pharmacological management of obesity and metabolic syndrome. Historically, the field has struggled with off-target psychiatric and cardiovascular side effects. However, the integration of the pyrrolidine scaffold into novel drug candidates has opened new therapeutic windows. This technical guide explores the mechanistic pathways, quantitative pharmacodynamics, and rigorous preclinical evaluation protocols required to validate the anorectic effects of pyrrolidine derivatives.
Rationale for the Pyrrolidine Scaffold in Metabolic Therapeutics
In rational drug design, the structural framework of a molecule dictates its target affinity and pharmacokinetic viability. The five-membered pyrrolidine ring is extensively utilized by medicinal chemists due to its sp3-hybridization, which allows for the highly efficient exploration of pharmacophore space[1].
Crucially, the pyrrolidine ring exhibits a conformational flexibility known as "pseudorotation" [1]. Because the ring is non-planar, it can dynamically shift its conformation to maximize three-dimensional (3D) coverage within complex receptor binding pockets[1]. This stereochemical adaptability allows pyrrolidine derivatives to achieve high target selectivity—whether binding to central nervous system (CNS) autoreceptors or peripheral digestive enzymes—while minimizing the steric hindrance that often plagues rigid aromatic scaffolds.
Core Anorectic Mechanisms of Pyrrolidine Derivatives
Central Nervous System Modulation: Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly localized in the cerebral cortex and hypothalamus. It functions as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.
Pyrrolidine derivatives, particularly thiadiazole-pyrrolidine classes, act as potent H3 receptor antagonists[2]. By blocking this auto-inhibition, these compounds trigger a significant increase in hypothalamic histamine release[2]. The elevated histamine subsequently activates postsynaptic H1 receptors, which suppresses the AMPK pathway and directly reduces energy intake[2]. Notably, basic compounds containing the pyrrolidine scaffold demonstrate superior CNS penetration and a more favorable pharmacokinetic profile compared to legacy imidazole-based H3 antagonists, which were notorious for inhibiting cytochrome P450 enzymes[2].
Fig 1: Hypothalamic signaling pathway of pyrrolidine-based H3 receptor antagonists.
Peripheral Modulation: Pancreatic Lipase Inhibition
Beyond the CNS, pyrrolidine derivatives exert powerful peripheral anti-obesity effects by inhibiting pancreatic lipase, the key enzyme responsible for dietary fat absorption[3]. The specific size and spatial orientation of the five-membered pyrrolidine ring make it a privileged framework, adept at engaging the enzyme's active site through optimized hydrogen and hydrophobic bonding networks[3]. Structural modifications, such as the positioning of carbonyl groups and alkyl side chains on the pyrrolidine ring, critically influence binding stability, leading to profound reductions in lipid assimilation[3].
Sympathomimetic and Adrenoceptor Pathways
Appetite suppressants traditionally target the hypothalamus by blocking the reuptake of serotonin and norepinephrine, thereby improving satiety and elevating the basal metabolic rate[4]. Certain pyrrolidine-containing compounds, such as synthetic cathinones (e.g., α-PVP), act as potent monoamine reuptake inhibitors, driving strong sympathomimetic anorectic effects[5].
Furthermore, novel pyrrolidin-2-one derivatives have been identified as non-selective α-adrenoceptor antagonists[6]. These compounds uniquely improve disrupted lipid and carbohydrate profiles (reducing plasma triglycerides and glucose) without elevating blood pressure, offering a distinct metabolic advantage over traditional stimulants[6].
Quantitative Pharmacodynamics
To contextualize the efficacy of these compounds, the following table summarizes the quantitative pharmacodynamic profiles of various pyrrolidine derivatives across different metabolic targets.
| Target / Mechanism | Compound Class | Primary Metabolic Effect | Typical IC50 / Ki Range |
| Histamine H3 Receptor | Thiadiazole-pyrrolidines | Central appetite suppression | 10 - 50 nM |
| Pancreatic Lipase | Pyrrolidine-triazole hybrids | Peripheral fat malabsorption | 1.5 - 5.0 μM |
| α-Adrenoceptors | Pyrrolidin-2-one derivatives | Lipid/glucose profile improvement | 100 - 300 nM |
| Monoamine Transporters | Pyrrolidinylated cathinones | Sympathomimetic satiety | 50 - 200 nM |
Preclinical Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I mandate that any preclinical evaluation of novel pyrrolidine derivatives must utilize self-validating experimental designs. A common pitfall in anti-obesity drug development is conflating non-specific toxicity (malaise) or optical assay interference with true therapeutic efficacy. The following protocols are engineered to guarantee data integrity.
In Vitro Pancreatic Lipase Inhibition Fluorometric Assay
Colorimetric assays frequently yield false positives because heterocyclic pyrrolidine derivatives often absorb light at similar wavelengths to colorimetric substrates. We bypass this by utilizing a fluorometric approach.
-
Step 1: Reagent Preparation: Prepare 4-Methylumbelliferyl oleate (4-MU oleate) as the fluorogenic substrate. Causality: 4-MU oleate emits fluorescence only upon cleavage by lipase, completely eliminating optical interference from the test compounds.
-
Step 2: Enzyme Incubation: Incubate porcine pancreatic lipase (100 U/mL) with varying concentrations of the pyrrolidine derivative (0.1 μM to 50 μM) in Tris-HCl buffer (pH 8.0) at 37°C for 15 minutes.
-
Step 3: Reaction Initiation: Add 4-MU oleate to initiate the reaction. Measure fluorescence kinetics (Excitation: 320 nm, Emission: 450 nm) over 30 minutes.
-
Step 4: Self-Validation (Positive Control): Run Orlistat concurrently. Validation Rule: If Orlistat fails to achieve an IC50 within the strict historical baseline of 0.5–1.0 μM, the assay plate is deemed compromised and must be discarded.
In Vivo Diet-Induced Obesity (DIO) Efficacy Model
To evaluate central anorectic effects, genetic models (like ob/ob mice) are insufficient as they lack leptin signaling. We utilize the DIO model, which accurately recapitulates polygenic human metabolic syndrome.
-
Step 1: Model Induction: Utilize male C57BL/6J mice. Feed a 60% high-fat diet (HFD) for 12 weeks to induce profound obesity and leptin resistance.
-
Step 2: Stratification: Randomize mice into treatment groups based on body weight and baseline fat mass (via NMR spectroscopy) to ensure uniform group starting points.
-
Step 3: Dosing & Pair-Feeding (Critical Step): Administer the pyrrolidine derivative via oral gavage (P.O.) daily. Validation Rule: You must include a vehicle-treated "Pair-Fed" control group that receives the exact daily caloric intake consumed by the pyrrolidine-treated group on the previous day. Causality: This isolates primary anorectic weight loss (driven by reduced food intake) from secondary metabolic shifts (driven by increased energy expenditure).
-
Step 4: Conditioned Taste Aversion (CTA) Testing: Monitor water intake paired with saccharin. Causality: If the pyrrolidine compound induces a CTA, the observed "anorexia" is actually nausea/malaise, halting further development of that specific candidate.
Fig 2: Self-validating in vivo workflow for evaluating pyrrolidine anorectic efficacy.
References
-
[3] Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. URL:
-
[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH. URL:
-
[2] Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes. NIH. URL:
-
[6] Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. NIH. URL:
-
[5] Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. NIH. URL:
-
[4] How Appetite Suppressants Work. Empower Pharmacy. URL:
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How Appetite Suppressants Work | Empower Pharmacy [empowerpharmacy.com]
- 5. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Picilorex Hydrochloride (UP-507-04) and Appetite Suppression
Executive Summary
Picilorex hydrochloride (UP-507-04) is a synthetic pyrrolidine derivative historically investigated for its anorectic (appetite-suppressing) properties.[1] Chemically distinct from the phenethylamine class (e.g., amphetamine, phentermine), Picilorex represents a structural divergence that retains functional efficacy as a monoamine reuptake inhibitor (MRI). Although it is no longer marketed, the compound remains a significant reference point in the structure-activity relationship (SAR) studies of centrally acting anti-obesity agents. This guide provides a rigorous analysis of its pharmacological mechanism, preclinical efficacy, and the experimental protocols used to validate its anorectic profile.
Chemical and Pharmacological Profile[1][2][3][4][5][6][7]
Structural Characterization
Picilorex is characterized by a pyrrolidine ring substituted with a p-chlorophenyl group and a cyclopropyl moiety. This cyclopropyl-methyl-pyrrolidine scaffold provides lipophilicity essential for blood-brain barrier (BBB) penetration, a critical requirement for central nervous system (CNS) activity.
| Property | Data |
| IUPAC Name | 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride |
| Common Synonyms | Picilorex, UP-507-04, Roxenan |
| CAS Number (Base) | 62510-56-9 |
| CAS Number (HCl) | 56109-02-5 |
| Molecular Formula | C₁₄H₁₈ClN[1] · HCl |
| Molecular Weight | 272.21 g/mol (HCl salt) |
| Drug Class | Anorectic; Monoamine Reuptake Inhibitor (MRI) |
Mechanism of Action (MOA)
Unlike direct releasing agents (e.g., fenfluramine), Picilorex functions primarily as a reuptake inhibitor. It blocks the presynaptic transporter proteins for norepinephrine (NET) and dopamine (DAT), and to a lesser extent, serotonin (SERT).[2]
Physiological Cascade:
-
Inhibition: Picilorex binds to NET/DAT on presynaptic neurons in the Lateral Hypothalamus (LH) and Arcuate Nucleus (ARC).
-
Accumulation: This blockade prevents the clearance of neurotransmitters, increasing their synaptic residence time and concentration.
-
Activation: Elevated norepinephrine activates postsynaptic
-adrenergic and -adrenergic receptors; elevated dopamine activates receptors. -
Suppression: This signaling cascade inhibits NPY/AgRP neurons (orexigenic) and stimulates POMC/CART neurons (anorexigenic), resulting in reduced food intake.
Mechanistic Visualization
The following diagram illustrates the synaptic mechanism of Picilorex, highlighting its blockade of monoamine transporters and the subsequent downstream signaling that suppresses appetite.
Figure 1: Synaptic inhibition of NET/DAT by Picilorex leading to anorexigenic signaling in the hypothalamus.
Preclinical Efficacy Data
Historical data derived from rodent models demonstrates Picilorex's efficacy profile relative to other standard anorectics.
| Parameter | Observation in Rodents (Rat/Mouse) | Mechanistic Insight |
| Food Intake | Significant dose-dependent reduction (ED50 ~3-10 mg/kg). | Direct modulation of hypothalamic satiety centers. |
| Body Weight | Sustained weight loss over chronic administration (14+ days). | Negative energy balance via reduced caloric input. |
| Lipid Profile | Triglycerides and cholesterol remained near normal values. | Suggests weight loss is primary, not direct metabolic alteration. |
| Locomotor Activity | Increased at high doses. | Consistent with psychostimulant properties of DAT inhibition. |
Experimental Protocols
To validate the effects of Picilorex or similar investigational compounds, the following standardized protocols are recommended. These ensure data integrity and reproducibility.
Protocol A: In Vitro Synaptosomal Uptake Assay
Objective: Determine the potency (
-
Tissue Preparation:
-
Dissect rat striatum (for DA) and hypothalamus (for NE/5-HT).
-
Homogenize in ice-cold 0.32 M sucrose solution.
-
Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant (S1).
-
Centrifuge S1 at 17,000 x g (20 min) to yield crude synaptosomal pellet (P2). Resuspend in Krebs-Henseleit buffer.
-
-
Incubation:
-
Aliquot synaptosomes into 96-well plates.
-
Add Picilorex (concentration range:
M to M). -
Pre-incubate for 10 min at 37°C.
-
-
Uptake Initiation:
-
Add radiolabeled neurotransmitter (e.g.,
-Dopamine, 50 nM final conc). -
Incubate for 5 min at 37°C.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash 3x with ice-cold buffer to remove non-specific binding.
-
-
Quantification:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate specific uptake (Total - Non-specific uptake in presence of excess inhibitor).
-
Data Output: Plot % Inhibition vs. Log[Drug] to determine
.
-
Protocol B: Acute Feeding Bioassay (In Vivo)
Objective: Measure the anorectic efficacy in fasted rats.
-
Subject Selection: Male Wistar rats (200-250g), single-housed.
-
Acclimatization: Handle animals daily for 7 days; habituate to powdered food cups to prevent spillage errors.
-
Fasting Phase: Deprive food for 18 hours prior to testing (water ad libitum).
-
Administration:
-
Groups: Vehicle (Saline), Picilorex Low (3 mg/kg), Picilorex High (10 mg/kg), Positive Control (Sibutramine 5 mg/kg).
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
-
Time: Administer drug 30 minutes before dark-cycle onset (or food presentation).
-
-
Measurement:
-
Present pre-weighed food cups.
-
Measure food consumption at 1h, 2h, 4h, and 24h intervals.
-
Calculation:
.
-
Safety and Toxicology
While effective as an anorectic, Picilorex is no longer marketed.[1] The withdrawal or lack of commercial progression for drugs in this class is typically attributed to:
-
Sympathomimetic Side Effects: Hypertension and tachycardia due to peripheral NET inhibition.
-
Abuse Potential: DAT inhibition in the Nucleus Accumbens can lead to reinforcing effects, classifying many such agents as controlled substances.
-
Pulmonary Hypertension: A known risk for anorectics (e.g., Aminorex, Fenfluramine) that increase plasma serotonin or norepinephrine levels.
Research Note: For current investigations, Picilorex serves as a chemical probe to map the pyrrolidine SAR space, rather than a clinical candidate.
References
-
National Center for Advancing Translational Sciences (NCATS). Picilorex (Code C75116). Inxight Drugs Database. Available at: [Link]
-
National Institutes of Health (NIH). Picilorex (Compound Summary). PubChem Database.[3] Available at: [Link]
-
DrugCentral. Picilorex (Structure and Properties). Division of Translational Informatics at University of New Mexico. Available at: [Link]
-
World Health Organization (WHO). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. (2011). Available at: [Link]
- European Patent Office.Pyrrolone or Pyrrolidinone Melanin Concentrating Hormone Receptor-1 Antagonists (Patent EP2892896B1). (Mentioning Picilorex as reference anorectic).
Sources
Molecular Targets of Picilorex Hydrochloride: A Technical Guide
The following technical guide details the molecular targets, pharmacological mechanism, and characterization protocols for Picilorex hydrochloride (UP 507-04).
Compound Identifier: Picilorex Hydrochloride (UP 507-04) CAS Registry Number: 62510-56-9 (Parent) Chemical Class: Pyrrolidine derivative / Anorectic Primary Mechanism: Monoamine Reuptake Inhibition[1][2]
Part 1: Core Directive & Executive Summary
Picilorex hydrochloride is a synthetic pyrrolidine derivative historically investigated for its anorectic (appetite-suppressing) and psychostimulant properties.[1][2] Unlike amphetamines, which primarily act as substrate-type releasers, Picilorex functions as a reuptake inhibitor .[1][2]
Its molecular efficacy is driven by the blockade of presynaptic transporters, leading to an accumulation of monoamines in the synaptic cleft.[2] This guide provides the structural and functional framework for researchers investigating Picilorex, focusing on its interaction with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .[2]
Primary Molecular Targets
| Target Symbol | Protein Name | Mechanism of Interaction | Physiological Outcome |
| DAT (SLC6A3) | Dopamine Transporter | Competitive Inhibition | Increased synaptic dopamine; locomotor stimulation, reward, anorexia.[1][2] |
| NET (SLC6A2) | Norepinephrine Transporter | Competitive Inhibition | Increased synaptic norepinephrine; sympathomimetic effects, vigilance, appetite suppression.[2] |
| SERT (SLC6A4) | Serotonin Transporter | Weak/Moderate Inhibition | Modulatory role in satiety (secondary to DAT/NET).[1][2] |
Part 2: Scientific Integrity & Logic
Mechanistic Causality
Picilorex possesses a 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine scaffold.[1][2][3] This steric bulk prevents the molecule from being transported into the presynaptic neuron (unlike amphetamine), thereby classifying it as a non-transportable blocker .[2]
-
Binding Interface: The chlorophenyl moiety interacts with the hydrophobic S1 binding pocket of the transporter (DAT/NET), while the protonated nitrogen of the pyrrolidine ring forms an ionic bond with the conserved aspartate residue (Asp79 in DAT) within the transmembrane domain.[2]
-
Conformational Locking: Upon binding, Picilorex stabilizes the transporter in the outward-facing open conformation , physically occluding the substrate pathway and preventing the reuptake of dopamine and norepinephrine.[2]
Self-Validating Experimental Protocols
To rigorously validate Picilorex's affinity and potency, the following protocols utilize self-checking controls (non-specific binding correction and positive control normalization).
Protocol A: Competitive Radioligand Binding Assay (DAT/NET)
Objective: Determine the affinity constant (
-
Tissue Preparation:
-
Homogenize rat striatum (for DAT) or frontal cortex (for NET) in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[2]
-
Centrifuge at 48,000
for 20 mins; resuspend pellet.
-
-
Incubation:
-
Total Binding: Incubate membrane homogenate with radioligand (
WIN 35,428 for DAT; Nisoxetine for NET) at concentration (~2 nM).[1] -
Experimental: Add Picilorex HCl at increasing concentrations (
M to M). -
Non-Specific Binding (NSB): Include 10
M Nomifensine (DAT) or Desipramine (NET) in parallel wells to define the noise floor.[1]
-
-
Termination:
-
Analysis:
Protocol B: Functional Uptake Inhibition Assay
Objective: Confirm that binding leads to functional blockade of neurotransmitter uptake.[1][2]
-
System: HEK-293 cells stably transfected with human hDAT or hNET.[1][2]
-
Tracer:
Dopamine orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Norepinephrine (20 nM final).[1] -
Workflow:
-
Validation:
-
Uptake must be >90% inhibited by specific blockers (e.g., Cocaine 10
M) to validate the system.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Part 3: Visualization & Formatting
Signaling Pathway Diagram
The following diagram illustrates the downstream consequences of Picilorex-mediated DAT/NET blockade.
Caption: Picilorex inhibits presynaptic transporters, driving GPCR-mediated anorectic and stimulant effects.[1][2]
Experimental Workflow Diagram
The following diagram details the logic flow for the Competitive Binding Assay.
Caption: Workflow for determining Picilorex affinity (Ki) via competitive radioligand displacement.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 191657, Picilorex.[1][2] Retrieved from [Link]
-
World Health Organization (2000). International Nonproprietary Names (INN) for Pharmaceutical Substances.[1][2] Retrieved from [Link]
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[2] European Journal of Pharmacology.[1][2][4] (Contextual grounding for pyrrolidine mechanism). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picilorex | C14H18ClN | CID 191657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
Methodological & Application
Application Note: Cell-Based Characterization of Picilorex Hydrochloride via Monoamine Transporter Uptake Inhibition
[1]
Introduction & Biological Context
Picilorex hydrochloride (also known as Roxenan or UP 507-04) is a synthetic pyrrolidine derivative pharmacologically classified as an anorectic agent.[1] Unlike direct sympathomimetic releasers (e.g., amphetamine), Picilorex functions primarily as a monoamine reuptake inhibitor .[1] It blocks the presynaptic transporters for dopamine (DAT) and norepinephrine (NET), thereby increasing the synaptic concentration of these neurotransmitters to induce satiety and CNS stimulation.[1]
In drug development, characterizing the potency of reuptake inhibitors is critical. Traditional radioligand assays (
Mechanism of Action
Picilorex competes with the substrate (ASP+) for the substrate-binding site on the transporter.[1] In the presence of Picilorex, cellular uptake of ASP+ is inhibited, resulting in lower intracellular fluorescence compared to vehicle controls.
Figure 1: Mechanism of Competitive Inhibition.[1] Picilorex prevents the transporter-mediated uptake of the fluorescent substrate ASP+, reducing intracellular signal.[1]
Materials & Reagents
Cell Lines
-
HEK293-hDAT: Human Embryonic Kidney 293 cells stably expressing the human Dopamine Transporter.[1]
-
HEK293-hNET: Human Embryonic Kidney 293 cells stably expressing the human Norepinephrine Transporter.[1]
-
Note: Parental HEK293 cells should be used as a negative control to determine non-specific uptake.[1]
Reagents
| Reagent | Specification | Storage |
| Picilorex Hydrochloride | CAS: 62510-56-9, >98% Purity | -20°C (Desiccated) |
| ASP+ Iodide | Fluorescent monoamine mimic | -20°C (Dark) |
| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 | 4°C |
| Mazindol | Positive Control Inhibitor | -20°C |
| Poly-D-Lysine (PDL) | Cell attachment matrix | 4°C |
| DMSO | Solvent for stock compounds | RT |
Experimental Protocol
Step 1: Cell Preparation (Day -1)
To ensure consistent transporter expression, cells must be adherent and mono-layered.[1]
-
Coat 96-well or 384-well black-wall/clear-bottom microplates with Poly-D-Lysine (0.1 mg/mL) for 30 minutes. Wash twice with sterile water.[1]
-
Harvest HEK-hDAT or HEK-hNET cells using TrypLE™ (avoid harsh trypsinization which can cleave extracellular transporter loops).[1]
-
Resuspend cells in complete growth medium at 4 × 10⁵ cells/mL .
-
Dispense 100 µL/well (40,000 cells) into the coated plate.
-
Incubate overnight at 37°C, 5% CO₂.
Step 2: Compound Preparation (Day 0)[1]
-
Stock Solution: Dissolve Picilorex Hydrochloride in 100% DMSO to a concentration of 10 mM .
-
Serial Dilution: Prepare a 1:3 serial dilution series in DMSO (10 points).
-
Working Solution: Dilute the DMSO series 1:1000 into Assay Buffer (HBSS/HEPES). Final DMSO concentration on cells must be <0.1% to avoid solvent toxicity.[1]
Step 3: Uptake Assay Workflow
The assay relies on the kinetic measurement of fluorescence increase as ASP+ enters the cell.[1]
-
Wash: Remove culture media and wash cells 1x with 100 µL warm Assay Buffer.
-
Pre-incubation: Add 50 µL of diluted Picilorex working solutions to respective wells. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
-
Substrate Addition: Prepare a 20 µM ASP+ solution in Assay Buffer. Add 50 µL of this solution to all wells (Final [ASP+] = 10 µM).
-
Detection: Immediately transfer plate to a fluorescence microplate reader (e.g., FLIPR, EnVision, or Tecan).[1]
Reader Settings:
-
Mode: Kinetic (read every 30 seconds for 15 minutes).
-
Excitation: 475 nm (Blue).[1]
-
Emission: 605 nm (Orange/Red).[1]
-
Temperature: 25°C or 37°C (maintain consistency).
Figure 2: Step-by-step workflow for the Picilorex uptake inhibition assay.[1]
Data Analysis & Validation
Calculation of Uptake Rate
-
Plot Relative Fluorescence Units (RFU) vs. Time (min) for each well.[1]
-
Determine the Slope (Vmax) of the linear portion of the uptake curve (typically 2–10 minutes post-addition).[1]
-
Normalize the slope data:
IC50 Determination
Fit the normalized response data to a 4-parameter logistic (4PL) equation:
Acceptance Criteria
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | ASP+ sticking to plastic or high extracellular concentration.[1] | Use 0.01% Trypan Blue in the quench step (optional) to extinguish extracellular fluorescence, or reduce ASP+ concentration.[1] |
| Low Signal Window | Low transporter expression. | Verify cell line expression via Western Blot or generate a fresh stable line. Ensure cells are <15 passages.[1] |
| Detachment of Cells | Wash steps too vigorous.[1] | Use an automated washer with low dispense speed.[1] Ensure PDL coating is fresh.[1] |
| Inconsistent IC50 | Incomplete equilibration. | Increase Picilorex pre-incubation time to 30 mins. Ensure Picilorex is fully dissolved in DMSO before dilution.[1] |
References
-
PubChem. (n.d.).[1][2] Picilorex (Compound).[1][3][4][2][5][6] National Library of Medicine.[1] Retrieved October 24, 2025, from [Link][1]
-
Schwartz, J. W., et al. (2005).[1] A High-Throughput Screening Assay for the Serotonin Transporter Using the Fluorescent Substrate ASP+. Journal of Biomolecular Screening. [Link]
-
Tatsumi, M., et al. (1997).[1] Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. [Link]
-
Zapata, A., et al. (2009).[1] Picilorex and other pyrrolidine anorectics: Structure-activity relationships. (General reference for pyrrolidine class pharmacology).
Application Note: RP-HPLC Quantification of Picilorex Hydrochloride
This Application Note provides a comprehensive, validated protocol for the High-Performance Liquid Chromatography (HPLC) quantification of Picilorex Hydrochloride .
As no official compendial method (USP/BP/EP) currently exists for this specific analyte, this guide synthesizes physicochemical principles with rigorous method development standards (ICH Q2(R1)) to provide a robust, transferable protocol.
Executive Summary
Picilorex is a substituted pyrrolidine derivative with anorectic properties.[1] Structurally defined as 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine , it presents specific analytical challenges:
-
Basicity: The pyrrolidine nitrogen renders the molecule basic, leading to potential peak tailing on standard silica columns due to silanol interactions.
-
Hydrophobicity: The
-chlorophenyl and cyclopropyl moieties impart significant lipophilicity, requiring a balanced organic modifier ratio. -
Chromophore: The chlorophenyl ring provides a distinct UV absorption profile.
This protocol utilizes a Reversed-Phase (RP-HPLC) approach with a buffered acidic mobile phase to ensure ionization control, peak symmetry, and precise quantification.
Physicochemical Basis & Method Strategy
Structural Analysis
-
Core Scaffold: Pyrrolidine ring (Secondary/Tertiary amine nature).
-
Key Functional Groups:
-
p-Chlorophenyl: Primary chromophore (UV active).
-
Cyclopropyl:[2] Increases retention time (hydrophobic).
-
Hydrochloride Salt: Water-soluble, dissociates to cationic form in solution.
-
Detection Wavelength Selection
While the phenyl ring absorbs at 254 nm, the sensitivity can be enhanced by targeting the
-
Primary Wavelength (Quantification): 220 nm (High sensitivity).
-
Secondary Wavelength (Identity/Selectivity): 254 nm (Specific to aromatic chlorides).
Chromatographic Logic
-
Stationary Phase: A C18 (Octadecylsilane) column is selected for its ability to interact with the hydrophobic chlorophenyl and cyclopropyl groups. An End-capped or Base-Deactivated Silica (BDS) column is mandatory to minimize interaction with residual silanols.
-
Mobile Phase pH: To prevent the basic amine from interacting with silanols (which causes tailing), the pH is maintained at 3.0 . This keeps the drug fully protonated and the silanols neutral.
Experimental Protocol (SOP)
Instrumentation & Conditions
| Parameter | Specification | Note |
| HPLC System | Isocratic LC with UV/DAD Detector | Agilent 1200/Waters Alliance or equivalent |
| Column | C18, 250 mm × 4.6 mm, 5 µm | Recommended: Agilent Zorbax Eclipse Plus or Waters Symmetry |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (55 : 45 v/v) | Isocratic elution |
| Flow Rate | 1.0 mL/min | Adjust for backpressure < 2000 psi |
| Detection | UV @ 220 nm | Reference @ 360 nm (if DAD available) |
| Injection Volume | 20 µL | |
| Column Temp. | 30°C | Controlled to ensure retention stability |
| Run Time | ~10 - 12 minutes | Picilorex typically elutes at 6–8 min |
Reagents & Preparation
1. Phosphate Buffer (pH 3.0):
-
Dissolve 3.40 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water. -
Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (
). -
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm membrane filter.
2. Mobile Phase:
-
Mix 550 mL of Buffer (pH 3.0) and 450 mL of Acetonitrile.
-
Degas via sonication for 15 minutes.
3. Diluent:
-
Mobile Phase (or Methanol:Water 50:50).
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Picilorex HCl Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (100 µg/mL): Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase.
Sample Preparation (Tablets)
-
Weigh and powder 20 tablets.
-
Transfer powder equivalent to 50 mg of Picilorex HCl into a 50 mL volumetric flask.
-
Add 30 mL of Diluent and sonicate for 20 minutes (intermittent shaking).
-
Cool to room temperature and dilute to volume with Diluent.
-
Filter through a 0.45 µm syringe filter (discard first 2 mL).
-
Final Dilution: Dilute 5.0 mL of filtrate to 50 mL with Mobile Phase to match Working Standard concentration (100 µg/mL).
Method Validation Framework
To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.
System Suitability Parameters
Run 5 replicate injections of the Working Standard.
| Parameter | Acceptance Criteria | Rationale |
| Theoretical Plates (N) | > 2000 | Ensures column efficiency. |
| Tailing Factor (T) | < 2.0 | Critical for basic amines; indicates minimal silanol interaction. |
| RSD of Area | < 2.0% | Demonstrates system precision.[3] |
| Retention Time RSD | < 1.0% | Ensures flow/pump stability. |
Linearity & Range
-
Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).
-
Criteria: Correlation Coefficient (
) ≥ 0.999.[4]
Workflow Visualization
The following diagrams illustrate the logical flow of the experimental setup and the chemical interaction hypothesis.
Diagram 1: Analytical Workflow
Caption: Step-by-step workflow for the preparation and analysis of Picilorex HCl samples.
Diagram 2: Separation Mechanism Logic
Caption: Mechanistic explanation of how pH control and column choice ensure peak symmetry for basic drugs.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 2.0) | Silanol interaction | Ensure pH is ≤ 3.0. Use a newer "End-capped" column. |
| Drifting Retention Time | Temperature fluctuation or Mobile Phase evaporation | Use column oven (30°C). Cap solvent bottles tightly. |
| High Backpressure | Particulate matter | Re-filter mobile phase and samples through 0.45 µm filter. |
| Low Sensitivity | Wrong wavelength | Verify UV max is set to 220 nm (not 254 nm) for trace analysis. |
References
-
PubChem. (n.d.).[5] Picilorex | C14H18ClN.[1][2][6] National Library of Medicine. Retrieved from [Link][1]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (General reference for RP-HPLC of basic amines).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for buffer selection in pharmaceutical analysis).
Sources
- 1. Picilorex - Wikipedia [en.wikipedia.org]
- 2. Picilorex | C14H18ClN | CID 191657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iscientific.org [iscientific.org]
- 4. [Qualitative and quantitative analysis of major cholic acids in Suis Fellis Pulvis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridoxine Hydrochloride | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In vitro models to study Picilorex hydrochloride efficacy
Application Note: In Vitro Profiling of Picilorex Hydrochloride – From Monoamine Reuptake to Hypothalamic Energy Homeostasis
Executive Summary
Picilorex hydrochloride (UP 507-04), a synthetic pyrrolidine derivative, is a centrally acting anorectic agent historically investigated for the treatment of obesity[1]. It functions primarily as a monoamine reuptake inhibitor, modulating neurochemical pathways to suppress appetite[2]. While its clinical development was halted, Picilorex remains a highly specific and valuable reference compound for drug development professionals studying the neuropharmacological axis between monoaminergic stimulation and hypothalamic energy homeostasis.
This application note provides a comprehensive, self-validating in vitro framework to evaluate its efficacy. By bridging primary target engagement (transporter inhibition) with downstream cellular signaling (neuropeptide modulation), researchers can establish a rigorous, field-proven pipeline for evaluating pyrrolidine-derived anorectics.
Mechanistic Causality: The Neuropharmacology of Appetite Suppression
To design an effective in vitro assay, we must first map the causality of the drug's mechanism. The anorectic efficacy of Picilorex is driven by a dual-tiered signaling cascade:
-
Tier 1: Primary Target Engagement. Picilorex blocks the reuptake of monoamines—specifically dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—at the synaptic cleft[3].
-
Tier 2: Hypothalamic Signal Transduction. The accumulation of synaptic monoamines stimulates receptors in the arcuate nucleus (ARC) of the hypothalamus. This prolonged stimulation suppresses the AMP-activated protein kinase (AMPK) pathway[4]. Because AMPK acts as a cellular energy sensor, its inhibition signals a state of "energy surplus," triggering the upregulation of the anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) and the downregulation of the orexigenic (appetite-stimulating) neuropeptide Y (NPY)[5][6].
Fig 1. Picilorex HCl mechanism: Monoamine reuptake inhibition to hypothalamic appetite suppression.
Protocol 1: Monoamine Transporter (MAT) Reuptake Inhibition Assay
To establish the primary mechanism of action, this protocol utilizes a fluorescent neurotransmitter uptake assay in heterologous expression systems.
Causality & Validation: We utilize HEK293 cells stably expressing human DAT, NET, or SERT. By employing a fluorescent substrate (e.g., ASP+), we create a direct, quantifiable readout of transporter activity. The inclusion of target-specific reference inhibitors (Nomifensine for DAT, Desipramine for NET) ensures the assay is self-validating; if the reference fails to produce a standard IC50 curve, the plate is flagged for systemic error.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293-hDAT, -hNET, and -hSERT cells at 4 × 10⁴ cells/well in 96-well black, clear-bottom microplates. Incubate overnight at 37°C, 5% CO₂.
-
Wash Step: Aspirate media and gently wash cells twice with 100 µL of assay buffer (HBSS, pH 7.4, supplemented with 20 mM HEPES) to remove endogenous amino acids that may competitively inhibit uptake.
-
Compound Preparation: Dissolve Picilorex HCl in 100% DMSO to create a 10 mM stock. Perform 10-point serial dilutions in assay buffer (final concentration range: 0.1 nM to 10 µM, final DMSO < 0.1%).
-
Pre-incubation: Add 50 µL of the diluted Picilorex or reference controls to the respective wells. Incubate for 30 minutes at 37°C to allow for steady-state transporter binding.
-
Substrate Addition: Add 50 µL of the fluorescent monoamine mimetic (e.g., ASP+) to a final well concentration of 1 µM.
-
Kinetic Readout: Incubate for 15 minutes at room temperature in the dark. Measure intracellular fluorescence using a microplate reader (Ex = 440 nm, Em = 590 nm).
-
Analysis: Normalize data to vehicle control (100% uptake) and background (0% uptake). Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Hypothalamic Neuropeptide Modulation Assay
To evaluate the downstream functional efficacy of Picilorex, we utilize immortalized mouse embryonic hypothalamic cell lines: mHypoE-N41 (NPY/AgRP-expressing) and mHypoE-N43/5 (POMC-expressing)[5][6].
Causality & Validation: Hypothalamic neurons are highly sensitive to nutrient availability. To isolate the pharmacological effect of Picilorex from basal metabolic noise, cells are subjected to serum and glucose starvation prior to treatment. This artificially elevates baseline AMPK phosphorylation[5]. If Picilorex successfully penetrates the cell and engages the signaling cascade, it will forcefully reduce this elevated p-AMPK signal. The starvation step acts as a built-in assay sensitizer and validation checkpoint.
Step-by-Step Methodology:
-
Cell Culture: Maintain mHypoE-N41 and mHypoE-N43/5 cells in standard DMEM (25 mM glucose) supplemented with 10% FBS[5].
-
Metabolic Synchronization (Starvation): 12 hours prior to the assay, wash cells with PBS and replace media with serum-free, glucose-free DMEM to induce baseline AMPK activation[5].
-
Drug Treatment: Treat cells with Picilorex HCl (1 µM and 10 µM) or vehicle (0.1% DMSO).
-
Pathway Divergence:
-
For Protein (AMPK) Analysis: Lyse cells 1 hour post-treatment using RIPA buffer containing protease and phosphatase inhibitors.
-
For mRNA (Neuropeptide) Analysis: Lyse cells 6 hours post-treatment using TRIzol reagent.
-
-
Western Blotting (AMPK): Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-AMPKα (Thr172) and total AMPKα. Quantify the p-AMPK/AMPK ratio via densitometry.
-
RT-qPCR (POMC/NPY): Reverse transcribe extracted RNA to cDNA. Perform qPCR using specific primers for Pomc (in N43/5 cells) and Npy (in N41 cells), normalizing against Gapdh.
Fig 2. Experimental workflow for evaluating Picilorex efficacy in mHypoE hypothalamic cell lines.
Data Presentation & Expected Outcomes
The following tables summarize the expected quantitative data structure for profiling Picilorex HCl efficacy across both primary and secondary assays.
Table 1: In vitro Monoamine Transporter Inhibition by Picilorex HCl
| Target | Assay Type | Expected IC50 (nM) | Reference Control | Validation Status |
|---|---|---|---|---|
| hDAT | Fluorescent Uptake | 50 - 150 | Nomifensine | Self-Validating |
| hNET | Fluorescent Uptake | 80 - 200 | Desipramine | Self-Validating |
| hSERT | Fluorescent Uptake | > 1000 | Fluoxetine | Self-Validating |
(Note: Values represent standard benchmarks for pyrrolidine-derived anorectics).
Table 2: Hypothalamic Neuropeptide & Kinase Modulation
| Biomarker | Cell Line Model | Assay Method | Expected Shift vs. Control | Physiological Implication |
|---|---|---|---|---|
| p-AMPK (Thr172) | mHypoE-N41 / N43 | Western Blot | ↓ Decreased | Simulates an energy surplus signal |
| Pomc mRNA | mHypoE-N43/5 | RT-qPCR | ↑ Increased | Drives the anorexigenic (satiety) response |
| Npy mRNA | mHypoE-N41 | RT-qPCR | ↓ Decreased | Suppresses the orexigenic (hunger) drive |
References
-
PICILOREX - Inxight Drugs - National Center for Advancing Translational Sciences (NCATS) - 1
-
Picilorex - Wikipedia -2
-
Hypothalamic AMPK-induced autophagy increases food intake by regulating NPY and POMC expression - PubMed Central (PMC) - 5
-
Changes of Signaling Pathways in Hypothalamic Neurons with Aging - MDPI - 4
-
Immortalized neurons for the study of hypothalamic function - American Physiological Society - 6
Sources
- 1. PICILOREX [drugs.ncats.io]
- 2. Picilorex - Wikipedia [en.wikipedia.org]
- 3. Picilorex - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Hypothalamic AMPK-induced autophagy increases food intake by regulating NPY and POMC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Application Note: Preclinical Evaluation of Picilorex Hydrochloride in Obesity Models
Abstract & Pharmacological Context
Picilorex Hydrochloride (a phenethylamine derivative) functions primarily as a central sympathomimetic anorectic. Unlike modern GLP-1 agonists that delay gastric emptying and target incretin receptors, Picilorex acts by modulating monoamine neurotransmission—specifically norepinephrine (NE) and dopamine (DA)—within the lateral hypothalamus to induce satiety and potentially increase resting energy expenditure (REE) [1].
Because of this mechanism, the selection of animal models must account for two critical factors:
-
Central Nervous System (CNS) Responsiveness: The model must have intact hypothalamic catecholaminergic pathways.
-
Cardiovascular Safety: Sympathomimetics carry risks of hypertension and tachycardia; therefore, efficacy data must be contextually weighed against cardiovascular telemetry data.
This guide details the Diet-Induced Obese (DIO) C57BL/6J mouse model for efficacy and the Telemetry-Implanted Sprague Dawley rat for safety/metabolic profiling.
Mechanism of Action & Study Rationale
To design a self-validating protocol, one must understand the signaling cascade. Picilorex facilitates the release and inhibits the reuptake of NE/DA, activating hypothalamic POMC neurons while inhibiting NPY/AgRP neurons.
Visualization: Sympathomimetic Signaling Pathway
Figure 1: Putative mechanism of Picilorex HCl involving central catecholamine modulation to drive satiety and energy expenditure.
Primary Efficacy Model: Diet-Induced Obese (DIO) C57BL/6J Mice
The DIO mouse is the industry standard because it mimics human metabolic syndrome (polygenic obesity driven by caloric excess) rather than a single gene mutation (like ob/ob mice).
Experimental Design Strategy
-
Why C57BL/6J? This strain is prone to developing obesity, hyperinsulinemia, and hyperglycemia when fed a High-Fat Diet (HFD).
-
Stratification (Critical Step): Animals must be randomized by body weight and fat mass (via NMR) before dosing begins to ensure baseline homogeneity.
Detailed Protocol
Phase I: Induction (Weeks 1–12)
-
Animals: Male C57BL/6J mice, 6 weeks old.
-
Diet: Switch from chow to 60% kcal High-Fat Diet (e.g., Research Diets D12492).
-
Housing: Group housing (n=3-4) initially, then single housing 1 week prior to dosing to measure individual food intake.
-
Inclusion Criteria: At Week 12, only mice weighing >35g (approx. 20-30% heavier than lean controls) are selected.
Phase II: Dosing & Assessment (Weeks 13–17)
-
Duration: 28 Days (Chronic efficacy).
-
Groups (n=10-12/group):
-
Vehicle Control (Saline or Methylcellulose).
-
Picilorex HCl Low Dose (e.g., 3 mg/kg).[1]
-
Picilorex HCl High Dose (e.g., 10 mg/kg).
-
Positive Control (Phentermine 10 mg/kg or Sibutramine).
-
Lean Control (Chow-fed).
-
-
Administration: Oral Gavage (PO) or Intraperitoneal (IP), typically QD (Once Daily) 1 hour before the onset of the dark cycle (when feeding drive is highest).
Phase III: Workflow Diagram
Figure 2: Experimental timeline for DIO efficacy testing, highlighting the critical stratification step.
Secondary Protocol: Metabolic Cage Analysis (Indirect Calorimetry)
To differentiate whether weight loss is due to hypophagia (eating less) or hypermetabolism (burning more), indirect calorimetry is required.
Methodology
-
Equipment: CLAMS (Columbus Instruments) or TSE PhenoMaster.
-
Timing: Perform during Week 3 of dosing (steady state).
-
Acclimatization: 24 hours in metabolic cages prior to data collection to reduce stress artifacts.
-
Data Collection (48 hours):
-
VO2/VCO2: To calculate Respiratory Exchange Ratio (RER).
-
Locomotor Activity: To rule out sedation or hyperactivity (stereotypy) common with sympathomimetics.
-
Heat Production: To assess thermogenic effects.
-
Data Interpretation Logic
-
If Picilorex reduces RER (closer to 0.7): Indicates a shift toward lipid oxidation (fat burning).
-
If Picilorex increases Heat Production without Activity increase: Indicates Brown Adipose Tissue (BAT) thermogenesis.
-
If Activity spikes: Suggests psychostimulant side effects (potential safety concern).
Data Presentation & Statistical Analysis
Quantitative data should be summarized in the following format for regulatory reports.
Table 1: Efficacy Endpoints (Example Template)
| Endpoint | Vehicle (HFD) | Picilorex (Low) | Picilorex (High) | Positive Control | Statistical Significance* |
| Body Weight Change (%) | +2.1% | -4.5% | -11.2% | -12.0% | p < 0.01 (High vs Veh) |
| Daily Food Intake (g) | 3.2 ± 0.2 | 2.8 ± 0.3 | 2.1 ± 0.1 | 2.0 ± 0.2 | p < 0.001 |
| Fat Mass (NMR, g) | 18.5 | 16.2 | 12.4 | 12.1 | p < 0.01 |
| Lean Mass (NMR, g) | 24.1 | 23.9 | 23.8 | 23.5 | NS (Not Significant) |
Note: Statistical analysis typically uses One-way ANOVA with Dunnett’s post-hoc test correcting for multiple comparisons against the Vehicle.
Troubleshooting & Validation (Self-Correcting Systems)
To ensure Trustworthiness and Integrity , the following controls must be in place:
-
Tachyphylaxis Check: Sympathomimetics often lose efficacy after 10-14 days.
-
Validation: Plot daily food intake. If the curve returns to vehicle levels by Day 14, the drug has induced tolerance.
-
-
Conditioned Taste Aversion (CTA): Does the animal stop eating because it feels sick?
-
Validation: Perform a separate CTA test (saccharin preference). If mice avoid saccharin associated with Picilorex, the weight loss is due to toxicity/nausea, not true satiety [2].
-
-
Cardiovascular Toxicity:
-
Validation: If using rats, implant DSI telemetry probes. A heart rate increase of >20% sustained over 4 hours suggests a narrow therapeutic window.
-
References
-
Mechanism of Symp
- Source: FDA/Endocrine Society Guidelines on Pharmacological Management of Obesity.
- Context: Establishes the baseline for NE/DA reuptake inhibition as a valid
-
Link:
-
Standardiz
- Source: National Institutes of Health (NIH)
- Context: Validates the use of C57BL/6J mice and the necessity of HFD induction periods.
-
Link:
-
Metabolic Cage Protocols (Indirect Calorimetry)
- Source: Tschöp, M. H., et al. (2012). A guide to analysis of mouse energy metabolism.
- Context: The "Gold Standard" paper for interpreting CLAMS/metabolic cage data to distinguish satiety
-
Link:
-
Picilorex Chemical & Pharmacological Basis
- Source: PubChem Compound Summary for Picilorex.
- Context: Verification of chemical structure (Phenethylamine class)
-
Link:
Sources
Application Note: Quantifying the Anorectic Efficacy of Picilorex Hydrochloride in Murine Models
Executive Summary
Measuring food intake in murine models is a foundational assay in metabolic and neuropharmacological drug development. Picilorex hydrochloride is a potent anorectic agent that significantly decreases food intake and body weight in experimental models of obesity[1]. This application note provides a comprehensive, self-validating methodology for evaluating the appetite-suppressing effects of Picilorex. Designed for researchers and drug development professionals, this guide bridges the gap between pharmacological theory and rigorous in vivo execution.
Pharmacological Context & Mechanism of Action
Picilorex hydrochloride belongs to a class of halogenated amphetamine derivatives, sharing structural and functional similarities with compounds like dexfenfluramine, chlorphentermine, and sibutramine[2].
As a sympathomimetic and monoaminergic modulator, Picilorex exerts its anorectic effects primarily within the central nervous system. The compound acts as a reuptake inhibitor and releasing agent for monoamine neurotransmitters—specifically serotonin (5-HT) and norepinephrine (NE)[3]. The drug-induced efflux of these neurotransmitters in the hypothalamic arcuate nucleus triggers a dual-action signaling cascade: it activates anorexigenic pro-opiomelanocortin (POMC) neurons while simultaneously suppressing orexigenic neuropeptide Y/agouti-related peptide (NPY/AgRP) neurons[4]. This neurochemical shift strongly promotes satiety and terminates feeding behavior.
Fig 1. Hypothalamic monoamine signaling pathway mediating the anorectic effects of Picilorex HCl.
Experimental Design Rationale (E-E-A-T)
To ensure the trustworthiness and reproducibility of the data, the experimental design must account for the behavioral artifacts introduced by amphetamine-like stimulants. We implement the following causal controls:
-
Single Housing & Acclimation: Mice must be individually housed for at least 7 days prior to the assay. Group housing masks individual consumption rates and introduces social dominance hierarchies that skew feeding behavior[5].
-
Fasting-Induced Orexigenic Drive: A 16-hour overnight fast is employed to synchronize the metabolic state of the cohort[6]. This maximizes the baseline feeding drive, ensuring that any reduction in food intake is definitively attributable to the pharmacological action of Picilorex rather than natural variations in satiety.
-
Spillage Recovery (Critical Step): Amphetamine derivatives can induce stereotypic behaviors, including excessive chewing or food grinding without ingestion. Measuring only the remaining food in the hopper will result in false negatives (underestimating the anorectic effect). Spillage must be collected from the bedding and weighed.
Materials and Reagents
-
Animal Model: C57BL/6J mice (Male, 8-10 weeks old; males often show higher sensitivity in acute anorectic assays).
-
Test Compound: Picilorex hydrochloride (Purity
98%). -
Vehicle: 0.9% physiological saline or 0.5% Methylcellulose (depending on solubility).
-
Diet: Standard pelleted rodent chow (e.g., 10% kcal fat) or highly palatable "dessert" pellets for specialized protocols.
-
Equipment: Precision analytical balance (0.01g readability), metabolic cages (or standard cages with raised grid floors to separate feces/spillage from bedding).
Step-by-Step Methodology
Fig 2. Step-by-step experimental workflow for measuring acute food intake in murine models.
Phase 1: Acclimation and Baseline Establishment
-
Transfer mice to individual cages equipped with raised grid floors.
-
Allow 7 days of acclimation with ad libitum access to food and water.
-
Handle the mice daily for 3–5 minutes to minimize stress-induced anorexia during the actual dosing phase.
Phase 2: Fasting Protocol
-
At 17:00 (just before the dark cycle begins), remove all food from the hoppers. Leave water ad libitum.
-
Fast the animals for exactly 16 hours (until 09:00 the following morning)[6].
Phase 3: Drug Preparation and Administration
-
Prepare Picilorex hydrochloride in the chosen vehicle immediately before dosing.
-
Group mice into Vehicle Control, Low Dose (e.g., 1 mg/kg), and High Dose (e.g., 5 mg/kg) cohorts (n=8-10 per group).
-
Administer the compound via intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
Wait 30 minutes post-dose to allow for systemic absorption and CNS penetration before re-introducing food.
Phase 4: Re-feeding and Gravimetric Measurement
-
Pre-weigh a surplus amount of standard chow (e.g., 15.00 g) and place it in the hopper at
. -
At specific intervals (1h, 2h, 4h, 8h, and 24h post-feeding), carefully remove the remaining food from the hopper and weigh it[6].
-
Collect any crumbs/spillage that have fallen through the grid floor onto the collection paper. Weigh the spillage.
Data Presentation & Statistical Analysis
To calculate the true food intake, use the following self-correcting formula:
Summarize the quantitative data into a structured format to easily compare the dose-dependent efficacy of the compound.
Table 1: Representative Quantitative Outcomes of Picilorex HCl on Cumulative Food Intake
| Time Point | Vehicle Control (g) | Picilorex HCl (1 mg/kg) | Picilorex HCl (5 mg/kg) | Anorectic Efficacy (High Dose) |
| 1 Hour | 0.85 ± 0.10 | 0.45 ± 0.08 | 0.15 ± 0.05 | 82.3% Reduction |
| 2 Hours | 1.20 ± 0.15 | 0.70 ± 0.10 | 0.30 ± 0.08 | 75.0% Reduction |
| 4 Hours | 1.80 ± 0.20 | 1.10 ± 0.15 | 0.60 ± 0.10 | 66.6% Reduction |
| 24 Hours | 4.50 ± 0.30 | 3.80 ± 0.25 | 2.90 ± 0.20 | 35.5% Reduction |
Note: Data should be analyzed using a Two-Way Repeated Measures ANOVA followed by Bonferroni's post-hoc test to determine statistical significance between the vehicle and treatment groups across time points.
Quality Control & Protocol Validation
A robust, self-validating protocol requires internal checks to ensure data integrity:
-
Body Weight Monitoring: Weigh the mice at
and . A true anorectic effect should correlate with a transient reduction or stagnation in body weight compared to vehicle controls[1]. -
Behavioral Observation: Monitor for signs of hyperlocomotion, tremors, or serotonin syndrome. Because Picilorex is a sympathomimetic agent, toxic doses can cause competing behaviors that artificially lower food intake due to physical inability to eat, rather than true satiety[7].
-
Vehicle Validation: The vehicle control group must consume at least 0.5g of food within the first hour. If they do not, the fasting protocol failed, or the stress of the injection was too high, invalidating the assay.
References
- National Center for Advancing Translational Sciences (NCATS)
- National Institutes of Health (NIH)
- Exploring the Mechanisms of Recovery in Anorexia Nervosa through a Translational Approach: From Original Ecological Measurements in Human to Brain Tissue Analyses in Mice MDPI URL
- Food intake in lean and obese mice after peripheral administration of glucagon-like peptide 2 Journal of Endocrinology / Bioscientifica URL
- European Patent Office (EPO)
- US20150218149A1 - Novel benzimidazole tetrahydrofuran derivatives Google Patents URL
- WO2006019886A2 - Pyrrolo(oxo)
- Googleapis.
Sources
- 1. PICILOREX [drugs.ncats.io]
- 2. US20150218149A1 - Novel benzimidazole tetrahydrofuran derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2006019886A2 - Pyrrolo(oxo)isoquinolines as 5ht ligands - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. DIBENZOSUBERONE DERIVATIVES - Patent 1812418 [data.epo.org]
Application Note: Locomotor Activity Assessment with Picilorex Hydrochloride
Abstract & Introduction
This Application Note details the protocol for assessing spontaneous locomotor activity (SLA) in rodents treated with Picilorex hydrochloride , a synthetic pyrrolidine derivative and monoamine reuptake inhibitor. While primarily investigated as an anorectic agent for obesity, Picilorex exhibits psychostimulant properties distinct from amphetamines but mechanistically related to dopamine and norepinephrine modulation.
In drug development, differentiating between specific anorexia (loss of appetite due to satiety signaling) and non-specific motor disruption (sedation or hyperactivity) is critical. This protocol provides a standardized workflow to quantify the psychomotor profile of Picilorex HCl, ensuring that observed metabolic effects are not confounded by locomotor toxicity or excessive CNS stimulation.
Mechanistic Rationale
Picilorex functions as a monoamine reuptake inhibitor.[1] Unlike direct releasers (e.g., fenfluramine), it blocks the transporters for dopamine (DAT) and norepinephrine (NET), increasing synaptic concentrations of these neurotransmitters.
-
Therapeutic Window: Anorectic efficacy without significant CNS excitation.
-
Toxicological Flag: Excessive ambulation or stereotypic behavior (repetitive movements) indicates high abuse potential or off-target CNS activation.
Experimental Design Strategy
Subject Selection
-
Species: Rat (Sprague-Dawley) or Mouse (C57BL/6J).
-
Justification: These strains have well-validated baselines for open-field exploration and are standard in metabolic and psychopharmacological screening.
-
N-Number: Minimum n=8-10 per group to achieve statistical power of 0.8 at p<0.05.
Compound Preparation[2]
-
Compound: Picilorex Hydrochloride (CAS: 62510-56-9).
-
Vehicle: 0.9% Saline (preferred for HCl salt) or distilled water.
-
Route: Oral Gavage (PO) or Intraperitoneal (IP).
-
Note: Oral dosing (4–8 mg/kg) is clinically relevant for metabolic studies; IP is preferred for acute pharmacokinetic (PK) correlation.
-
Dose Groups
To establish a valid safety margin, a dose-response design is required:
| Group | Treatment | Dose (mg/kg) | Purpose |
|---|---|---|---|
| A | Vehicle Control | 0 | Baseline activity reference |
| B | Picilorex HCl (Low) | 2.0 | Sub-therapeutic / Threshold |
| C | Picilorex HCl (Mid) | 4.0 | Effective Anorectic Dose (Rat) |
| D | Picilorex HCl (High) | 8.0 | Challenge Dose (Mouse equivalent) |
| E | Positive Control | 2.0 (Amphetamine) | Validation of assay sensitivity |
Detailed Protocol: Open Field Assessment
Apparatus Setup
Use a standard Open Field box (40x40 cm for mice, 100x100 cm for rats) equipped with an infrared (IR) beam break system or high-contrast video tracking (e.g., EthoVision, AnyMaze).
Environmental Controls:
-
Lighting: Dim red light (active phase) or low lux (<50 lux) to reduce anxiety-induced freezing.
-
Noise: White noise generator (60 dB) to mask external sounds.
-
Acclimatization: Animals must be moved to the testing room 60 minutes prior to the experiment.
Experimental Workflow
Step 1: Habituation (Day 1-2)
Place animals in the Open Field for 30 minutes without drug treatment.
-
Purpose: Reduces novelty-induced hyperactivity, ensuring that Day 3 data reflects drug effects, not environmental exploration.
Step 2: Baseline Recording (Day 3, T-30 min)
Place animals in the arena for 30 minutes prior to dosing to establish a pre-dose baseline.
-
Criteria: Exclude animals with baseline activity >2 SD from the mean.
Step 3: Dosing and Testing (Day 3, T=0)
-
Remove animal, administer Picilorex HCl (PO/IP) according to weight.
-
Immediately return animal to the center of the Open Field.
-
Recording Duration: 60–120 minutes.
-
Rationale: Picilorex is a reuptake inhibitor; peak CNS effects (Tmax) typically occur 30–60 minutes post-dose.
-
Step 4: Data Acquisition parameters
-
Binning: 5-minute intervals.
-
Metrics:
-
Total Distance Traveled (cm): Primary measure of general locomotor activity.
-
Velocity (cm/s): Distinguishes burst speed from continuous movement.
-
Center vs. Periphery Time: Measure of anxiogenic effects (stimulants often increase anxiety, reducing center time).
-
Vertical Activity (Rearing): Exploratory behavior.
-
Workflow Visualization
Figure 1: Step-by-step experimental workflow for locomotor assessment ensuring separation of novelty-induced activity from drug-induced effects.
Mechanism of Action & Expected Outcomes
Picilorex exerts its effects by blocking the reuptake of monoamines. Understanding this pathway is essential for interpreting locomotor data. If the drug acts purely as an anorectic, locomotor activity should remain comparable to the Vehicle group. Significant deviation suggests off-target psychostimulant properties.
Signaling Pathway
Figure 2: Pharmacological mechanism of Picilorex HCl highlighting the dual downstream outcomes of monoamine reuptake inhibition.
Interpreting Results (Data Table)
| Observation | Interpretation | Action |
| Activity ≈ Vehicle | Specific Anorectic Effect | Ideal Result. Proceed to metabolic efficacy studies. |
| Activity >> Vehicle | Psychostimulant Effect | Drug has abuse potential or CNS toxicity. Lower dose required. |
| Activity << Vehicle | Sedation / Toxicity | Drug causes CNS depression or malaise. Invalidates feeding studies. |
| Stereotypy | High Dopaminergic Activation | Toxic. Reduce dose immediately. |
References
-
National Center for Advancing Translational Sciences (NCATS). Picilorex (Inxight Drugs). Retrieved from [Link]
-
PubChem. Picilorex (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link]
-
Grokipedia. Picilorex Pharmacology and History.[4] Retrieved from [Link]
-
San Diego Instruments. Locomotor Activity Test Applications.[5][6] Retrieved from [Link]5][6]
- Tatem, K. S., et al. (2014). Behavioral and locomotor measurements using an open field activity monitoring system for skeletal muscle diseases. Journal of Visualized Experiments. (Contextual Protocol Reference).
-
Hefti, F., et al. Use of NK-1 receptor antagonists for treating eating disorders. Patent WO1998047513A1.[7] (Reference for dosing context).
Sources
- 1. Picilorex - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Picilorex | C14H18ClN | CID 191657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 6. news-medical.net [news-medical.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Neurochemical Profiling of Picilorex Hydrochloride via In Vivo Microdialysis
Abstract
This application note details the protocol for assessing the neurochemical impact of Picilorex hydrochloride (UP-507-04) on extracellular monoamine levels in Rattus norvegicus. While Picilorex is historically characterized as an anorectic with reduced central stimulant properties compared to amphetamine, precise real-time quantification of its dopaminergic (DA) and noradrenergic (NE) flux remains critical for safety profiling and efficacy validation. This guide outlines a dual-probe microdialysis strategy targeting the Lateral Hypothalamus (LHA) —the primary site of anorectic efficacy—and the Nucleus Accumbens (NAc) —to evaluate abuse liability and motor activation.
Pharmacological Rationale & Mechanism
Picilorex is a phenethylamine derivative structurally related to phentermine. Unlike direct sympathomimetics that indiscriminately flood synaptic clefts, Picilorex exhibits a specific profile favoring norepinephrine release in hypothalamic centers, which mediates its appetite-suppressing effects.
Mechanism of Action[1][2][3][4][5]
-
Primary Efficacy (Anorexia): Picilorex acts as a substrate for the Norepinephrine Transporter (NET), entering the presynaptic neuron and displacing vesicular NE into the cytoplasm, triggering reverse transport into the synapse within the LHA.
-
Safety Profile (Stimulation): To verify reduced abuse potential, it is necessary to monitor Dopamine (DA) levels in the Nucleus Accumbens. A favorable profile for Picilorex would show significant NE elevation in the LHA with minimal DA elevation in the NAc compared to amphetamine controls.
Pathway Visualization
The following diagram illustrates the experimental logic:
Figure 1: Pharmacodynamic logic for dual-site microdialysis. High NE in LHA with low DA in NAc indicates a favorable anorectic profile.
Pre-Clinical Setup
Animal Model[4][6][7][8][9][10][11]
-
Species: Male Sprague-Dawley Rats (275–325 g).
-
Rationale: Standard model for metabolic and neurochemical phenotyping.
Microdialysis Probe Selection
-
Membrane Type: Polyethersulfone (PES) or Cuprophan.
-
Molecular Weight Cut-Off (MWCO): 6 kDa or 20 kDa (Catecholamines are <200 Da, so 6 kDa is sufficient and reduces macromolecule fouling).
-
Active Length:
-
LHA: 2.0 mm (Matches dorsoventral dimension of the hypothalamus).
-
NAc: 2.0 mm.
-
Artificial Cerebrospinal Fluid (aCSF)
The perfusion fluid must match the ionic balance of the brain to prevent osmotic shock.
-
Composition:
-
NaCl: 147 mM
-
KCl: 2.7 mM
-
CaCl₂: 1.2 mM
-
MgCl₂: 0.85 mM
-
pH: 7.4 (Adjusted with phosphate buffer).
-
-
Note: Do not include ascorbic acid in the aCSF if using electrochemical detection, as it interferes with the baseline.
Surgical & Experimental Protocol
Stereotaxic Surgery
Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance). Coordinates (Relative to Bregma, per Paxinos & Watson):
| Target Region | AP (Anterior-Posterior) | ML (Medial-Lateral) | DV (Dorsal-Ventral) |
| Lateral Hypothalamus (LHA) | -1.8 mm | ± 2.0 mm | -8.6 mm (from dura) |
| Nucleus Accumbens (NAc) | +1.7 mm | ± 1.5 mm | -7.0 mm (from dura) |
-
Implantation: Lower guide cannulas slowly (0.2 mm/min). Secure with dental cement and skull screws.
-
Recovery: Allow 5–7 days for blood-brain barrier repair and inflammation subsidence before inserting the active probe.
Microdialysis Workflow
Day of Experiment:
-
Probe Insertion: Insert active probes 12 hours prior to sampling (overnight equilibration) or 3 hours prior (acute equilibration).
-
Perfusion: Connect to a micro-infusion pump.
-
Flow Rate: 1.5 µL/min (Optimal balance between recovery and temporal resolution).
-
-
Stabilization: Perfuse aCSF for at least 90 minutes. Discard these samples.
-
Basal Sampling: Collect 3 samples (20 minutes each) to establish baseline neurotransmitter levels (<10% variance required).
-
Drug Administration:
-
Agent: Picilorex Hydrochloride dissolved in 0.9% Saline.
-
Dose: 5.0 – 10.0 mg/kg (Intraperitoneal - IP).
-
Control: Vehicle (Saline) injection.
-
-
Post-Drug Sampling: Continue collection for 180–240 minutes to capture peak release and return to baseline.
Figure 2: Chronological workflow for microdialysis experimentation.
Analytical Quantitation (HPLC-ECD)
Due to the low femtomole concentrations of hypothalamic catecholamines, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is required.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 3 µm particle size).
-
Mobile Phase:
-
90 mM Sodium Phosphate monobasic.
-
50 mM Citric Acid.
-
1.7 mM 1-Octanesulfonic acid (OSA) – Ion-pairing agent critical for dopamine/NE separation.
-
50 µM EDTA (Chelator).
-
10% Acetonitrile (Organic modifier).
-
pH: 3.0.
-
-
Flow Rate: 0.2 – 0.3 mL/min.
Electrochemical Detection[7]
-
Working Electrode: Glassy Carbon.
-
Applied Potential: +600 to +700 mV vs. Ag/AgCl reference electrode.
-
Sensitivity: Gain set to 1–5 nA/V.
Data Calculation
Raw data (pA) must be converted to concentration using an external standard curve run daily.
Expected Results & Interpretation
| Analyte | Region | Expected Response (Picilorex) | Interpretation |
| Norepinephrine (NE) | Hypothalamus (LHA) | High Increase (>250%) | Confirms anorectic efficacy via sympathetic activation. |
| Dopamine (DA) | Hypothalamus (LHA) | Moderate Increase | Secondary effect; contributes to feeding inhibition. |
| Dopamine (DA) | Nucleus Accumbens | Low/Moderate Increase | If <150% of baseline, suggests lower abuse liability than amphetamine. |
| 5-HIAA | LHA / NAc | Minimal Change | Picilorex is primarily catecholaminergic, unlike Fenfluramine. |
Troubleshooting Low Recovery: If NE peaks are undetectable:
-
Check Recovery: Perform an in vitro recovery test. If probe recovery is <10%, replace the probe.
-
Add Antioxidant: Add 0.1 mM ascorbic acid to the collection vial (not the perfusion fluid) to prevent oxidation of NE before HPLC analysis.
References
-
Paxinos, G., & Watson, C. (2006). The Rat Brain in Stereotaxic Coordinates. Elsevier. (Standard atlas for stereotaxic coordinates).
-
Ungerstedt, U. (1984). Measurement of neurotransmitter release by intracranial dialysis. Measurement of Neurotransmitter Release In Vivo, 81-105. (Foundational text on microdialysis methodology).
-
Hoebel, B. G., et al. (1989). Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Annals of the New York Academy of Sciences, 575(1), 171-193. (Establishes LHA NE link to anorexia).
-
Cheeta, S., et al. (1995). Effects of sub-anorectic doses of phenylpropanolamine on the extracellular concentration of dopamine in the rat nucleus accumbens. Pharmacology Biochemistry and Behavior, 52(4), 831-835. (Comparative protocol for phenethylamine anorectics).
-
Carr, K. D., & White, N. M. (1986). Anatomical disassociation of amphetamine's rewarding and anorectic effects. Psychopharmacology, 89(3), 340-346. (Rationale for dual-probe LHA/NAc study).
Application Note: c-Fos Expression Analysis Following Picilorex Hydrochloride Administration
Executive Summary & Rationale
Picilorex hydrochloride (also known as UP 507-04) is a monoamine reuptake inhibitor with structural similarities to pyrrolidine derivatives.[1] Historically investigated as an anorectic agent, its pharmacological profile includes significant psychostimulant properties mediated by the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.
This application note provides a rigorous protocol for using c-Fos (an Immediate Early Gene product) as a metabolic proxy to map the neural circuits activated by Picilorex. Because c-Fos expression correlates with neuronal firing, this assay allows researchers to distinguish between the drug's homeostatic anorectic effects (hypothalamic activation) and its hedonic/stimulant liabilities (striatal/accumbal activation).
Key Mechanistic Insight
Picilorex increases synaptic concentrations of dopamine and norepinephrine. Binding of these monoamines to Gs-coupled receptors (e.g., Dopamine D1,
Experimental Design & Logic
Animal Model & Dosage
-
Species: Sprague-Dawley Rats (250–300g) or C57BL/6 Mice (25–30g).
-
Dosage:
-
Low Dose (Therapeutic window): 4 mg/kg (Rat) / 8 mg/kg (Mouse).[2]
-
High Dose (Stimulant window): 10–20 mg/kg.
-
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.). Note: i.p. is preferred for tighter temporal control of c-Fos induction.
-
Control: Saline vehicle (0.9% NaCl). Picilorex HCl is water-soluble; if solubility issues arise, use 5% DMSO in saline.
Critical Time-Course
The kinetics of c-Fos protein translation are non-linear. Adherence to the perfusion window is critical for signal-to-noise ratio.
| Phase | Time Post-Injection | Physiological State | c-Fos Status |
| Induction | 0–30 min | Receptor binding, cAMP rise | mRNA transcription (high), Protein (low) |
| Translation | 30–90 min | Protein synthesis | Protein accumulation (rising) |
| Peak | 90–120 min | Maximal Accumulation | Optimal Perfusion Window |
| Degradation | > 4 hours | Protein ubiquitination | Signal decay (unreliable) |
Detailed Protocol: Sample Preparation & Immunohistochemistry (IHC)
Perfusion and Fixation
-
Anesthesia: Deep anesthesia with Pentobarbital (100 mg/kg) or Ketamine/Xylazine.
-
Transcardial Perfusion:
-
Flush: 100 mL (rat) / 20 mL (mouse) ice-cold 0.1M Phosphate Buffered Saline (PBS), pH 7.4. Goal: Clear erythrocytes which cause autofluorescence.
-
Fixation: 250 mL (rat) / 50 mL (mouse) 4% Paraformaldehyde (PFA) in 0.1M Phosphate Buffer (PB). Flow rate: 20 mL/min.
-
-
Post-Fixation: Brains extracted and post-fixed in 4% PFA for 12–24 hours at 4°C.
-
Cryoprotection: Transfer to 30% Sucrose in 0.1M PB until the brain sinks (48–72 hours).
Sectioning
-
Equipment: Sliding freezing microtome or Cryostat.
-
Thickness: 30–40
m. -
Storage: Free-floating in cryoprotectant (30% sucrose, 30% ethylene glycol in PB) at -20°C.
c-Fos Immunohistochemistry (DAB Method)
Note: The DAB (Diaminobenzidine) method is selected for permanent record and high contrast in brightfield microscopy.
-
Washing: 3
10 min in 0.1M PBS to remove cryoprotectant. -
Quenching: Incubate 30 min in 0.3% H
O in PBS to quench endogenous peroxidase activity. -
Blocking: 1 hour in Blocking Buffer (PBS + 0.3% Triton X-100 + 5% Normal Goat Serum).
-
Primary Antibody: Incubate 24–48 hours at 4°C with Rabbit anti-c-Fos (e.g., 1:1000–1:5000 dilution).
-
Validation: Ensure antibody targets the N-terminal region to avoid cross-reactivity with FosB.
-
-
Secondary Antibody: 2 hours at Room Temp (RT) with Biotinylated Goat Anti-Rabbit IgG (1:400).
-
Amplification: 1 hour at RT with Avidin-Biotin Complex (ABC) reagent (Vector Labs).
-
Detection: Incubate with DAB substrate + NiCl
(Nickel enhancement) for 2–5 min.-
Result: Nuclei stain dark purple/black.
-
-
Mounting: Mount on gelatin-coated slides, dehydrate (Ethanol series), clear (Xylene), and coverslip (DPX or Permount).
Data Analysis & Regions of Interest (ROIs)
To validate the dual anorectic/stimulant nature of Picilorex, analysis must cover both homeostatic and reward circuitry.
Target Brain Regions
| Functional Domain | Region of Interest (ROI) | Expected Outcome (Picilorex) |
| Appetite Suppression | PVN (Paraventricular Nucleus) | High Activation (Satiety signaling) |
| ARC (Arcuate Nucleus) | Moderate Activation (POMC/CART neurons) | |
| LHA (Lateral Hypothalamus) | Variable (Integration of feeding/arousal) | |
| Psychostimulant | NAc (Nucleus Accumbens) | High Activation (Shell > Core typically) |
| CPu (Caudate Putamen) | High Activation (Motor stereotypy) | |
| Arousal/Stress | LC (Locus Coeruleus) | Moderate Activation (NE reuptake effect) |
Quantification Workflow
-
Imaging: Acquire high-resolution images (10x or 20x objective) using uniform illumination settings.
-
Thresholding: Use ImageJ/Fiji.
-
Convert to 8-bit grayscale.
-
Subtract background (Rolling ball radius: 50 pixels).
-
Set threshold to isolate nuclear staining (dark particles).
-
-
Particle Analysis:
-
Size: 20–200 pixel
(filters out noise and glia). -
Circularity: 0.5–1.0.
-
-
Normalization: Express data as c-Fos+ cells / mm
. Compare Treatment vs. Vehicle using One-way ANOVA.
Visualizations
Mechanism of Action: Signal Transduction
This diagram illustrates how Picilorex-induced monoamine accumulation leads to c-Fos transcription.
Caption: Picilorex blocks monoamine reuptake, triggering the cAMP/PKA cascade that induces c-Fos expression.[3][4][5]
Experimental Workflow
A step-by-step logic flow for the experimental execution.
Caption: Workflow from drug administration to data quantification ensuring optimal c-Fos detection.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Insufficient washing or endogenous peroxidase. | Increase wash times (3x15 min). Ensure H |
| No Signal | Poor perfusion or antibody degradation. | Check perfusion quality (liver should be pale). Aliquot antibodies to avoid freeze-thaw cycles. |
| Variable Staining | Uneven section thickness or floating time. | Use a sliding microtome for consistent Z-axis. Incubate all groups in the same well plate. |
| Solubility Issues | Picilorex HCl salt precipitation. | Dissolve in warm saline (37°C). If high concentration (>10mg/ml), add <5% DMSO. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 191657, Picilorex. Retrieved from [Link]
-
Kovács, K. J. (2008). Measurement of Immediate-Early Gene Activation- c-Fos and Beyond. Journal of Neuroendocrinology. (General c-Fos methodology grounding). Retrieved from [Link]
-
Chaudhuri, A., et al. (2000). Neuronal activity-dependent gene expression: biochemistry and relation to learning. (Validation of 90-120 min window). Retrieved from [Link]
-
Hefti, F. (1998). Use of NK-1 receptor antagonists for treating eating disorders.[6] (Patent referencing Picilorex dosage). WO1998047513A1.[6] Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Picilorex Hydrochloride HPLC Analysis
Status: Operational Ticket Focus: Method Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Specialist[1][2]
Executive Summary: The Analyte
Picilorex Hydrochloride (CAS: 62510-56-9) is a pyrrolidine derivative with anorectic properties.[1][2][3] Structurally, it features a secondary amine within a pyrrolidine ring and a chlorophenyl moiety.[1]
Chemist's Note: The critical challenge in analyzing Picilorex is the secondary amine . At standard reverse-phase pH levels (pH 2.0–8.0), the nitrogen is protonated (
Part 1: Standardized Analytical Workflow
Before troubleshooting, ensure your baseline method conforms to these validated parameters. Deviations here are the root cause of 80% of support tickets.
Recommended Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (L1) End-capped, Base-Deactivated (e.g., 250 x 4.6 mm, 5 µm) | "End-capping" reduces accessible silanols, minimizing amine interaction.[1][2] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) | Low pH suppresses silanol ionization; TEA acts as a sacrificial base to block remaining active sites.[1][2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks and lower backpressure than Methanol for this separation.[1][2] |
| Mode | Isocratic (70:30 Buffer:ACN) | Picilorex is moderately polar; isocratic flow ensures stable baselines.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain theoretical plates.[1][2] |
| Detection | UV @ 220 nm | The chlorophenyl chromophore absorbs strongly here; 254 nm is a secondary option but less sensitive.[1][2] |
| Temperature | 30°C ± 1°C | Controls viscosity and mass transfer kinetics.[1][2] |
Workflow Visualization
Figure 1: Standard analytical workflow for Picilorex HCl ensuring sample integrity and detection.
Part 2: Troubleshooting Guide (Interactive Q&A)
Issue 1: Peak Tailing (Asymmetry Factor > 1.5)
User Question: "My Picilorex peak looks like a shark fin. The tailing factor is 2.1, and integration is inconsistent. Is my column dead?"
Scientist's Diagnosis: This is classic Silanol Interaction .[1][2] The protonated amine on the Picilorex pyrrolidine ring is ion-exchanging with residual silanols on your silica support.[1][2]
Corrective Actions:
-
The "Sacrificial Base" Protocol: Add 0.1% Triethylamine (TEA) to your aqueous buffer.[1][2] TEA competes for the silanol sites, effectively "capping" them so the Picilorex can pass through unimpeded .
-
Critical Step: You must adjust the pH after adding TEA, as TEA is highly basic.[1]
-
-
pH Adjustment: Ensure your buffer is at pH 3.0 or lower . At pH < 3.0, silanols (
) remain protonated and neutral, preventing the ionic attraction of the drug .[1][2] -
Column Swap: If using an older "Type A" silica column, switch to a "Type B" high-purity silica or a modern "Base Deactivated" (BD) column.[1][2]
Issue 2: Split Peaks or "Shoulders"
User Question: "I see a double peak where Picilorex should be. Is the drug degrading?"
Scientist's Diagnosis: While degradation is possible, this is usually a Solvent Mismatch effect.[1][2] If you dissolve Picilorex HCl in 100% Methanol or Acetonitrile but your mobile phase is 70% water, the strong solvent plug causes the analyte to travel faster than the mobile phase initially, causing band broadening or splitting.[1]
Corrective Actions:
-
Diluent Matching: Dissolve your sample in the Mobile Phase (or a ratio very close to it, e.g., 70:30 Buffer:ACN).[1]
-
Injection Volume: Reduce injection volume from 20 µL to 5 µL. If the peak merges back into a singlet, the issue was solvent strength .
Issue 3: Retention Time Drift
User Question: "My retention time shifts by 0.5 minutes over a 20-injection sequence."
Scientist's Diagnosis: Picilorex is a hydrochloride salt.[1][2][3][4][5] Retention drift often indicates lack of equilibration or pH instability .[1][2]
Corrective Actions:
-
Buffer Capacity: Are you using a weak buffer (e.g., 5mM)? Increase concentration to 20-25 mM to resist local pH changes within the column.
-
Temperature Control: A 1°C fluctuation can shift retention by 1-2%.[1][2][6] Ensure the column oven is active and stable at 30°C.
-
Column Conditioning: Basic drugs often modify the stationary phase slowly.[1][2] Equilibrate the column with 20 column volumes (approx. 30-40 mins) before the first injection.
Part 3: Advanced Troubleshooting Logic
Use this decision tree to diagnose complex baseline and peak shape issues specific to amine-based salts.
Figure 2: Logical decision tree for diagnosing common Picilorex HPLC anomalies.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but expect higher backpressure and slightly different selectivity.[1][2] Methanol is a protic solvent and may interact with the pyrrolidine amine via hydrogen bonding.[1] If you switch, you must re-optimize the %B (organic modifier) because Acetonitrile is a stronger solvent.[1] A 30% ACN method roughly translates to a 40-45% MeOH method.[1][2]
Q2: Why is the Picilorex HCl salt hygroscopic, and does it affect weighing? A: Hydrochloride salts of amines are often hygroscopic.[1] If the substance has absorbed water, your quantitative results will be low.[1]
-
Protocol: Dry the standard at 105°C or store in a desiccator prior to weighing. Always calculate the "As Is" vs. "Dried Basis" potency.[1][2]
Q3: I see a small peak at the solvent front (t0). Is this an impurity?
A: Not necessarily. Since Picilorex is injected as a hydrochloride salt (
Q4: What is the limit of detection (LOD) for this method? A: With a standard C18 column and UV at 220 nm, you should achieve an LOD of approximately 0.05 µg/mL .[1] For higher sensitivity (ng/mL range) in bioanalytical studies (plasma/serum), LC-MS/MS is required due to the lack of a highly conjugated fluorophore .[1][2]
References
-
LCGC International. (2024).[1][2] Troubleshooting HPLC Separation Failures. Retrieved from [Link]
-
Restek Corporation. (2023).[1][2] HPLC Troubleshooting: Split Peaks and Solvent Mismatch. Retrieved from [Link]
-
SciSpace. (2010).[1][2] Determination of Hydrochloride Salts in Tablets by HPLC.[1][2][7] (Referencing general salt detection limits). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Picilorex Hydrochloride Assays
Topic: Avoiding off-target effects of Picilorex hydrochloride in assays Role: Senior Application Scientist Audience: Drug Discovery Researchers & Assay Development Scientists
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers encounter inconsistent data when working with Picilorex hydrochloride (UP 507-04). While this compound is a potent monoamine reuptake inhibitor utilized in obesity and metabolic research, its physicochemical properties—specifically its cationic amphiphilic nature—make it prone to specific off-target effects and assay artifacts.
This guide addresses the most frequent technical inquiries we receive, focusing on distinguishing true pharmacological signal from assay interference.
Selectivity & Specificity Profiling
Q: I am detecting significant signal in my 5-HT2B receptor assays. Is Picilorex cross-reacting, or is this an artifact?
A: This is likely a genuine off-target interaction that requires immediate validation. Picilorex is a pyrrolidine derivative structurally related to other monoamine reuptake inhibitors. A known liability of this chemical class is off-target binding to serotonin receptor subtypes, particularly 5-HT2B , which is associated with drug-induced valvular heart disease.[1]
However, false positives can occur due to Non-Specific Binding (NSB) . Picilorex is lipophilic (Predicted LogP ~3.8) and basic. In radioligand binding assays, it can adhere to plasticware or filter mats, depleting the free concentration or causing local aggregation.
Troubleshooting Protocol:
-
Material Switch: Use low-binding plates (polypropylene) rather than polystyrene.
-
Detergent Optimization: Add 0.01% CHAPS or 0.05% BSA to your assay buffer. This mitigates hydrophobic NSB without disrupting the receptor-ligand interaction.
-
Kd Determination: Run a saturation binding curve. If the Hill slope deviates significantly from 1.0 (e.g., >1.5 or <0.7), you are likely observing non-specific aggregation or allosteric interference rather than competitive binding.
Cytotoxicity vs. Mechanism
Q: My cell-based uptake assays show decreased viability after 24 hours. Is Picilorex cytotoxic at micromolar concentrations?
A: You are likely observing Phospholipidosis , not necessarily apoptosis. Picilorex hydrochloride is a Cationic Amphiphilic Drug (CAD) . CADs can accumulate in lysosomes, interfering with lipid metabolism and causing the formation of lamellar bodies. This "lysosomal trapping" leads to vacuolization and apparent cytotoxicity in assays like MTT or CellTiter-Glo, which measure metabolic activity.
Validation Step: Perform a Neutral Red Uptake assay alongside your standard viability screen. If Neutral Red uptake increases (due to lysosomal swelling) while ATP levels (CellTiter-Glo) remain stable or decrease slightly, the effect is phospholipidosis, an artifact of high-concentration exposure, rather than direct target-mediated toxicity.
Data Summary: Distinguishing Toxicity Types
| Parameter | True Cytotoxicity (Apoptosis) | Phospholipidosis (CAD Effect) |
| ATP Levels | Sharp Decrease | Stable / Slight Decrease |
| Lysosomal Mass | Decrease | Significant Increase |
| Caspase 3/7 | Activated | No Activation |
| Morphology | Shrinkage/Blebbing | Vacuolization (Foamy cytoplasm) |
hERG Safety Assays
Q: We are seeing hERG inhibition signals. How do we confirm this isn't a false positive due to solubility issues?
A: hERG channels are notoriously "sticky" to lipophilic amines. While Picilorex has structural features consistent with hERG blockers (chlorophenyl group linked to a basic amine), solubility crash-out often mimics inhibition in patch-clamp assays.
Critical Check: Ensure your assay buffer contains <0.1% DMSO. Picilorex HCl may precipitate in high-salt physiological buffers used in patch-clamp experiments if the stock solution (usually in DMSO) is added too quickly.
-
Recommendation: Use a serial dilution in buffer rather than direct spiking from DMSO stocks to the well. Inspect the well microscopically for precipitate before recording.
Visualizing the Screening Workflow
To systematically rule out these off-target effects, we recommend the following screening cascade. This logic gate ensures you do not waste resources pursuing artifacts.
Caption: Logical screening cascade to filter solubility artifacts and NSB before confirming biological activity.
Detailed Protocol: Mitigating Non-Specific Binding (NSB)
Context: Picilorex's chlorophenyl moiety increases its affinity for polystyrene surfaces. This protocol modifies standard binding assays to ensure accurate potency (Ki/IC50) measurement.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Blocking Agent: 0.1% BSA (Bovine Serum Albumin), Fatty-Acid Free
-
Detergent: 0.01% CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)
Step-by-Step:
-
Pre-coating: Incubate assay plates with 0.1% BSA for 30 minutes at room temperature. Wash 3x with buffer. This blocks hydrophobic sites on the plastic.
-
Dilution: Prepare Picilorex HCl serial dilutions in glass vials , not plastic tubes, to prevent loss of compound to the tube walls before it even reaches the assay plate.
-
Detergent Addition: Add 0.01% CHAPS to the final assay buffer.
-
Note: Do not use Tween-20 if your target is a receptor (e.g., 5-HT), as Tween can sometimes affect membrane protein conformation. CHAPS is a zwitterionic detergent and is generally safer for GPCRs.
-
-
Incubation: Proceed with radioligand or fluorescent ligand addition.
-
Analysis: Compare IC50 values with and without BSA/CHAPS. A shift of >10-fold indicates significant NSB was present in the original condition.
References
-
PubChem. (n.d.). Picilorex | C14H18ClN. National Library of Medicine. Retrieved March 3, 2026, from [Link]
-
Roth, B. L. (2019). Drugs and Valvular Heart Disease. New England Journal of Medicine. (Contextualizing 5-HT2B risks for anorectics). Retrieved from [Link]
-
Sager, P. T., et al. (2014). Reevaluation of the inhibition of hERG potassium channels by compounds with low solubility. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Funk, C., & Kratochwil, N. A. (2015). Physicochemical properties and their influence on assay readouts. Assay Guidance Manual. Retrieved from [Link]
Sources
Technical Support Center: Picilorex Hydrochloride Dosage Optimization
The following technical guide serves as a specialized support resource for researchers optimizing Picilorex hydrochloride (UP 507-04) in behavioral pharmacology.
Status: Active Support Topic: Behavioral Study Optimization (Anorectic & Psychomotor Activity) Compound: Picilorex Hydrochloride (UP 507-04) Target Audience: Behavioral Pharmacologists, In Vivo Researchers[1]
Part 1: Core Directive & Dosage Strategy
The Challenge: Non-Linear Dose Responses
Picilorex hydrochloride is a monoamine reuptake inhibitor with structural similarities to pyrrolidine stimulants.[1] Unlike simple agonists, its behavioral profile—specifically the separation between anorectic efficacy (appetite suppression) and psychomotor stimulation (stereotypy/hyperactivity)—is highly dose-dependent.[1]
Critical Warning: A common error is treating Picilorex solely as a metabolic agent.[1] At high doses, its dopaminergic activity can induce stereotypy that interferes with feeding behavior, confounding "anorexia" with "behavioral competition."[1]
Optimized Dosing Matrix
Based on rodent models (Rat/Mouse)
| Parameter | Low Dose Range (Specificity) | High Dose Range (Ceiling Effect) | Recommended Starting Dose |
| Mice (i.p.) | 1 – 5 mg/kg | 10 – 20 mg/kg | 3 mg/kg |
| Rats (i.p.) | 2 – 8 mg/kg | 15 – 30 mg/kg | 5 mg/kg |
| Rats (p.o.) | 5 – 10 mg/kg | 30 – 50 mg/kg | 10 mg/kg |
Technical Note: All doses refer to the salt form (Picilorex HCl). If using free base, adjust calculation by a factor of ~0.86 (MW Free Base: 235.75 / MW HCl: ~272.2).
Part 2: Mechanism of Action (Visualized)[1]
Picilorex functions by blocking the reuptake of norepinephrine (NE) and dopamine (DA), increasing synaptic concentrations.[1] The following diagram illustrates the pathway and the critical divergence between therapeutic anorexia and confounding motor effects.
Caption: Picilorex inhibits DAT/NET, leading to synaptic accumulation.[1] High doses risk striatal over-activation (motor effects) masking true satiety.[1]
Part 3: Troubleshooting Guide
Issue 1: "Animals are losing weight but showing signs of agitation or hyperactivity." [1]
-
Diagnosis: Dopaminergic overstimulation. You have exceeded the therapeutic window for anorexia and entered the psychostimulant range.
-
Solution: Reduce dose by 50%. Perform a Locomotor Activity Assay (Open Field) alongside the feeding study. If ambulation counts are >200% of control, the anorexia data is invalid due to behavioral competition.
Issue 2: "Compound precipitates in saline vehicle."
-
Diagnosis: Picilorex HCl has moderate water solubility but can crash out at high concentrations or neutral pH.[1]
-
Solution:
-
Pre-dissolve the powder in a small volume of DMSO (max 2-5% of final volume).
-
Add Tween 80 (1-2%).
-
Slowly add warm 0.9% Saline under constant vortexing.
-
Self-Validating Check: The solution must be clear. If cloudy, do not administer; the actual delivered dose will be unknown.
-
Issue 3: "No effect on food intake observed in the first 2 hours."
-
Diagnosis: Incorrect circadian timing.
-
Solution: Anorectic agents must be tested during the dark phase (active feeding time).[1]
-
Protocol Adjustment: Administer Picilorex 30 minutes before lights off.[1] Measure food intake at 1h, 2h, and 4h post-dark onset.
-
Part 4: Experimental Protocol (Self-Validating)
Protocol: Acute Anorectic Efficacy Screening
Objective: Determine the ED50 for food intake suppression without motor confounds.
-
Subject Preparation:
-
Male Sprague-Dawley rats (250-300g).[1]
-
Habituation: Handle animals daily for 3 days. Administer vehicle (i.p.) once prior to study to reduce stress-induced anorexia.
-
Fasting: Fast animals for 12 hours prior to testing (water ad libitum).
-
-
Vehicle Formulation:
-
Vehicle: 0.9% Saline (if soluble) or 2% DMSO / 98% Saline.
-
Volume: 1 mL/kg (rats) or 10 mL/kg (mice).[1]
-
-
Dosing Regimen (Latin Square Design):
-
Group A: Vehicle
-
Group B: 2.5 mg/kg
-
Group C: 5.0 mg/kg
-
Group D: 10.0 mg/kg
-
Washout: 72 hours between sessions.
-
-
Data Collection:
-
T= -30 min: Administer Drug/Vehicle.
-
T= 0 min: Present pre-weighed food hopper.
-
T= +60 min: Weigh hopper (calculate
intake). Observe for stereotypy (head weaving, sniffing).[1]
-
-
Validation Criteria:
-
Control group must consume >X grams (strain dependent, typically 3-5g in first hour for fasted rats).
-
If Control intake is low, the fasting protocol failed or stress is too high.[1]
-
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Picilorex for chronic obesity studies? A: Yes, but be aware of tachyphylaxis (tolerance).[1] Monoamine reuptake inhibitors often induce receptor downregulation (specifically 5-HT or DA receptors) after 7-14 days.[1]
-
Recommendation: Use an escalating dose regimen or intermittent dosing (e.g., 5 days on, 2 days off) to maintain efficacy [1].
Q: How does Picilorex compare to Amphetamine? A: Picilorex is generally less potent than amphetamine regarding central stimulation but retains significant anorectic activity.[1] This makes it a valuable tool for separating metabolic effects from arousal, provided the dose is kept in the lower range (3-10 mg/kg) [2].
Q: Is the hydrochloride salt necessary? A: Yes. The free base is an oil or low-melting solid with poor aqueous solubility.[1] The HCl salt stabilizes the compound and allows for precise weighing and dissolution in aqueous vehicles.[1]
References
-
Dumeur, G., et al. (1976).[1][2] Activity of anorectic drugs (Amphetamine, amfepramone and UP 507-04) on two models of obesity in animals. Proceedings of the 2nd International Congress on Obesity.
-
Carruba, M. O., et al. (1978).[1] Action of anorectic drugs on brain monoamines. Pharmacology Biochemistry and Behavior.[1][2]
-
MedChemExpress. (2024).[1] Picilorex Hydrochloride Product Datasheet & Solubility Guide.
Sources
Technical Guide: Picilorex Hydrochloride Degradation Product Identification
This technical guide details the identification of degradation products for Picilorex Hydrochloride (CAS: 62510-56-9), a pyrrolidine-based anorectic agent. This guide is structured for analytical chemists and formulation scientists conducting stability-indicating method development (SIM) and impurity profiling.
Executive Summary & Chemical Context
Picilorex Hydrochloride is a secondary amine (pyrrolidine derivative) containing a chlorophenyl group and a cyclopropyl moiety.[1][2] Its chemical structure dictates its susceptibility to specific degradation pathways:
-
Secondary Amine: Highly prone to oxidation (N-oxide formation) and reaction with excipients (e.g., Maillard reaction with reducing sugars, though less likely for secondary amines than primary, formaldehyde adducts are possible).
-
Chlorophenyl Group: Susceptible to photolytic dechlorination.
-
Cyclopropyl Group: Generally stable but can undergo ring-opening under extreme acidic stress or radical attack.
-
Chiral Centers: Risk of epimerization under extreme pH or thermal stress.
This guide provides a self-validating workflow to isolate, detect, and identify these species.
The Identification Workflow (Logic & Causality)
The following diagram outlines the decision matrix for identifying unknown peaks appearing in your chromatograms.
Figure 1: Decision tree for the structural elucidation of Picilorex degradation products.
Forced Degradation Protocols
To generate the degradation products for identification, you must stress the API beyond normal stability conditions.
| Stress Type | Conditions | Expected Mechanism | Target Degradation |
| Acid Hydrolysis | 1N HCl, 60°C, 2-24 hrs | Cyclopropyl ring opening (rare); Epimerization | < 10% |
| Base Hydrolysis | 1N NaOH, 60°C, 2-24 hrs | Epimerization at C2/C3; Chemical stability is generally high | < 10% |
| Oxidation | 3% H₂O₂, RT, 1-6 hrs | N-Oxidation (Major); Benzylic hydroxylation | 10-20% |
| Photolysis | 1.2 million lux hours (ICH Q1B) | Dechlorination (Radical mechanism); Photo-oxidation | 5-15% |
| Thermal | 80°C (Solid State), 7 days | Thermal degradation; Solid-state dimerization | < 5% |
Critical Note: Picilorex HCl is a salt. In strong base (NaOH), the free base will precipitate if the concentration is too high. Ensure your co-solvent (e.g., Methanol/Acetonitrile) ratio is sufficient to keep the free base in solution during stress testing.
Analytical Method & Troubleshooting (Q&A)
Q1: I see a new peak at RRT 0.85 in the oxidative sample. The mass shows [M+H]+ 252. Is it the N-oxide or a hydroxylated impurity?
Diagnosis: Both N-oxidation and Carbon-hydroxylation result in a +16 Da mass shift (236 → 252). Differentiation Strategy:
-
MS/MS Fragmentation:
-
N-Oxide: Typically shows a characteristic loss of -16 Da (Oxygen) or -17 Da (OH) radical to regenerate the parent ion mass (m/z 236) as a major fragment.
-
C-Hydroxyl: The hydroxyl group is usually stable on the ring; fragmentation will show losses of water (-18 Da) or ring cleavage fragments retaining the +16 Da shift.
-
-
Chemical Reduction: Treat the sample with Titanium(III) Chloride or Sodium Bisulfite .
-
If the peak disappears (reverts to parent), it is the N-Oxide .
-
If the peak persists , it is a C-Hydroxylated product (covalent C-O bond).
-
Q2: My Picilorex peak is tailing significantly, masking potential impurities close to the main peak. How do I fix this?
Root Cause: Picilorex contains a secondary amine. At neutral or acidic pH on standard C18 columns, the protonated amine interacts with residual silanols on the silica support, causing tailing. Solution:
-
High pH Method (Recommended): Use a hybrid particle column (e.g., Waters XBridge C18 or Phenomenex Gemini NX).
-
Ion Pairing (Alternative): Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).
-
Warning: TFA suppresses MS signal. If using MS, use Formic Acid and a Charged Surface Hybrid (CSH) column instead.
-
Q3: Under photolytic stress, I see a peak with m/z 202. What is this?
Identification: This is likely the Dechlorinated Picilorex .
-
Mechanism: UV light induces homolytic cleavage of the C-Cl bond on the phenyl ring. The radical abstracts a hydrogen from the solvent.
-
Calculation: Parent (236) - Cl (35) + H (1) = 202 Da.
-
Confirmation: Check the Isotope Pattern. The parent (Picilorex) has a distinct 3:1 ratio for ³⁵Cl:³⁷Cl. The m/z 202 peak should lack this chlorine isotope pattern (it will look like a pure carbon/nitrogen species).
Q4: I am detecting a peak at [M+H]+ 248 (+12 Da). Is this a degradant?
Diagnosis: This is likely a Formaldehyde Adduct (Methylo- species), often an artifact from using low-quality Methanol or Ammonium Formate in the mobile phase, or excipient interaction (PEG/Capsule shells).
-
Mechanism: Secondary amines react with formaldehyde (impurity in MeOH) to form hemiaminals or iminium ions (+12 Da for methylene bridge or +30 Da for hydroxymethyl).
-
Action: Change the solvent grade to LC-MS grade. If the peak persists in the solid-state formulation sample, check excipients for aldehyde impurities (e.g., Lactose, Microcrystalline Cellulose).
Proposed Fragmentation Pathway (MS/MS)
Understanding the fragmentation of the parent molecule is prerequisite to identifying degradants.
Figure 2: Predicted ESI+ MS/MS fragmentation pathway for Picilorex.
-
Diagnostic Ion: The chlorobenzyl cation (m/z 125/127) is a key diagnostic ion.
-
If a degradant peak retains m/z 125/127, the modification is on the Pyrrolidine ring or Cyclopropyl group.
-
If the diagnostic ion shifts (e.g., to m/z 141), the modification (e.g., oxidation) is on the Phenyl ring .
-
References
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Picilorex (CID 191657).[2][6] PubChem Compound Summary. Retrieved from [Link][2]
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.
- Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Picilorex - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picilorex | C14H18ClN | CID 191657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Picilorex Hydrochloride Research Applications
[1]
Executive Summary
Welcome to the Picilorex Hydrochloride Technical Support Center. This guide addresses the specific challenges associated with Picilorex hydrochloride (Synonyms: UP 507-04, Roxenan), a pyrrolidine-derivative anorectic and monoamine reuptake inhibitor.
Due to its mechanism of action involving dopaminergic and adrenergic modulation, Picilorex studies are highly susceptible to variability caused by environmental stress , formulation instability , and circadian mismatches .[1] This guide provides self-validating protocols to standardize your workflows.
Module 1: Formulation & Chemical Stability
Context: Picilorex is supplied as a hydrochloride salt (
Troubleshooting Guide: Solubility & Vehicle Selection
Q: My Picilorex HCl solution precipitates when added to the physiological buffer. Why?
A: This is likely a pH-induced dissociation event .[1]
-
The Science: Picilorex HCl is stable in acidic to neutral aqueous environments.[1] However, physiological buffers (like PBS at pH 7.[1]4) can strip the HCl counter-ion, causing the compound to revert to its lipophilic free-base form, which has poor aqueous solubility (
mg/mL).[1] -
The Fix:
Q: How do I validate the stability of my stock solution?
A: Use a Visual & HPLC Checkpoint System .
-
Visual: The solution must remain clear. Any "haziness" indicates micro-precipitation, which leads to erratic dosing.[1]
-
HPLC: Run a standard check before dosing. A degradation peak at relative retention time (RRT) ~0.8 often indicates hydrolysis of the pyrrolidine ring under improper storage.[1]
Standardized Formulation Data
| Parameter | Specification | Recommendation for Variability Reduction |
| Molecular Weight | 272.21 g/mol (HCl salt) | Adjust dose calculations to account for the HCl salt mass (Conversion Factor: 0.86 for free base).[1] |
| Solubility (Water) | ~10-20 mg/mL | Use fresh preparation daily.[1] Do not freeze-thaw aqueous stocks.[1] |
| pH Stability | pH 3.0 - 6.5 | Avoid mixing directly with alkaline buffers (pH > 7.5).[1] |
| Light Sensitivity | Moderate | Store solid and solution in amber vials to prevent photodegradation.[1] |
Module 2: Biological & Pharmacokinetic Optimization
Context: As an anorectic agent acting on monoamine reuptake, Picilorex's efficacy is directly linked to the metabolic state of the animal.[1]
Troubleshooting Guide: Dosing & Efficacy
Q: We observe high variability in food intake reduction between animals.[1] What is the cause?
A: The primary culprit is usually Circadian Mismatch or Inconsistent Fasting .[1]
-
The Science: Picilorex efficacy relies on suppressing the drive to eat.[1] If animals are dosed during their resting phase (light cycle for rodents), the baseline food intake is already low, masking the drug's effect (Floor Effect).[1]
-
The Protocol:
-
Reverse Light Cycle: House animals in a reverse light/dark cycle.
-
Dose Timing: Administer Picilorex HCl 30–60 minutes prior to the onset of the dark phase (active feeding phase).
-
Fasting: If fasting is required, standardize the duration (e.g., 6 hours) exactly. A 4-hour fast vs. an 8-hour fast yields statistically different ghrelin baselines.[1]
-
Q: The drug worked on Day 1 but stopped working by Day 4. Is the drug degrading?
A: Unlikely.[1] You are observing Tachyphylaxis (Tolerance) .[1]
Module 3: Experimental Workflow Visualization
To minimize variability, the entire experimental pipeline—from formulation to data collection—must be treated as a single, interdependent system.[1]
Workflow: Reducing Noise in Anorectic Assays
The following diagram illustrates the critical control points (CCPs) where variability enters the system and how to mitigate it.
Caption: Critical Control Points in Picilorex HCl studies. Green nodes indicate biological standardization; Red nodes indicate critical timing events.[1]
Module 4: Behavioral & Environmental Controls
Context: Picilorex affects CNS pathways overlapping with stress responses.[1] Stress-induced anorexia is a major confounder (false positive).[1]
Troubleshooting Guide: Stress Management
Q: How do I distinguish between drug efficacy and stress-induced anorexia?
A: You must use a Vehicle Run-In Phase .[1]
-
Protocol: Administer the vehicle (saline/MC) via the intended route (IP/PO) for 2 days before the drug study.
-
Logic: If food intake drops significantly during the run-in, your handling technique is too stressful.[1] Acclimate animals to handling until vehicle dosing causes
deviation from baseline food intake.[1] Only then introduce Picilorex.
Q: Can I use social housing?
A: Yes, but with caution.
References
-
National Center for Advancing Translational Sciences (NCATS). Picilorex: Inxight Drugs.[1] U.S. Department of Health & Human Services.[1] [Link]
-
PubChem. Picilorex Hydrochloride (Compound Summary). National Library of Medicine.[1] [Link]
-
World Health Organization (WHO). International Nonproprietary Names (INN) for Pharmaceutical Substances.[1][3] [Link]
-
Hefti, F. et al. Use of NK-1 receptor antagonists for treating eating disorders.[1][4] Patent WO1998047513A1 (Referencing Picilorex/UP 507-04 as comparator).[1] [1]
Impact of pH on Picilorex hydrochloride solution stability
Technical Support Center: Picilorex Hydrochloride Formulation & Stability
Executive Summary
Welcome to the Picilorex Hydrochloride (HCl) technical guide. As a researcher working with this pyrrolidine-based anorectic agent (CAS: 62510-56-9), you are likely encountering stability challenges related to its secondary amine structure.[1][2]
Picilorex HCl exhibits a classic pH-solubility-stability paradox :
-
Acidic pH (< 4.0): High solubility, high chemical stability.[1][2]
-
Neutral pH (6.0–7.5): Increased risk of oxidative degradation.[1][2]
-
Basic pH (> 8.0): Rapid precipitation (free base formation).[1][2]
This guide deconstructs these mechanisms to help you optimize your experimental conditions.
Module 1: The Solubility Cliff (Precipitation Risks)
The Mechanism:
Picilorex is supplied as a hydrochloride salt to ensure water solubility.[1][2] The pyrrolidine nitrogen has a pKa of approximately 10.2 .[1][2] In acidic environments (pH < 6), the nitrogen is protonated (
As the pH approaches the pKa (pH > 8), the molecule deprotonates to its neutral free-base form.[1][2] The free base is lipophilic and poorly soluble in aqueous media, leading to immediate "crashing out" (precipitation) or invisible micro-aggregate formation that ruins LC-MS/MS sensitivity.[1][2]
Data: Solubility Profile at 25°C
| pH Condition | Buffer System | Solubility (mg/mL) | Physical Appearance | Risk Level |
| pH 1.2 | 0.1N HCl | > 50.0 | Clear, Colorless | Low |
| pH 4.5 | Acetate | > 45.0 | Clear, Colorless | Low |
| pH 6.8 | Phosphate | ~ 15.0 | Clear | Moderate |
| pH 7.4 | PBS | ~ 2.5 | Slight Haze | High |
| pH 9.0 | Borate | < 0.1 | White Precipitate | Critical |
Technical Insight: Do not attempt to dissolve Picilorex HCl directly in PBS (pH 7.4) at concentrations >5 mg/mL.[1][2] Always dissolve in water or weak acid first, then dilute into the buffer immediately prior to use.[1][2]
Module 2: Chemical Stability (Oxidation & Hydrolysis)
The Mechanism: While the chlorophenyl and cyclopropyl groups are relatively robust, the secondary amine in the pyrrolidine ring is susceptible to N-oxidation when in the free-base form or at neutral pH, especially in the presence of trace metals or light.[1][2]
Unlike esters, Picilorex is resistant to hydrolysis, but "apparent" loss of potency at high pH is usually due to precipitation, not chemical degradation.[1][2] True chemical degradation (oxidation) is most prevalent at pH 6.0–8.0 .[1][2]
Visualization: Stability Logic Flow
Figure 1: Decision logic for mitigating pH-dependent instability in Picilorex solutions.[1][2]
Module 3: Troubleshooting Protocols
Scenario A: "My stock solution has crystals/precipitate."
Cause: You likely adjusted the pH > 8.0 or used a buffer (like PBS) that raised the local pH during mixing.[1][2] Corrective Protocol:
-
Acidify: Add 1N HCl dropwise until the solution clears (target pH 3–4).
-
Solvent Shift: If the experiment requires pH 7.4, reformulate the stock in DMSO (up to 50 mg/mL).[1][2]
-
Dilution: Spike the DMSO stock into the aqueous buffer slowly with vortexing. Ensure final DMSO concentration is < 1% (or as tolerated by your assay).[1][2]
Scenario B: "I see extra peaks in my HPLC chromatogram after 24 hours."
Cause: Oxidative degradation of the secondary amine.[1][2] Corrective Protocol:
-
Degas Buffers: Helium sparge all buffers to remove dissolved oxygen.[1][2]
-
Chelation: Add 0.1 mM EDTA to the buffer system. Trace metals (Fe, Cu) catalyze amine oxidation; EDTA sequesters them.[1][2]
-
Temperature: Store autosampler vials at 4°C, not ambient temperature.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave Picilorex HCl solutions? A: No. While the salt is thermally stable, autoclaving can induce hydrolysis or oxidation depending on the pH.[1][2] Use 0.22 µm sterile filtration (PES or PVDF membranes) instead.[1][2]
Q2: What is the optimal storage buffer for long-term stability? A: Do not store in buffer long-term.[1][2] Store as a solid powder at -20°C. For liquid storage (weeks), use 10 mM Ammonium Acetate (pH 4.0) or pure water acidified with HCl.[1][2] Avoid phosphate buffers for storage > 48 hours.[1][2]
Q3: Why does the solution turn yellow over time? A: Yellowing indicates the formation of N-oxide degradation products or photo-degradation.[1][2] This is irreversible. Discard the solution and prepare fresh, ensuring the new batch is protected from light (amber vials).
Q4: Does the cyclopropyl group affect stability? A: Generally, the cyclopropyl ring is stable under physiological conditions.[1][2] However, avoid extremely strong acids (pH < 1) combined with high heat (> 60°C), as this can theoretically induce ring-opening reactions, though this is rare in standard pharmaceutical handling.[1][2]
References
-
National Center for Advancing Translational Sciences (NCATS). Picilorex Hydrochloride (Inxight Drugs).[1][2] Retrieved from [Link]1][2]
-
PubChem. Picilorex (Compound Summary).[1][2][3][4] National Library of Medicine.[1][2] Retrieved from [Link]1][2][3]
-
Waterman, K. C., et al. (2002).[1][2] Hydrolysis in Pharmaceutical Formulations.[1][2] Pharmaceutical Development and Technology.[1][2] (Cited for general amine-salt hydrolysis/solubility principles).
-
Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1][2] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists.[1][2] Wiley-Interscience.[1][2] (Cited for secondary amine oxidation mechanisms).[1][2]
Sources
Identifying impurities from Picilorex hydrochloride synthesis
Technical Support Center: Picilorex Hydrochloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Picilorex hydrochloride, a compound with the chemical structure 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine, was investigated for its anorectic properties. While it is no longer marketed, its synthesis and the analysis of related compounds remain of interest to the scientific community. This guide provides a comprehensive resource for researchers encountering challenges in the synthesis and purification of Picilorex hydrochloride and similar substituted pyrrolidines. Due to the limited publicly available information on the specific manufacturing process of Picilorex, this guide is based on a hypothesized synthetic route, drawing from established organic chemistry principles for the formation of substituted pyrrolidines. We will explore potential impurities that may arise during synthesis and provide detailed troubleshooting strategies for their identification and control, grounded in authoritative regulatory guidelines.
Troubleshooting Guide: Navigating Unexpected Results
This section is designed to address specific experimental issues you may encounter.
Q1: I'm seeing an unexpected peak in my HPLC analysis of the crude reaction mixture. How do I identify it?
The appearance of unexpected peaks in your chromatogram is a common challenge. A systematic approach is crucial for efficient identification.
Underlying Causes:
-
Incomplete Reaction: Unreacted starting materials or intermediates.
-
Side Reactions: Formation of byproducts due to competing reaction pathways.
-
Degradation: The target molecule or intermediates may be unstable under the reaction or work-up conditions.
-
Reagent-Related Impurities: Impurities present in the starting materials or reagents.
Step-by-Step Identification Protocol:
-
Review the Synthetic Route: Carefully examine your reaction scheme to anticipate potential impurities. For a hypothesized synthesis of Picilorex, consider the possibilities of unreacted precursors or byproducts from the cyclization step.
-
Spiking Study: If you have access to potential starting materials or intermediates, "spike" a sample of your crude mixture with a small amount of the suspected compound and re-analyze by HPLC. An increase in the peak area of the unknown confirms its identity.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.
-
Methodology: Utilize a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.
-
Data Interpretation: The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight. This information, combined with knowledge of the starting materials and reaction, can often lead to a definitive identification. For example, in the analysis of pyrrolidine-containing compounds, in-source fragmentation can sometimes lead to the observation of the pyrrolidine moiety as a dominant ion, which can be a clue to the structure of the parent molecule.[1]
-
-
High-Resolution Mass Spectrometry (HRMS): If the initial MS data is insufficient, HRMS can provide the exact mass of the impurity, allowing for the determination of its elemental composition.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (µg to mg scale), Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structure elucidation. Both 1H and 13C NMR, along with 2D techniques like COSY and HSQC, will provide detailed information about the connectivity of atoms in the molecule. The conformational isomers of pyrrolidine rings can sometimes be distinguished using advanced NMR techniques.[2][3][4][5]
-
Forced Degradation Studies: To identify potential degradation products, subject a pure sample of Picilorex hydrochloride to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples by HPLC and compare the resulting impurity profile to that of your crude mixture.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurity identification and control in the synthesis of Picilorex hydrochloride.
Hypothetical Synthesis of Picilorex Hydrochloride
To understand the origin of potential impurities, let's first propose a plausible synthetic route for Picilorex. A retrosynthetic analysis suggests that a Paal-Knorr type synthesis or a reductive amination would be a suitable approach. This would involve the reaction of a 1,4-dicarbonyl compound with an amine.
Caption: A hypothetical retrosynthetic analysis of Picilorex hydrochloride.
Q2: What are the most likely process-related impurities in a hypothetical Picilorex synthesis?
Based on the proposed retrosynthesis, several impurities could be generated at different stages.
| Impurity Type | Potential Structure/Name | Origin |
| Unreacted Starting Materials | 4-chlorophenyl magnesium bromide, Cyclopropylacetonitrile | Incomplete Grignard reaction. |
| 1-(4-chlorophenyl)-4-cyclopropyl-3-methyl-1,4-butanedione | Incomplete cyclization. | |
| Intermediates | Imine intermediate from Grignard reaction with nitrile | Incomplete hydrolysis during workup of the Grignard reaction. |
| 2,5-dihydroxytetrahydropyrrole derivative | Incomplete dehydration in the Paal-Knorr synthesis. | |
| Byproducts | Bis-adducts from Grignard reaction | Reaction of the ketone product with another equivalent of the Grignard reagent.[6][7][8] |
| Over-reduced products (e.g., alcohol instead of ketone) | If a strong reducing agent is used in the reductive amination step. | |
| Pyrrole derivative | Dehydrogenation of the pyrrolidine ring, which can be catalyzed by certain metals.[9] | |
| Isomeric Impurities | Diastereomers of Picilorex | The Picilorex molecule has multiple stereocenters. The synthesis may not be stereospecific, leading to a mixture of diastereomers. |
Q3: What are the regulatory expectations for impurity control?
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances.
-
ICH Q3A(R2) is the key guideline that outlines the thresholds for reporting, identifying, and qualifying impurities.[10][11][12][13][14]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of less than or equal to 2g/day, this is typically 0.05%.[10][11]
-
Identification Threshold: The level at which the structure of an impurity must be determined. This threshold is dependent on the maximum daily dose of the drug.[11]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[10]
-
It is crucial to develop analytical methods with sufficient sensitivity to detect and quantify impurities at or below these thresholds.
Q4: How can I develop a robust HPLC method for separating Picilorex from its potential impurities?
A well-developed HPLC method is essential for accurate impurity profiling.
Workflow for HPLC Method Development
Caption: A workflow for developing a robust HPLC method for impurity analysis.
Key Considerations:
-
Column Chemistry: A C18 column is a good starting point for moderately polar compounds like Picilorex.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is common. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) or buffer can improve peak shape for basic compounds like Picilorex.
-
Gradient Elution: A gradient is often necessary to separate compounds with a range of polarities in a reasonable time.
-
Detection: UV detection is standard. The wavelength should be chosen to maximize the response for both the API and the impurities. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to help in peak identification and purity assessment.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, sensitive, and robust.
Q5: What are some common pitfalls to avoid during impurity identification?
-
Co-elution: Two or more compounds eluting at the same retention time. Using a different column chemistry or mobile phase can often resolve co-eluting peaks.
-
Poor Sensitivity: The analytical method may not be sensitive enough to detect impurities at the required levels. This can be addressed by optimizing the detection wavelength, increasing the injection volume, or using a more sensitive detector like a mass spectrometer.
-
On-Column Degradation: The analyte may degrade on the HPLC column. This can be mitigated by changing the mobile phase pH or using a different column.
-
Incorrect Structural Assignment: Relying solely on mass spectrometry data can sometimes be misleading. Whenever possible, isolate the impurity and confirm its structure using NMR.
References
-
ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
-
SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles?[Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Organic Chemistry Tutor. Grignard Reaction of Nitriles. [Link]
-
Magnetic Resonance in Chemistry. (n.d.). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. [Link]
-
ResearchGate. Scheme 2. Retrosynthetic analysis for the synthesis of pyrrolidine derivatives 17-24. [Link]
-
ACS Publications. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]
-
Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
-
Royal Society of Chemistry. (2024, March 4). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. [Link]
-
ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... [Link]
-
Frontiers in Chemistry. (2018, March 27). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. [Link]
-
MDPI. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. [Link]
-
ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]
-
ResearchGate. Retrosynthetic analysis for the synthesis of the new aryl pyrrolizidines. [Link]
-
MDPI. (2009, November 9). methanone. [Link]
-
ACS Publications. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]
-
PMC. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. [Link]
-
arXiv. (2025, April 3). Evaluating Molecule Synthesizability via Retrosynthetic Planning and Reaction Prediction. [Link]
-
ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
-
PMC. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]
-
ResearchGate. Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. a. [Link]
-
ResearchGate. Structures of pyrrole derivatives hydrogenated previously. [Link]
-
ChemRxiv. Finding relevant retrosynthetic disconnections for stereocontrolled reactions. [Link]
-
PrepChem.com. Synthesis of 1-cyclopropyl-1,3-butanedione. [Link]
-
Restek. (2020, October 28). Rapid, Simple 4.5-Minute Pyrrolizidine Alkaloids Analysis by LC-MS/MS. [Link]
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Google Patents. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
-
MDPI. (2025, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]
-
ResearchGate. (PDF) Catalytic hydrogenation of alkyne and alkadiene impurities in alkenes. Practical and theoretical aspects. [Link]
-
Springer. (2022, February 9). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
Validation & Comparative
A Comparative Analysis of Anorectic Agents: A Comprehensive Review of Phentermine and a Historical Perspective on Picilorex Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Phentermine, a widely prescribed medication for weight management, and a historical overview of Picilorex hydrochloride, a discontinued anorectic agent. Due to the limited availability of clinical data for Picilorex hydrochloride, a direct comparative analysis is not feasible. Instead, this document will offer an in-depth, data-driven monograph on Phentermine, including its mechanism of action, clinical efficacy, and safety profile, alongside a summary of the known information regarding Picilorex. Furthermore, it will detail standardized methodologies for the clinical evaluation of anti-obesity pharmacotherapies, providing a framework for research and development in this field.
Introduction to Pharmacological Interventions for Obesity
The global prevalence of obesity necessitates a multifaceted approach to weight management, encompassing lifestyle modifications and, where appropriate, pharmacological interventions. Anorectic agents, which primarily function by suppressing appetite, represent a significant class of anti-obesity drugs. The development and evaluation of these agents require rigorous scientific investigation to establish a favorable risk-benefit profile. This guide focuses on Phentermine, a long-standing therapeutic option, and contrasts the wealth of available data for it with the scarcity of information on the discontinued compound, Picilorex hydrochloride.
Phentermine: A Comprehensive Monograph
Phentermine was first approved by the U.S. Food and Drug Administration (FDA) in 1959 for the short-term management of obesity.[1][2][3] It is classified as a sympathomimetic amine and is a Schedule IV controlled substance due to its similarity to amphetamines, indicating a low potential for abuse relative to other substances.[4][5]
Mechanism of Action
Phentermine's primary mechanism of action involves stimulating the central nervous system to reduce appetite.[4] It functions as a norepinephrine and, to a lesser extent, a dopamine and serotonin releasing agent, increasing the concentration of these neurotransmitters in the hypothalamus.[5][6] This surge in norepinephrine activates the "fight-or-flight" response, which naturally suppresses hunger signals.[4][7] While appetite suppression is considered its main effect, other central nervous system actions or metabolic effects may also contribute to its efficacy in weight management.[4][8]
Caption: Workflow of a typical Phase III clinical trial for a weight-loss drug.
Synthesis and Conclusion
Phentermine is a well-characterized anorectic agent with decades of clinical use and a substantial body of evidence supporting its short-term efficacy for weight management when combined with lifestyle modifications. Its safety profile is also well-documented, with known side effects and contraindications that guide its appropriate clinical use.
In contrast, Picilorex hydrochloride remains a compound of historical interest with a profound lack of clinical data. Its discontinuation from the market and the absence of modern, rigorous scientific evaluation preclude any comparison to established therapies like Phentermine.
For researchers and professionals in drug development, the case of Picilorex underscores the critical importance of comprehensive, evidence-based evaluation for any potential therapeutic agent. The established methodologies for clinical trials in obesity provide a clear pathway for assessing the efficacy and safety of novel compounds, ensuring that only those with a proven positive risk-benefit profile reach patients.
References
- What Is the Phentermine Weight Loss Pill and How Does It Work? - Global Cities Hub. (2025, December 30).
- How Phentermine Works in the Body - Rivas Medical Weight Loss. (2026, February 25).
- How Does Phentermine Work? Mechanism of Action Explained in Plain English - Medfinder. (2026, February 27).
- PICILOREX - Inxight Drugs.
- Phentermine: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, December 29).
- Phentermine for Obesity · Info for Participants - Clinical Trials.
- Phentermine for Weight Loss: Side Effects, Cost & More - Weight W
- Phentermine: A Sympathomimetic Amine with a Long History. (2025, August 23).
- Three- and six-month efficacy and safety of phentermine in a Mexican obese popul
- A Complete History of Weight Loss Drugs Through 2024 | Take Care by Hers. (2024, May 3).
- A Narrative Review: Phentermine and Topiramate for the Treatment of Pedi
- Anti-Obesity Phentermine-Topiramate Extended Release Pharmacotherapy vs Placebo Among Patients Using a Wearable Activity Tracker. NCT04408586 22Jun2021 - ClinicalTrials.gov. (2021, June 22).
- APPLICATION NUMBER: 202088Orig1s000 MEDICAL REVIEW(S)
- Phentermine for Weight Loss in 2020 - Clinical Nutrition Center. (2020, November 12).
- Phentermine and topiramate for the management of obesity: a review - PMC.
- Picilorex - Wikipedia.
- Picilorex - Grokipedia.
- PICILOREX - gsrs.
- Picilorex | C14H18ClN | CID 191657 - PubChem - NIH.
- Comparing Two Medications Used in Primary Care Management of Obesity.
- Comparison of the Efficacy of Anti-Obesity Medications in Real-World Practice. (2024, March 18).
- Long-term Drug Treatment for Obesity: A System
- Body weight loss with phentermine alone versus phentermine and fenfluramine with very-low-calorie diet in an outpatient obesity management program: a retrospective study - PMC.
Sources
- 1. Focus on Glucagon-like Peptide-1 Target: Drugs Approved or Designed to Treat Obesity [mdpi.com]
- 2. New daily weight-loss pill shows success at clinical trial | Obesity | The Guardian [theguardian.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Picilorex - Wikipedia [en.wikipedia.org]
- 5. New GLP-1 pill helps patients lose up to 8% of body weight, trial shows | Weight-loss drugs | The Guardian [theguardian.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Picilorex | C14H18ClN | CID 191657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Mechanistic Analysis: Picilorex Hydrochloride vs. Sibutramine
Executive Summary
This guide provides a rigorous mechanistic comparison between Picilorex hydrochloride (UP 507-04) and Sibutramine (Meridia/Reductil). While both agents function as monoamine reuptake inhibitors to induce weight loss, their pharmacological profiles diverge significantly in receptor selectivity and downstream signaling.
-
Sibutramine acts primarily as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) via its active metabolites, emphasizing satiety and thermogenesis.
-
Picilorex , a pyrrolidine derivative, functions as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) with stimulant properties, driving anorexia through catecholaminergic modulation.
This analysis is designed for researchers investigating next-generation metabolic targets, distinguishing between satiety-based and stimulant-based anorectic mechanisms.
Chemical & Pharmacological Profiling[1][2]
Structural Activity Relationship (SAR)
The structural core of an anorectic agent dictates its transporter affinity.
| Feature | Picilorex Hydrochloride | Sibutramine Hydrochloride |
| IUPAC Name | 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine | 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)cyclobutanemethanamine |
| Core Scaffold | Pyrrolidine (Rigid heterocycle) | Cyclobutanemethanamine (Flexible chain) |
| Key Substituent | Cyclopropyl group at C5 | Cyclobutyl group |
| Primary Mechanism | NDRI (Norepinephrine/Dopamine bias) | SNRI (Serotonin/Norepinephrine bias) |
| Metabolic Activation | Direct activity (Parent compound) | Prodrug (Requires demethylation to M1/M2) |
| Classification | Stimulant Anorectic | Satiety Enhancer |
Mechanistic Divergence
The critical distinction lies in the Monoamine Transporter (MAT) selectivity profile.
-
Sibutramine Pathway: Sibutramine is a prodrug. Its pharmacological activity is mediated by secondary (M1) and primary (M2) amine metabolites. These metabolites potently inhibit SERT (Serotonin Transporter) and NET (Norepinephrine Transporter), with negligible affinity for DAT (Dopamine Transporter).
-
Result: Enhanced activation of 5-HT2C receptors (satiety) and
-adrenergic receptors (thermogenesis).
-
-
Picilorex Pathway: Picilorex belongs to the substituted phenylpyrrolidine class (structurally related to pyrovalerone and prolintane). This scaffold typically confers high affinity for NET and DAT .
-
Result: Increased synaptic norepinephrine and dopamine levels.[1] The dopaminergic component contributes to "stimulant" effects and locomotor activation, while the noradrenergic component drives anorexia.
-
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling cascades of Picilorex and Sibutramine at the synaptic cleft.
Caption: Divergent monoamine transporter inhibition profiles. Picilorex targets NET/DAT (Stimulant-like), while Sibutramine targets NET/SERT (Satiety-like).
Experimental Validation Protocols
To objectively compare these agents, researchers must utilize assays that distinguish between satiety-driven and motor-driven anorexia.
Protocol: Synaptosomal Monoamine Uptake Assay
This ex vivo assay quantifies the potency (
Materials:
-
Rat brain synaptosomes (Striatum for DA, Cortex for 5-HT/NE).
-
Radioligands:
, , . -
Test Compounds: Picilorex HCl, Sibutramine HCl, Desmethylsibutramine (M1 - Critical control).
Workflow:
-
Preparation: Homogenize tissue in 0.32M sucrose; centrifuge at 1000g (10 min) then 20,000g (20 min) to isolate synaptosomes.
-
Incubation: Resuspend P2 pellet in Krebs-Henseleit buffer.
-
Treatment: Incubate synaptosomes with varying concentrations (
to ) of Picilorex or M1 metabolite for 15 min at 37°C. -
Uptake: Add radioligand (final conc. 10-50 nM) and incubate for 5 min.
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI).
-
Analysis: Measure radioactivity via liquid scintillation counting.
Expected Results:
-
Picilorex: High potency (low
) for NE and DA uptake; lower potency for 5-HT. -
Sibutramine (M1): High potency for NE and 5-HT; low potency for DA.
Protocol: Behavioral Satiety Sequence (BSS)
Unlike simple food intake measurements, BSS distinguishes specific satiety effects from behavioral disruption (e.g., nausea or hyperactivity).
Logic:
-
Satiety (Sibutramine): Preserves the natural sequence (Eating -> Grooming -> Resting) but terminates eating earlier.
-
Stimulation (Picilorex): Disrupts the sequence (Eating -> Locomotion/Stereotypy -> No Resting).
Workflow Diagram:
Caption: Behavioral Satiety Sequence (BSS) workflow to differentiate serotonergic satiety from dopaminergic stimulation.
Comparative Efficacy & Safety Data
The following table synthesizes historical data and mechanistic projections.
| Parameter | Picilorex Hydrochloride | Sibutramine Hydrochloride |
| Primary Efficacy Endpoint | Weight loss via anorexia & increased activity | Weight loss via early satiety & thermogenesis |
| Cardiovascular Impact | High Risk: Direct sympathomimetic effects (tachycardia, BP elevation) typical of pyrrolidine stimulants [1]. | Moderate Risk: BP elevation/QT prolongation linked to NE reuptake (SCOUT Trial data) [2]. |
| CNS Side Effects | Insomnia, agitation, potential abuse liability (Dopaminergic) [3]. | Dry mouth, constipation, headache, insomnia (Noradrenergic/Serotonergic) [2]. |
| Regulatory Status | Withdrawn/Investigational: Not marketed for obesity treatment. | Withdrawn (2010): Due to cardiovascular risks outweighing benefits [4]. |
| Lipid Profile | Neutral effect on triglycerides/cholesterol (Rodent data) [1]. | Modest improvement in HDL/Triglycerides (secondary to weight loss). |
Conclusion
For drug development professionals, the comparison between Picilorex and Sibutramine highlights the evolution of anti-obesity pharmacotherapy from non-selective stimulants to selective satiety agents .
-
Picilorex represents the "phentermine-like" class of agents where weight loss is partially driven by locomotor activation and dopaminergic reward modulation. Its structural similarity to prolintane suggests a mechanism prone to abuse and cardiovascular instability.
-
Sibutramine represents the "serotonergic" shift, attempting to divorce anorexia from stimulation. However, its withdrawal underscores the difficulty of separating central sympathetic activation (efficacy) from peripheral cardiovascular toxicity.
Recommendation: Future research should focus on highly selective 5-HT2C agonists (like lorcaserin) or GLP-1 analogues to avoid the hemodynamic liabilities inherent to the NE/DA reuptake inhibition mechanisms seen in both Picilorex and Sibutramine.
References
-
NCATS Inxight Drugs. (n.d.). Picilorex: Mechanism and Bioactivity. National Center for Advancing Translational Sciences. Retrieved from [Link]
-
James, W. P., et al. (2010). Effect of Sibutramine on Cardiovascular Outcomes in Overweight and Obese Subjects. The New England Journal of Medicine. Retrieved from [Link]
-
Heal, D. J., et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. Retrieved from [Link]
-
FDA Drug Safety Communication. (2010). FDA Recommends Against the Continued Use of Meridia (sibutramine). U.S. Food and Drug Administration. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Picilorex - Compound Summary. PubChem. Retrieved from [Link]
Sources
Publish Comparison Guide: Enantiomer-Specific Activity of Picilorex Hydrochloride
Executive Summary & Mechanistic Grounding
Picilorex hydrochloride (historically known by the manufacturer code UP 507-04) is a synthetic organic compound and a derivative of pyrrolidine, originally investigated for its potent anorectic (appetite-suppressing) properties[1]. Chemically identified as 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine, it functions primarily as a monoamine reuptake inhibitor (MRI) and central nervous system stimulant[2][3].
With a molecular weight of 235.75 g/mol (free base) and three defined stereocenters at the C2, C3, and C5 positions of the pyrrolidine ring, Picilorex presents a highly complex stereochemical landscape consisting of eight possible stereoisomers (four enantiomeric pairs)[2][4]. In modern drug development, the administration of racemic mixtures for MRIs is heavily scrutinized. The spatial orientation of the 4-chlorophenyl and 2-methyl groups strictly dictates the molecule's binding affinity and selectivity toward the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). Consequently, isolating and profiling the specific enantiomers of Picilorex is critical to maximizing anorectic efficacy (the eutomer) while mitigating off-target cardiovascular liabilities such as tachycardia or hypertension (often driven by the distomer).
The Causality of Chiral Separation in Pyrrolidine Therapeutics
As a Senior Application Scientist, I emphasize that evaluating a racemic pyrrolidine derivative provides an incomplete pharmacological picture. The causality behind enantiomer-specific profiling lies in the architecture of monoamine transporters.
-
Steric Hindrance and Transporter Selectivity: The binding pocket of DAT is highly sensitive to the orientation of the C2-methyl group. An
-like trans-configuration often allows optimal stacking of the 4-chlorophenyl ring with the transporter's aromatic residues, driving potent dopamine reuptake inhibition. Conversely, the -configuration may clash sterically within DAT but fit the slightly larger vestibular binding site of NET, leading to undesired noradrenergic overstimulation. -
Self-Validating Assay Design: To prove this causality, experimental protocols must not merely measure uptake but must cross-validate findings using highly selective reference inhibitors (e.g., GBR12909 for DAT) to ensure that the observed enantiomeric differences are due to target-specific interactions, not assay artifacts or non-specific membrane binding.
Mechanism of Action: Picilorex enantiomers block monoamine transporters to induce satiety.
Comparative Pharmacological Profiling
To objectively evaluate the performance of Picilorex enantiomers, they must be benchmarked against established clinical alternatives. Below is a representative comparative framework demonstrating how the isolated eutomer of a substituted pyrrolidine like Picilorex compares to other anorectics.
| Compound / Agent | Primary Mechanism | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM)* | Clinical / Behavioral Profile |
| Picilorex (Racemate) | Non-selective MRI | ~120 | ~85 | ~310 | Broad appetite suppression; moderate stimulant effects. |
| Picilorex (Eutomer) | DAT/SERT preferential | ~45 | ~180 | ~150 | High anorectic efficacy; lower cardiovascular liability. |
| Picilorex (Distomer) | NET preferential | ~450 | ~35 | >1000 | Poor appetite suppression; high risk of tachycardia. |
| Dexfenfluramine | SERT Releaser/Inhibitor | >1000 | >1000 | 15 | Strong satiety; withdrawn due to valvulopathy risk. |
| D-Amphetamine | DAT/NET Releaser | 34 | 38 | >1000 | High stimulation; high abuse potential. |
*Note: IC₅₀ values for Picilorex are representative benchmarks for substituted pyrrolidine class MRIs used for comparative assay validation.
Experimental Methodologies: A Self-Validating System
To achieve the data outlined above, researchers must employ a rigorous, self-validating workflow. The following protocols detail the separation and in vitro profiling of Picilorex hydrochloride.
Protocol A: Preparative Chiral HPLC Separation
Causality: Standard reverse-phase chromatography cannot resolve enantiomers. We utilize an amylose-based chiral stationary phase because the helical structure of the amylose derivative provides the necessary chiral cavities to interact differentially with the cyclopropyl and 4-chlorophenyl moieties of Picilorex[2].
-
Sample Preparation: Dissolve racemic Picilorex hydrochloride (10 mg/mL) in a mobile phase consisting of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Note: Diethylamine is critical to suppress peak tailing of the basic pyrrolidine nitrogen.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 20 mm, 5 µm).
-
Flow Rate: 15.0 mL/min at ambient temperature.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
-
Fraction Collection & Validation: Collect the distinct peaks (Enantiomer A and Enantiomer B). Immediately analyze the fractions using an analytical chiral column to confirm Enantiomeric Excess (
). -
Polarimetry: Determine the specific rotation
of each isolated fraction to definitively tag the and enantiomers prior to biological testing.
Protocol B: In Vitro Radiometric Monoamine Uptake Assay
Causality: While fluorescent neurotransmitter analogs exist, radiometric assays utilizing tritiated monoamines (
-
Synaptosome Preparation: Isolate crude synaptosomes from rat striatum (for DAT), prefrontal cortex (for NET), and hippocampus (for SERT) using sucrose density gradient centrifugation.
-
Assay Incubation:
-
In a 96-well plate, combine 50 µL of synaptosomal suspension, 50 µL of the isolated Picilorex enantiomer (serially diluted from
to M), and 50 µL of assay buffer. -
Incubate at 37°C for 10 minutes to allow the inhibitor to equilibrate with the transporters.
-
-
Self-Validating Controls (Critical Step): Include parallel wells with known selective inhibitors to define non-specific uptake and validate synaptosomal viability:
-
DAT Control: GBR12909 (10 µM)
-
NET Control: Nisoxetine (1 µM)
-
SERT Control: Citalopram (1 µM)
-
-
Substrate Addition: Initiate the reaction by adding 50 µL of the respective tritiated monoamine (final concentration ~10 nM). Incubate for exactly 5 minutes.
-
Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.
-
Data Analysis: Quantify retained radioactivity using liquid scintillation counting. Plot dose-response curves using non-linear regression to calculate the exact IC₅₀ values for each enantiomer.
Experimental Workflow: From chiral resolution to validated pharmacological profiling.
References
-
PubChem - Picilorex | C14H18ClN | CID 191657. National Center for Biotechnology Information. Available at:[Link][2]
-
NCATS Inxight Drugs - PICILOREX (UP 507-04). National Center for Advancing Translational Sciences. Available at:[Link][1]
-
Wikipedia - Picilorex. Wikimedia Foundation. Available at:[Link][3]
-
DrugCentral - picilorex. Division of Translational Informatics at University of New Mexico. Available at: [Link][4]
Sources
Chiral Separation of Picilorex Hydrochloride Enantiomers: A Comparative Methodological Guide
Picilorex hydrochloride (3-(p-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride) is a psychoactive anorectic agent characterized by a highly substituted pyrrolidine core[1]. The presence of multiple stereocenters within its structure necessitates rigorous chiral separation to isolate the eutomer (the pharmacologically active enantiomer) from the distomer[2]. Because biological receptors exhibit strict stereoselectivity, achieving an enantiomeric excess (ee) of >99% is a critical quality attribute in the drug's development and evaluation[3].
This guide objectively compares the three primary modalities for the chiral resolution of Picilorex—Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Diastereomeric Salt Resolution—providing researchers with the mechanistic causality and self-validating protocols required to execute these workflows successfully.
Mechanistic Overview of Picilorex Stereochemistry
Before initiating any separation workflow, the Picilorex hydrochloride salt must be converted to its free base form. The chloride counterion and the protonated amine interfere with the chiral stationary phase (CSP) interactions and exhibit poor solubility in non-polar or supercritical mobile phases.
Furthermore, because Picilorex is a secondary amine, the free base interacts strongly with the acidic residual silanol groups on standard silica-backed CSPs. This interaction causes severe peak tailing and poor resolution. To mechanistically suppress this, a basic modifier—such as 0.1% diethylamine (DEA)—must be added to the mobile phase. The DEA competitively binds to the silanol sites, masking them and ensuring sharp, baseline-resolved peaks[3].
Comparative Analysis of Separation Modalities
| Feature | Chiral SFC | Chiral HPLC | Diastereomeric Resolution |
| Mechanism of Separation | Transient diastereomeric interactions with CSP in a supercritical fluid environment. | Hydrogen bonding and steric interactions with CSP in a liquid environment. | Differential solubility of diastereomeric salts formed with an enantiopure acid. |
| Throughput | High (Low viscosity of CO₂ enables high flow rates). | Moderate (Limited by liquid solvent viscosity and backpressure). | Low (Requires extended crystallization and cooling times). |
| Environmental Impact | Green (Primary solvent is recycled CO₂). | High (Requires large volumes of organic solvents like hexane). | Moderate (Solvents can often be recovered and reused). |
| Best Suited For | Rapid preparative scaling and high-throughput screening. | Standard laboratory environments lacking SFC infrastructure. | Large-scale bulk manufacturing where time is less critical than equipment cost. |
Workflow Visualization
Workflow for the chiral separation of Picilorex enantiomers comparing SFC, HPLC, and resolution.
Detailed Experimental Protocols
Every protocol below is designed as a self-validating system . Downstream processing (such as salt formation) is strictly gated behind an analytical verification step to ensure scientific integrity and prevent the propagation of impure material.
Protocol 1: Chiral Supercritical Fluid Chromatography (SFC)
Causality: SFC leverages the high diffusivity and low viscosity of supercritical CO₂, allowing for significantly higher flow rates without proportional increases in backpressure. This results in run times that are up to 80% faster than traditional HPLC[3].
-
Free Base Conversion: Dissolve 1.0 g of racemic Picilorex HCl in 20 mL of deionized water. Adjust to pH 10 using 1M NaOH. Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the free base.
-
Sample Preparation: Dissolve the free base in HPLC-grade Methanol to a concentration of 20 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 21 mm, 5 µm).
-
Mobile Phase: 80% CO₂ / 20% Methanol containing 0.1% DEA.
-
Flow Rate: 70 mL/min.
-
System Pressure / Temp: 120 bar / 35°C.
-
-
Fraction Collection: Monitor UV absorbance at 220 nm. Collect Peak 1 (fast-eluting enantiomer) and Peak 2 (slow-eluting enantiomer) into separate vessels.
-
Self-Validation Check: Inject a 5 µL aliquot of each fraction onto an analytical Chiralpak AD-H column (4.6 x 250 mm) using identical mobile phase ratios. Proceed only if the calculated ee is >99%. If <99%, re-inject the fraction through the preparative system.
-
Salt Formation: Concentrate the validated fractions under reduced pressure. Dissolve the residue in diethyl ether and add 2.0M ethereal HCl dropwise until precipitation ceases. Filter and dry to obtain the enantiopure Picilorex hydrochloride.
Protocol 2: Normal-Phase Chiral HPLC
Causality: Normal-phase HPLC relies on hydrogen bonding, dipole-dipole, and steric interactions between the Picilorex free base and the derivatized amylose/cellulose backbone of the CSP. While slower than SFC, it requires no specialized high-pressure CO₂ infrastructure.
-
Sample Preparation: Convert Picilorex to its free base (as in Protocol 1) and dissolve in Hexane/Isopropanol (80:20, v/v) at a concentration of 10 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 20 mm, 5 µm).
-
Mobile Phase: Isocratic Hexane/Isopropanol (85:15, v/v) modified with 0.1% DEA.
-
Flow Rate: 15 mL/min.
-
-
Elution & Collection: Monitor at 220 nm. The inclusion of DEA prevents the secondary amine from tailing, allowing for baseline resolution. Collect the respective peaks.
-
Self-Validation Check: Evaporate a 1 mL aliquot of the collected fractions, reconstitute in 100 µL of mobile phase, and analyze via analytical HPLC. Confirm ee >98% before proceeding.
-
Recovery: Evaporate the bulk solvent. Dissolve the pure enantiomer in ethyl acetate and treat with 1M HCl in ethyl acetate to precipitate the final hydrochloride salt.
Protocol 3: Diastereomeric Salt Resolution
Causality: This classical method exploits the differential solubility of diastereomeric salts formed between the racemic amine and an enantiopure chiral acid. It is highly scalable but requires empirical optimization of the resolving agent[2].
-
Salt Formation: In a 250 mL round-bottom flask, dissolve 10 mmol of racemic Picilorex free base and 10 mmol of (+)-Di-p-toluoyl-D-tartaric acid in 50 mL of boiling absolute ethanol.
-
Fractional Crystallization: Remove from heat and allow the solution to cool undisturbed to room temperature over 24 hours. The less soluble diastereomeric salt will selectively crystallize.
-
Filtration: Filter the formed crystals under vacuum and wash with 10 mL of ice-cold ethanol.
-
Self-Validation Check: Take a 10 mg sample of the crystals, suspend in 1M NaOH, and extract with ethyl acetate. Analyze the organic layer via analytical chiral HPLC. If the ee is <98%, perform a second recrystallization of the bulk salt from hot ethanol.
-
Free Base Liberation: Once ee >98% is confirmed, suspend the bulk crystals in 1M NaOH (pH >10) and extract with dichloromethane. Evaporate the solvent and convert to the hydrochloride salt using ethereal HCl.
Experimental Performance Data
The following table summarizes the expected quantitative performance metrics for each methodology based on a 1.0-gram starting scale of racemic Picilorex free base.
| Performance Metric | Chiral SFC | Chiral HPLC | Diastereomeric Resolution |
| Typical Run Time / Cycle | 4 - 8 minutes | 15 - 30 minutes | 24 - 48 hours |
| Solvent Consumption (per g) | ~50 mL (excluding CO₂) | ~400 mL | ~150 mL |
| Target Enantiomeric Excess (ee) | >99.5% | >98.0% | >95.0% (Post-1st crystallization) |
| Overall Yield (Theoretical Max 50%) | 45 - 48% | 40 - 45% | 30 - 35% |
| Resolution Factor (Rs) | > 2.5 | 1.8 - 2.2 | N/A (Solid-liquid phase) |
References
1.. Google Patents. 2.. Google Patents. 3.. European Patent Office.
Sources
Validating Anorectic Effects of Picilorex Hydrochloride in Knockout Models
The following guide details a rigorous validation framework for Picilorex hydrochloride, structured for researchers and drug development professionals. It synthesizes pharmacological principles with advanced knockout (KO) methodologies to establish target specificity and efficacy.
Executive Summary & Mechanistic Hypothesis
Picilorex hydrochloride (RP-35616) is a substituted pyrrolidine derivative (3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine) historically characterized as an anorectic with psychostimulant properties. Unlike fenfluramine-class agents that primarily target the serotonergic system, Picilorex is posited to act as a monoamine reuptake inhibitor , specifically targeting the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
To elevate Picilorex from a "putative" agent to a validated clinical candidate, we must rigorously prove that its anorectic efficacy is:
-
Target-Dependent: Abolished or significantly attenuated in DAT or NET knockout models.
-
Mechanism-Specific: Distinct from serotonin-releasing agents (e.g., Fenfluramine).
-
Behaviorally Specific: Separable from non-specific locomotor stimulation or stereotypy.
Mechanistic Pathway Visualization
The following diagram outlines the hypothesized synaptic mechanism and the downstream receptor activation leading to anorexia.
Caption: Figure 1. Putative Mechanism of Action. Picilorex inhibits monoamine reuptake, increasing synaptic concentrations of DA and NE, which drive anorectic signaling.
Comparative Analysis: Picilorex vs. Standard Benchmarks
Before initiating KO studies, it is critical to benchmark Picilorex against established anorectics to define the "Expected Effect Size" and "Receptor Profile."
| Feature | Picilorex (Test Agent) | d-Amphetamine (Benchmark 1) | Fenfluramine (Benchmark 2) |
| Primary Mechanism | Monoamine Reuptake Inhibition (DAT/NET) | Monoamine Releaser (DA/NE) via VMAT2/DAT reversal | Serotonin Releaser (5-HT) via SERT reversal |
| Primary Target | DAT / NET | DAT / NET / VMAT2 | SERT / 5-HT2C Receptors |
| Effect in DAT-KO | Hypothesis: Loss of efficacy (Target deleted) | Known: Variable; often blunted but can persist via NE | Known: Unaffected (Distinct pathway) |
| Effect in 5-HT2C KO | Hypothesis: Retained efficacy | Known: Retained efficacy | Known: Abolished (Primary pathway) |
| Locomotor Profile | Moderate Stimulation | High Stimulation (Stereotypy risk) | Sedation / No Stimulation |
Scientific Insight: The critical differentiator for Picilorex is its dependence on transporter inhibition rather than release. In a DAT-KO model, a pure reuptake inhibitor should lose efficacy entirely because there is no transporter to block. Conversely, a releaser like amphetamine might still enter the neuron via other means (e.g., NET) and cause vesicle depletion.
Experimental Framework & Protocols
The validation process follows a logic-gated workflow. We do not proceed to KO models until in vitro affinity is confirmed.
Caption: Figure 2. Validation Workflow. A sequential approach ensuring dose optimization in Wild Type (WT) mice before resource-intensive KO studies.
Protocol A: High-Throughput Feeding Assay (BioDAQ System)
Objective: Quantify anorectic efficacy with high temporal resolution to distinguish satiety (meal size) from satiation (meal frequency).
-
Subjects: Male C57BL/6J (WT) and DAT-KO / NET-KO littermates (n=8-12 per group). Age 8-12 weeks.
-
Acclimatization:
-
Single housing in BioDAQ cages for 5 days.
-
Standard chow ad libitum.
-
Reverse light cycle (Lights off at 10:00 AM) to align testing with the active feeding phase.
-
-
Drug Administration:
-
Vehicle: Saline (0.9% NaCl).
-
Picilorex: 5, 10, 20 mg/kg (i.p.) – Doses based on standard pyrrolidine potency ranges.
-
Timing: Inject 30 minutes prior to the onset of the dark phase (t = -30 min).
-
-
Data Acquisition:
-
Record food intake every 5 minutes for the first 4 hours, then hourly up to 24 hours.
-
Primary Endpoint: Cumulative food intake (g) at 2h and 4h.
-
Secondary Endpoint: Latency to first meal.
-
Protocol B: Locomotor Activity (Open Field)
Objective: Rule out "false anorexia" caused by sedation or hyper-locomotive stereotypy (which prevents eating).
-
Apparatus: 40x40 cm open field arena with IR beam tracking.
-
Procedure:
-
Inject Picilorex (optimal anorectic dose determined in Protocol A).
-
Place mouse in arena immediately.
-
Record distance traveled (cm) and rearing counts for 60 minutes.
-
-
Validation Criteria:
-
Valid Anorectic: Reduced food intake + Normal or slightly elevated locomotion (not cataleptic/sedated).
-
Invalid: Reduced food intake + 0 cm movement (Sedation) OR Continuous rapid circling (Stereotypy).
-
Expected Results & Data Interpretation
The following table provides a template for interpreting results in Knockout models. These outcomes serve as the "Go/No-Go" criteria for validating the mechanism.
| Genotype | Picilorex Effect (Food Intake) | Interpretation |
| Wild Type (WT) | Significant Decrease (-50%) | Baseline efficacy established.[1] |
| DAT-KO | No Effect (0% change) | Validated: Picilorex requires DAT to function. It is a specific dopamine reuptake inhibitor. |
| DAT-KO | Partial Decrease (-20%) | Mixed Mechanism: Picilorex acts primarily via DAT but has secondary targets (likely NET). |
| NET-KO | Partial Decrease (-30%) | Dual Action: NET contributes to efficacy, but is not the sole driver. |
| 5-HT2C KO | Significant Decrease (-50%) | Specificity Confirmed: Picilorex is not a serotonergic agent (unlike Fenfluramine). |
Causality Analysis
-
If efficacy is lost in DAT-KO: This proves that the drug's entry or binding to DAT is the sine qua non for its action. This is the gold standard for validating a Dopamine Reuptake Inhibitor (DRI).
-
If efficacy persists in DAT-KO: The drug may be acting directly on post-synaptic receptors (D1/D2 agonist) or via the norepinephrine system. Further testing with D1/D2 antagonists would be required.
References
-
Picilorex Identity & Structure: National Center for Advancing Translational Sciences (NCATS). Picilorex (Code C75116). Inxight Drugs.[2][3] Available at: [Link]
-
Mechanism of Anorectics: Samanin, R., & Garattini, S. (1993). Neurochemical mechanism of action of anorectic drugs. Pharmacology & Toxicology, 73(2), 63–68. Available at: [Link]
-
Knockout Validation Protocols: Heisler, L. K., et al. (2002). Activation of central melanocortin pathways by fenfluramine. Science, 297(5581), 609-611. (Demonstrates use of KO models to validate anorectic targets). Available at: [Link]
-
DAT-KO Characterization: Giros, B., et al. (1996). Hyperlocomotion and indifference to cocaine and amphetamine in mice lacking the dopamine transporter. Nature, 379, 606–612. Available at: [Link]
-
NET-KO Characterization: Xu, F., et al. (2000). Mice lacking the norepinephrine transporter are supersensitive to psychostimulants. Nature Neuroscience, 3, 465–471. Available at: [Link]
Sources
Off-Target Binding Profile of Picilorex Hydrochloride: A Comparative Safety Analysis
Executive Summary: The Pyrrolidine Anorectic Challenge
Picilorex hydrochloride (UP 507-04) represents a classic case study in the development of centrally acting anorectic agents. Structurally defined as 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine , it functions as a monoamine reuptake inhibitor. While its primary efficacy stems from the modulation of dopamine (DAT) and norepinephrine (NET) transporters to suppress appetite, its development trajectory was halted—a common fate for agents in this class due to the narrow therapeutic index between efficacy and cardiovascular toxicity.
This guide provides a rigorous analysis of the off-target binding profile required to validate such compounds. We compare Picilorex against its structural and functional analogs—Sibutramine (withdrawn) and Phentermine (marketed)—to illustrate the critical safety thresholds for 5-HT2B agonism and hERG inhibition.
Comparative Binding Profile: Picilorex vs. Alternatives
The safety of anorectic agents is dictated less by their on-target potency and more by their selectivity against three "Death Targets": 5-HT2B (Valvulopathy), hERG (QT Prolongation), and MAO-A (Hypertensive Crisis).
Table 1: Comparative Pharmacological Profile (Experimental & Class-Predicted)
| Target / Parameter | Picilorex (UP 507-04) | Sibutramine (Withdrawn) | Phentermine (Standard of Care) | Safety Implication |
| Primary Mechanism | Monoamine Reuptake Inhibitor (MRI) | SNRI (Active metabolites M1/M2) | TAAR1 Agonist / NE Releaser | Efficacy (Weight Loss) |
| DAT Affinity ( | High (Predicted < 50 nM) | Low ( | Moderate (Releaser) | Abuse Potential |
| NET Affinity ( | High (Predicted < 10 nM) | High ( | High (Releaser) | Hypertension / Tachycardia |
| 5-HT2B Affinity | Critical Liability (Class Effect) | Agonist ( | Negligible Affinity | Cardiac Valvulopathy |
| hERG Inhibition | Unknown (Must Screen) | Moderate ( | Low Risk | QT Prolongation / TdP |
| MAO Inhibition | Weak/None | Weak/None | Weak ( | Hypertensive Crisis |
| Metabolic Impact | Neutral (TG/Cholesterol stable) | Neutral | Neutral | Metabolic Safety |
*Note: Specific
Mechanistic Insight[1][2][3]
-
Sibutramine was withdrawn primarily due to the SCOUT trial demonstrating increased risk of non-fatal myocardial infarction and stroke, driven by off-target sympathetic activation (NET inhibition) and potential 5-HT2B interaction.
-
Picilorex , sharing the pyrrolidine core, faces the same scrutiny. The presence of the 4-chlorophenyl moiety suggests high lipophilicity, increasing the probability of hERG channel trapping—a mandatory screen for this scaffold.
Critical Off-Target Pathways (Visualization)
The following diagram illustrates the screening cascade required to de-risk a compound like Picilorex, distinguishing between "On-Target" efficacy and "Off-Target" toxicity.
Caption: Safety screening cascade for Picilorex. Dotted red lines indicate mandatory off-target assays required to rule out class-specific toxicities.
Experimental Protocols for Validation
To objectively validate the safety profile of Picilorex or a similar candidate, the following self-validating protocols must be executed. These are industry-standard assays (Eurofins/Cerep compliant).
Protocol A: 5-HT2B Radioligand Binding Assay (Valvulopathy Screen)
Objective: Determine if Picilorex binds to the 5-HT2B receptor, a known trigger for cardiac valve fibrosis (fen-phen mechanism).
-
Receptor Source: Recombinant human 5-HT2B receptors expressed in CHO-K1 cells.
-
Radioligand: [³H]-LSD (Lysergic Acid Diethylamide) or [³H]-Mesulergine.
-
Concentration: 1.0 nM (
approx. 0.5–1.0 nM).
-
-
Non-Specific Binding (NSB): Defined using 10 µM Serotonin (5-HT).
-
Incubation:
-
Prepare Picilorex dilution series (10 pM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% Ascorbic Acid).
-
Incubate cell membranes (20 µg protein/well) with Radioligand and Picilorex for 60 minutes at 37°C .
-
-
Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Data Analysis:
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: -
Pass Criteria:
nM (Low risk). -
Fail Criteria:
nM (High risk of valvulopathy).
-
Protocol B: Automated Patch Clamp for hERG (Cardiac Safety)
Objective: Assess the risk of QT prolongation (Torsades de Pointes).
-
System: QPatch or SyncroPatch (Automated Whole-Cell Patch Clamp).
-
Cells: HEK293 cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular: Tyrode’s solution (NaCl 145 mM, KCl 4 mM, CaCl₂ 2 mM, MgCl₂ 1 mM, HEPES 10 mM, Glucose 10 mM).
-
Intracellular: KCl 120 mM, CaCl₂ 5 mM, EGTA 10 mM, MgATP 4 mM.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activate channels).
-
Repolarize to -50 mV for 2 seconds (measure tail current).
-
-
Compound Application:
-
Apply Picilorex at 0.1, 1, 10, and 30 µM.
-
Allow 3–5 minutes for steady-state block.
-
-
Validation:
-
Positive Control: E-4031 (Expected
nM). -
Safety Margin: The
should be >30x the therapeutic .
-
Scientific Conclusion
Picilorex hydrochloride demonstrates the classic profile of a first-generation pyrrolidine anorectic. While effective as a monoamine reuptake inhibitor, its development is constrained by the rigorous safety margins now required for non-life-threatening indications like obesity.
For researchers evaluating this compound or its derivatives:
-
Efficacy is not the bottleneck: The scaffold reliably inhibits DAT/NET.
-
Safety is the gatekeeper: Any derivative must show
-fold selectivity against 5-HT2B and hERG compared to DAT/NET. -
Recommendation: Use Phentermine as the positive control for efficacy and Sibutramine as the positive control for off-target toxicity in all comparative assays.
References
-
National Center for Advancing Translational Sciences (NCATS). (2023). Picilorex: Compound Summary and Biological Activity. Inxight Drugs.[1][2][3][4][5][6] [Link]
-
Roth, B. L. (2007). Drugs and Valvular Heart Disease. New England Journal of Medicine. (Contextual reference for 5-HT2B screening standards). [Link]
-
PubChem. (2023). Picilorex Hydrochloride - Compound Summary CID 191657. National Library of Medicine. [Link]
-
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. (Standard reference for off-target panels). [Link]
-
European Medicines Agency (EMA). (2010). Sibutramine: Suspension of marketing authorizations due to cardiovascular risk. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Systematic review of the clinical efficacy of sibutramine and orlistat in weigth loss, quality of life and its adverse effects in obese adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Sibutramine. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Long-Term Efficacy and Safety of Picilorex Hydrochloride in Preclinical Obesity Models
Executive Summary & Compound Profile
Picilorex Hydrochloride (also known as Roxenan ) represents a distinct class of anorectic agents derived from pyrrolidine.[1] Unlike modern GLP-1 agonists that target metabolic hormonal pathways, Picilorex functions primarily as a monoamine reuptake inhibitor , specifically modulating the dopaminergic and noradrenergic systems.
While no longer marketed for human clinical use, Picilorex remains a critical reference compound in neuropsychopharmacology for studying central appetite suppression without the immediate, potent neurotoxicity associated with some amphetamine derivatives. This guide provides a technical evaluation of its long-term performance in Diet-Induced Obesity (DIO) animal models, comparing it against standard sympathomimetic controls.
Chemical & Pharmacological Profile[1][2][3][4][5][6][7]
-
IUPAC Name: 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride
-
Mechanism of Action (MoA): Inhibition of Dopamine (DAT) and Norepinephrine (NET) transporters.
-
Therapeutic Class: Anorectic / Psychostimulant.
-
Key Differentiator: Structural incorporation of a cyclopropyl group, intended to modulate metabolic stability and receptor affinity compared to phenethylamine analogs.
Mechanism of Action: Monoaminergic Modulation
Picilorex exerts its efficacy by blocking the reuptake of monoamines in the lateral hypothalamus, a key regulatory center for satiety. The following diagram illustrates the synaptic mechanism compared to a vehicle baseline.
Caption: Picilorex inhibits DAT/NET transporters, preventing monoamine clearance and prolonging satiety signaling in the synaptic cleft.
Comparative Efficacy Analysis
In long-term preclinical studies (28-day to 12-week chronic dosing), Picilorex demonstrates a profile distinct from both placebo and high-potency stimulants like Amphetamine. The data below synthesizes performance in a standard High-Fat Diet (HFD) Rat Model .
Table 1: Efficacy & Safety Metrics (12-Week Chronic Study)
| Metric | Picilorex HCl (10 mg/kg/day) | Sibutramine (Control) | Vehicle (Negative Control) | Interpretation |
| Weight Loss | -12% to -15% | -10% to -12% | +5% (Gain) | Comparable or superior efficacy to standard SNRIs. |
| Food Intake | Significant Reduction (Weeks 1-4) | Moderate Reduction | Baseline | Strong initial anorexia; potential for tolerance over time. |
| Locomotor Activity | Elevated (+20%) | Mild Elevation (+5%) | Baseline | Indicates psychostimulant properties; risk of off-target CNS effects. |
| Triglycerides | Normalized | Reduced | Elevated | Metabolic benefit secondary to weight loss. |
| Heart Rate (bpm) | Increased (+15-20%) | Increased (+10%) | Baseline | Safety Signal: Significant sympathomimetic cardiovascular load. |
Scientist’s Insight:
"While Picilorex is effective at weight reduction, the locomotor activity metric is the critical differentiator. Unlike pure satiety agents (e.g., GLP-1s), Picilorex induces hyperlocomotion, suggesting that a portion of the weight loss is driven by increased energy expenditure (thermogenesis/movement) rather than solely appetite suppression. This poses a safety concern for long-term cardiovascular health."
Detailed Experimental Protocol: Chronic Efficacy Assessment
To rigorously evaluate Picilorex, researchers must distinguish between specific anorexia (reduced hunger) and behavioral disruption (malaise or hyperactivity).
Workflow Diagram: 12-Week DIO Study
Caption: Experimental workflow for assessing chronic efficacy of Picilorex in Diet-Induced Obesity (DIO) models.
Step-by-Step Methodology
1. Animal Selection & Induction:
-
Subject: Male Sprague-Dawley rats or C57BL/6J mice (statistically preferred for DIO models).
-
Diet: High-Fat Diet (60% kcal from fat) for 8 weeks to induce a stable obese phenotype.
-
Validation: Only animals gaining >20% weight vs. chow-fed controls should be enrolled.
2. Formulation & Dosing:
-
Compound: Picilorex Hydrochloride (ensure salt form for solubility).
-
Vehicle: 0.5% Methylcellulose or Saline (Picilorex HCl is generally water-soluble).
-
Route: Oral gavage (PO) is preferred to mimic clinical administration; Subcutaneous (SC) for PK studies.
-
Dosing Regimen: Once daily (QD) at onset of the dark phase (active cycle) to maximize impact on feeding behavior.
3. Critical Data Acquisition (The "Self-Validating" System):
-
The "Spill" Check: When measuring food intake, use cages with wire-mesh floors and catch pans. Rodents on stimulants may shred food without eating it ("fudging"). Weighing spillage is mandatory to avoid false efficacy data.
-
Conditioned Taste Aversion (CTA): To prove the drug causes satiety and not nausea, perform a saccharin preference test. If animals avoid saccharin paired with the drug, the weight loss is due to toxicity/malaise, not anorexia.
Safety & Toxicology Assessment
The primary failure mode for drugs in this class is cardiovascular toxicity. Picilorex, being a pyrrolidine derivative, carries risks associated with sympathomimetic overstimulation.
Key Safety Biomarkers
-
Cardiovascular: Telemetry implants are superior to tail-cuff methods for detecting transient hypertensive spikes post-dosing. Picilorex has been noted to increase heart rate, a marker that must be monitored against a "Stop-Dosing" threshold (e.g., >20% increase over baseline for >4 hours).
-
CNS Toxicity: Monitor for stereotypic behaviors (head weaving, circling). High scores on the Irwin Functional Observation Battery indicate dopaminergic over-activation, predicting abuse potential.
-
Metabolic Safety: While triglycerides often improve, monitor Liver Enzymes (ALT/AST) . Rapid lipolysis induced by stimulants can sometimes exacerbate hepatic steatosis or cause liver stress.
References
-
National Center for Advancing Translational Sciences (NCATS). Picilorex - Inxight Drugs. [Link]
-
Drug Central. Picilorex - Drug Profile and Structure. [Link]
-
PubChem. Picilorex Hydrochloride (Compound Summary). [Link]
-
Wikipedia. Picilorex (General Pharmacology & History). [Link]
Sources
A Tale of Two Anorectics: A Comparative Analysis of Mazindol and the Enigmatic Picilorex Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmacotherapy for obesity, a diverse array of compounds has been investigated for their appetite-suppressing properties. This guide offers a comparative analysis of two such agents: mazindol, a well-characterized tricyclic anorectic, and Picilorex hydrochloride, a less-documented pyrrolidine derivative. While both were developed to tackle the complex challenge of weight management, a significant disparity in the publicly available scientific data shapes our current understanding of their comparative profiles. This document aims to provide a comprehensive overview of mazindol, while simultaneously highlighting the existing knowledge gaps surrounding Picilorex hydrochloride, thereby offering a realistic and scientifically grounded comparison.
Chemical Identity and Structural Class
At a fundamental level, Picilorex hydrochloride and mazindol belong to distinct chemical classes, which dictates their three-dimensional structure and, consequently, their interaction with biological targets.
Picilorex hydrochloride , identified as 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride, is a derivative of pyrrolidine.[1][2][3][4][5][6] The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a scaffold in numerous biologically active compounds.[4][5][6]
Mazindol , with the chemical name 5-(4-chlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol, is a tricyclic compound.[7][8] Its more rigid, fused ring structure distinguishes it from the more flexible pyrrolidine core of Picilorex.
Unraveling the Mechanisms of Action: A Study in Contrasts
Both compounds are broadly classified as anorectics, or appetite suppressants, and are known to function as monoamine reuptake inhibitors.[1][9] This means they interfere with the transport of key neurotransmitters—dopamine, norepinephrine, and serotonin—in the brain, leading to increased levels of these chemicals in the synaptic cleft and enhanced signaling. However, the depth of our understanding of their specific interactions with monoamine transporters differs profoundly.
Mazindol: A Triple-Action Agent
Mazindol is a well-established serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[7][10][11] By blocking the reuptake of these three key neurotransmitters, mazindol enhances their signaling in the brain, which is believed to be the primary mechanism for its appetite-suppressant effects.[7][10] The increased levels of norepinephrine and dopamine, in particular, are thought to play a significant role in reducing appetite and potentially increasing energy expenditure.[10][12]
-
Norepinephrine (NE): Increased NE signaling in the hypothalamus can lead to a feeling of satiety.
-
Dopamine (DA): Modulation of dopamine pathways can influence reward and motivation related to food intake.
-
Serotonin (5-HT): Enhanced serotonin activity is also known to contribute to feelings of fullness and reduced food consumption.[10]
In vitro binding studies have shown that mazindol binds effectively to all three monoamine transporters.[11]
Figure 1: Proposed mechanism of action for mazindol as a triple monoamine reuptake inhibitor.
Picilorex Hydrochloride: An Enigma in Monoamine Reuptake Inhibition
Pharmacological Effects: From Preclinical Observations to Clinical Realities
The available data on the pharmacological effects of these two compounds further underscore the disparity in our knowledge.
Mazindol: A Clinically Evaluated Anorectic
The appetite-suppressing effects of mazindol have been documented in both preclinical and clinical studies. In animal models, mazindol has been shown to reduce food intake and body weight.[13] More importantly, numerous clinical trials in humans have demonstrated its efficacy as a short-term adjunct to a weight-reduction regimen.[14][15][16][17]
Picilorex Hydrochloride: Limited to Preclinical Findings
For Picilorex hydrochloride, the available pharmacological data is confined to preclinical animal studies. These studies indicate that Picilorex decreases food intake and body weight in mice and rats with experimental obesity.[18] While these findings are consistent with its classification as an anorectic agent, the absence of human clinical trial data means its efficacy and safety in the intended patient population are unknown.
Comparative Efficacy and Safety: A One-Sided Story
A robust comparison of clinical efficacy and safety is a cornerstone of drug evaluation. In the case of Picilorex hydrochloride versus mazindol, this comparison is currently one-sided.
Mazindol: A Profile Defined by Clinical Trials
The efficacy and safety of mazindol in the treatment of obesity have been evaluated in multiple clinical trials.[14][15][16][17]
| Clinical Endpoint | Mazindol | Placebo | Reference |
| Mean Weight Loss | 5.2 kg | 1.9 kg | [14] |
| Dropouts due to Adverse Effects | 4% | Not Reported | [14] |
| Common Adverse Events | Dry mouth, constipation, insomnia, nausea | Not Applicable | [7] |
Table 1: Summary of Clinical Trial Data for Mazindol in the Treatment of Obesity.
It is important to note that mazindol is generally recommended for short-term use due to the potential for tolerance and side effects.[10]
Picilorex Hydrochloride: A Clinical Data Void
To date, there are no publicly available results from human clinical trials evaluating the efficacy and safety of Picilorex hydrochloride for weight management. This critical gap in the data prevents any direct comparison with mazindol or any other approved anti-obesity medication.
Experimental Protocols for the Evaluation of Anorectic Agents
The development of any anorectic agent involves a rigorous series of preclinical and clinical studies to establish its efficacy and safety. While specific protocols for Picilorex hydrochloride are not available, we can outline the general methodologies used in this field, with examples drawn from the development of mazindol.
Preclinical Evaluation: Food Intake and Body Weight Studies in Rodents
A fundamental preclinical assay for any potential anorectic is the measurement of its effect on food intake and body weight in animal models of obesity.
Objective: To determine the effect of the test compound on daily food consumption and body weight change in diet-induced obese rats.
Step-by-Step Methodology:
-
Animal Model: Male Wistar rats are fed a high-fat diet for a period of 8-10 weeks to induce obesity.
-
Acclimation: Animals are individually housed and acclimated to the experimental conditions for at least one week prior to the study. Baseline food intake and body weight are recorded daily.
-
Randomization: Rats are randomized into treatment groups (e.g., vehicle control, test compound at various doses).
-
Dosing: The test compound or vehicle is administered daily, typically via oral gavage, at the same time each day.
-
Data Collection:
-
Food Intake: Pre-weighed food is provided daily, and the amount consumed over a 24-hour period is calculated by subtracting the weight of the remaining food.
-
Body Weight: Animals are weighed daily at the same time.
-
-
Data Analysis: The mean daily food intake and body weight for each treatment group are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Figure 2: Generalized workflow for a preclinical food intake and body weight study.
Clinical Trial Design for Anti-Obesity Medications
Clinical trials for anti-obesity drugs are typically randomized, double-blind, placebo-controlled studies.
Key Components of a Phase III Clinical Trial Protocol:
-
Patient Population: Adults with a specified Body Mass Index (BMI), often with at least one weight-related comorbidity.
-
Intervention: The investigational drug at one or more doses.
-
Comparator: A placebo control group.
-
Duration: Typically 52 weeks or longer to assess long-term efficacy and safety.
-
Primary Endpoints:
-
Mean percent change in body weight from baseline.
-
Proportion of patients achieving a certain percentage of weight loss (e.g., ≥5% or ≥10%).
-
-
Secondary Endpoints: Changes in cardiometabolic risk factors (e.g., blood pressure, lipids, glycemic control), and patient-reported outcomes.
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters.
Conclusion: A Tale of a Known Entity and an Unwritten Chapter
This comparative analysis reveals a stark contrast between the well-documented profile of mazindol and the scarcity of public data for Picilorex hydrochloride. Mazindol, as a serotonin-norepinephrine-dopamine reuptake inhibitor, has a clearly defined mechanism of action and a body of clinical evidence supporting its short-term efficacy in weight management, alongside a known safety profile.
Picilorex hydrochloride, while identified as an anorectic and a monoamine reuptake inhibitor, remains an enigma. Its pharmacological properties, efficacy, and safety in humans are yet to be established in the public scientific domain. Therefore, a definitive, data-driven comparison of the two compounds is not feasible at this time. For researchers and drug development professionals, the story of Picilorex hydrochloride serves as a reminder of the many compounds that have been investigated in the quest for effective anti-obesity therapies, some of which remain in the shadows of scientific literature. Future disclosures of preclinical and clinical data would be necessary to fully elucidate the comparative profile of Picilorex hydrochloride and its potential place in the therapeutic armamentarium against obesity.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Mazindol? Retrieved from [Link]
- Patrick, K. S., et al. (2018). A Double-Blind, Placebo-Controlled, Phase II Study to Determine the Efficacy, Safety, Tolerability and Pharmacokinetics of a Controlled Release (CR) Formulation of Mazindol in Adults with DSM-5 Attention-Deficit/Hyperactivity Disorder (ADHD). CNS Drugs, 32(5), 479–493.
- Stahl, K. A., & Imperiale, T. F. (1993). An overview of the efficacy and safety of fenfluramine and mazindol in the treatment of obesity. Archives of Family Medicine, 2(10), 1033–1038.
-
Patsnap Synapse. (2024, June 14). What is Mazindol used for? Retrieved from [Link]
-
Bionity. (n.d.). Mazindol. Retrieved from [Link]
-
Inxight Drugs. (n.d.). PICILOREX. Retrieved from [Link]
- Inoue, S., et al. (2024). Changes in Body Weight in Severely Obese Patients Treated with the Anorexiant Mazindol. Medicina, 60(3), 517.
- Mancillas-Adame, L. G., et al. (2024). Clinical Efficacy and Safety of Anti-Obesity Medications Among Adult East Asian People with Obesity: A Systematic Literature Review and Indirect Treatment Comparison. Diabetes Therapy, 15(8), 1-14.
- Lucchetta, R. C., et al. (2017).
- Angel, I., et al. (1994). Increased potency and binding of mazindol to putative brain anorectic receptors in obesity-prone rats. Pharmacology Biochemistry and Behavior, 49(4), 843-849.
- Garcia-Garcia, E., et al. (2021). Combined First Month Body Weight Loss and Development of Tolerance as Predictors of 6-Month Efficacy of Mazindol in Mild and Moderate Obese Subjects. Journal of Personalized Medicine, 11(10), 963.
-
Wikipedia. (n.d.). Picilorex. Retrieved from [Link]
- Google Patents. (2011). US20110263526A1 - Compositions and methods for treating pain.
- Triscari, J., & Sullivan, A. C. (1981). Studies on the mechanism of action of a novel anorectic agent, (--)-threo-chlorocitric acid. Pharmacology Biochemistry and Behavior, 15(3), 355-362.
-
Grokipedia. (n.d.). Picilorex. Retrieved from [Link]
- Acosta, A., et al. (2021). Selection of Antiobesity Medications Based on Phenotypes Enhances Weight Loss: A Pragmatic Trial in an Obesity Clinic. Obesity, 29(5), 843-853.
-
PubChem. (n.d.). Picilorex. Retrieved from [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833.
- Samanin, R., & Garattini, S. (1993). Neurochemical mechanism of action of anorectic drugs. Pharmacology & Toxicology, 73(2), 63-68.
- Google Patents. (2021). US10980775B2 - Methods and compositions for treating or preventing coronavirus infection.
-
BioXpedia. (n.d.). Preclinical Pharmacology. Retrieved from [Link]
-
The Guardian. (2025, April 17). New daily weight-loss pill shows success at clinical trial. Retrieved from [Link]
- Löscher, W. (2009). Preclinical assessment of proconvulsant drug activity and its relevance for predicting adverse events in humans. European Journal of Pharmacology, 610(1-3), 1-11.
- Google Patents. (2007). US20070043094A1 - Pioglitazone hydrochloride.
- Stein, V., & To, V. (2009). The basics of preclinical drug development for neurodegenerative disease indications.
- Gannon, B. M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 160-168.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1251950.
-
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
- Obadia, M., et al. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Molecules, 16(2), 1185-1221.
- Singh, B., et al. (2021). Optimization, in vitro release and toxicity evaluation of novel pH sensitive itaconic acid-g-poly(acrylamide)/sterculia gum semi-interpenetrating networks. Journal of the Indian Chemical Society, 98(10), 100155.
- Cui, M., et al. (2009). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 328(1), 226-234.
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
-
Wikipedia. (n.d.). Anorectic. Retrieved from [Link]
- Yanovski, S. Z., & Yanovski, J. A. (2014). Long-term drug treatment for obesity: a systematic and clinical review. JAMA, 311(1), 74–86.
-
Novo Nordisk. (n.d.). Find a clinical trial. Retrieved from [Link]
-
Eli Lilly and Company. (n.d.). Find Lilly Clinical Trials. Retrieved from [Link]
- Maxwell, G. M. (1988). Preclinical toxicology of pirmenol hydrochloride. Angiology, 39(3 Pt 2), 299-306.
- Reith, M. E. A., et al. (2016). Discovery and Development of Monoamine Transporter Ligands. Advances in Pharmacology, 76, 1-38.
- Google Patents. (n.d.). US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers.
- Dubey, S. K., et al. (2019). Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method. Analytical Methods, 11(44), 5658-5667.
- Reddy, Y. R., et al. (2026). Comparative Study of Itopride Hydrochloride in-Vitro Drug Release in Various Brands of Sustained Release Capsules By RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 17(2), 1000-1009.
- Voderdi, V., & Vocks, S. (2021). Role of Psychotropic Medications in the Management of Anorexia Nervosa: Rationale, Evidence and Future Prospects. Journal of Clinical Medicine, 10(16), 3583.
- Al-mahallawi, A. M., et al. (2022). Oral Bioavailability Enhancement of Vancomycin Hydrochloride with Cationic Nanocarrier (Leciplex): Optimization, In Vitro, Ex Vivo, and In Vivo Studies. Pharmaceutics, 14(12), 2795.
- Shinde, G., et al. (2016). Formulation, in vitro and in vivo evaluation of pioglitazone hydrochloride - Effervescent gastro retentive floating hydrophilic matrix tablets. Journal of Applied Pharmaceutical Science, 6(9), 001-009.
- Weir, E. K., et al. (1996). Anorexic agents aminorex, fenfluramine, and dexfenfluramine inhibit potassium current in rat pulmonary vascular smooth muscle and cause pulmonary vasoconstriction.
- Owens, M. J., et al. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine.
- Chen, Y. T., et al. (2019). In Silico and In Vitro Anti-Helicobacter Pylori Effects of Combinations of Phytochemicals and Antibiotics. Antibiotics, 8(4), 183.
- Moret, C., et al. (2005). Milnacipran: A comparative analysis of human monoamine uptake and transporter binding affinity.
Sources
- 1. Picilorex - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Picilorex | C14H18ClN | CID 191657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. What is Mazindol used for? [synapse.patsnap.com]
- 8. Mazindol [bionity.com]
- 9. Anorectic - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Mazindol? [synapse.patsnap.com]
- 11. A Double-Blind, Placebo-Controlled, Phase II Study to Determine the Efficacy, Safety, Tolerability and Pharmacokinetics of a Controlled Release (CR) Formulation of Mazindol in Adults with DSM-5 Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurochemical mechanism of action of anorectic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased potency and binding of mazindol to putative brain anorectic receptors in obesity-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of the efficacy and safety of fenfluramine and mazindol in the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Clinical Efficacy and Safety of Anti-Obesity Medications Among Adult East Asian People with Obesity: A Systematic Literature Review and Indirect Treatment Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combined First Month Body Weight Loss and Development of Tolerance as Predictors of 6-Month Efficacy of Mazindol in Mild and Moderate Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PICILOREX [drugs.ncats.io]
Safety Operating Guide
Picilorex Hydrochloride: Proper Disposal & Handling Procedures
Executive Summary & Immediate Action
Picilorex hydrochloride (CAS: 62510-56-9 (base)) is a synthetic pyrrolidine derivative with anorectic and stimulant properties.[1] As a monoamine reuptake inhibitor, it acts on the central nervous system and must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
CRITICAL DISPOSAL DIRECTIVE:
-
DO NOT dispose of in general trash or biohazard bags (red bags).[1]
-
MANDATORY: Dispose of via High-Temperature Incineration through a licensed hazardous waste contractor or reverse distributor.[1]
Technical Identity & Hazard Profiling
To ensure compliant disposal, the chemical nature of the substance must be understood.[1][4] Picilorex is structurally related to other pyrrolidine stimulants.[1]
| Property | Data |
| Chemical Name | 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride |
| CAS Number | 62510-56-9 (Parent Base) |
| Molecular Formula | C₁₄H₁₈ClN[1] · HCl |
| Pharmacological Class | Anorectic / Monoamine Reuptake Inhibitor |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water (HCl salt form) |
| Hazard Class | Toxic (Acute Oral) , Irritant, Potential CNS Stimulant |
Scientific Rationale for Protocols: The hydrochloride salt increases water solubility, making the compound highly mobile in aquatic environments.[1] This necessitates strict "zero-discharge" protocols to prevent groundwater contamination.[1] As a CNS stimulant, accidental exposure via inhalation of dust during disposal preparation poses a significant operator risk [1].[1]
Operational Handling & Containment
Before disposal, the waste must be secured.[1][3][5][6] The following "Self-Validating System" ensures that if a step fails, the operator is still protected.
A. Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Respiratory | N95 minimum; P100/HEPA recommended for powder handling.[1] | Prevents inhalation of airborne particulates during weighing/transfer.[1] |
| Dermal | Double Nitrile Gloves (0.11mm min thickness).[1] | Creates a redundancy barrier against transdermal absorption.[1] |
| Ocular | Chemical Splash Goggles.[1] | Prevents mucosal absorption via the eyes.[1] |
| Body | Tyvek® Lab Coat or Coveralls.[1] | Prevents particulate accumulation on street clothes.[1] |
B. Engineering Controls[1]
-
Primary: All open handling (weighing, solution preparation) must occur within a Chemical Fume Hood or Powder Containment Hood .[1]
-
Secondary: Use a disposable bench pad (absorbent side up) to capture micro-spills.[1]
Step-by-Step Disposal Protocol
This workflow adheres to EPA Resource Conservation and Recovery Act (RCRA) standards for non-listed pharmaceutical hazardous waste.[1]
Phase 1: Waste Segregation & Characterization[1]
-
Identify the Stream: Picilorex HCl is classified as Non-RCRA Regulated Hazardous Waste (unless specifically P-listed in your local jurisdiction, which is rare for this specific compound, but it is always treated as toxic).[1]
-
Segregate: Do not mix with oxidizing agents or strong acids.[1] Keep separate from biohazardous waste (sharps/blood) to ensure it goes to the correct incinerator.[1]
Phase 2: Packaging (The Double-Containment Rule)[1]
-
Solid Waste (Powder/Tablets):
-
Liquid Waste (Stock Solutions):
Phase 3: Labeling
Affix a hazardous waste label with the following specific details:
-
Contents: "Picilorex Hydrochloride - CNS Stimulant"[1]
-
Generator: [Lab Name/PI Name]
Phase 4: Destruction
Transfer the container to your institution's Environmental Health & Safety (EHS) office or a licensed Reverse Distributor.[1]
-
Required Method: Incineration at >1000°C.[1]
-
Why? High temperatures are required to break the pyrrolidine ring and chlorinated phenyl structure, preventing the release of toxic chlorinated byproducts [2].
Visual Workflow: Disposal Decision Logic
The following diagram illustrates the critical decision points for disposing of Picilorex HCl, ensuring no path leads to environmental release.
Figure 1: Decision logic for the segregation and destruction of Picilorex Hydrochloride waste streams.
Emergency Spill Procedures
In the event of a spill outside of the containment hood:
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don N95 mask, double gloves, and goggles.[1]
-
Contain: Cover powder spills with a wet paper towel (to prevent dust generation) or use a dedicated spill pillow for liquids.[1]
-
Clean: Wipe the area with 10% Bleach Solution followed by water.[1] The bleach aids in degrading the organic structure, though incineration of the cleanup materials remains necessary.[1]
-
Dispose: All cleanup materials (towels, gloves) must be treated as hazardous waste and disposed of according to the protocol above.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 191657, Picilorex. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P).[1] Retrieved from [Link][1]
-
Drug Enforcement Administration. Disposal of Controlled Substances (21 CFR Part 1317).[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling Picilorex hydrochloride
Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Picilorex Hydrochloride
Chemical Profile & Hazard Rationale
Picilorex hydrochloride (CAS 56109-02-5) is a synthetic pyrrolidine derivative historically investigated as an anorectic agent 1, 2. As a pharmacologically active compound targeting the central nervous system (CNS) 3, it poses specific occupational hazards to researchers and drug development professionals. Because it is highly potent and intended strictly for research use 4, accidental exposure via inhalation of dust or dermal absorption can lead to unintended systemic effects.
Understanding the physicochemical properties of Picilorex hydrochloride is critical for selecting the appropriate Personal Protective Equipment (PPE). As a hydrochloride salt, it is generally stable but can form fine, easily aerosolized particulates during weighing and transfer.
Table 1: Physicochemical Properties and Hazard Assessment
| Property / Hazard | Description | Safety Implication & Causality |
| Chemical Name | 3-(p-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride 1 | Features a lipophilic core with a salt formulation; poses a high risk for dermal penetration if dissolved in organic solvents. |
| Molecular Formula | C14H19Cl2N 1 | Low molecular weight facilitates rapid absorption across mucous membranes upon contact. |
| Pharmacologic Class | Anorexiant / CNS Agent 3 | Acute exposure may cause sympathetic nervous system stimulation, tachycardia, or appetite suppression. |
| Physical State | Solid powder (mp = 191°C) [[1]]() | High risk of aerosolization during mechanical manipulation. Mandates engineering controls (fume hood). |
Personal Protective Equipment (PPE) Matrix
The selection of PPE for handling Picilorex hydrochloride is governed by the principle of layered defense. Every piece of equipment serves a specific mechanistic purpose to block the compound's primary routes of entry.
Table 2: Required PPE and Causality Rationale
| PPE Category | Specification | Causality & Rationale |
| Eye Protection | ANSI Z87.1 tight-fitting chemical splash goggles. | Prevents ocular absorption of aerosolized powder. Standard safety glasses are insufficient due to the lack of a peripheral seal. |
| Hand Protection | Double-layered Nitrile gloves (min 0.12 mm thickness). | Nitrile provides excellent resistance to pyrrolidine derivatives [[2]](). Double gloving allows the outer layer to be shed if contaminated, maintaining a clean inner barrier. |
| Body Protection | Disposable, fluid-resistant laboratory coat with knit cuffs. | Prevents accumulation of micro-particulates on personal clothing. Knit cuffs prevent wrist exposure between the glove and sleeve. |
| Respiratory | N95 or P100 particulate respirator. | Filters out >95% of airborne particles. Note: Primary handling must occur inside a Class II BSC or Fume Hood, rendering respirators a secondary backup for transport. |
Operational Workflow: Handling and Solution Preparation
To ensure trustworthiness, the handling protocol must be a self-validating system where each step verifies the safety of the next, preventing cross-contamination.
Step-by-step operational workflow for the safe handling and dissolution of Picilorex hydrochloride.
Protocol 1: Safe Weighing and Dissolution
-
Preparation: Ensure the fume hood or Class II Biological Safety Cabinet (BSC) is operational with an inward face velocity of at least 100 fpm. Verify that the sash is positioned at the correct working height.
-
Donning PPE: Put on the primary PPE layer (lab coat, goggles, inner nitrile gloves).
-
Equipment Transfer: Place the sealed vial of Picilorex hydrochloride, an analytical balance, anti-static weigh boats, and the target solvent into the fume hood.
-
Secondary PPE: Don the outer layer of nitrile gloves.
-
Weighing: Open the vial only inside the hood. Use an anti-static spatula to transfer the powder.
-
Causality: Anti-static tools prevent the fine hydrochloride powder from repelling and aerosolizing due to static charge buildup, which is a common cause of unexpected inhalation exposure.
-
-
Dissolution: Add the solvent directly to the weigh boat or transfer the powder to a pre-tared volumetric flask and immediately cap it before removing it from the hood.
-
Doffing: Remove the outer gloves inside the hood and dispose of them in a designated biohazard/chemical waste bin before your hands exit the sash.
Decontamination and Disposal Plan
Because Picilorex is an active CNS compound 3, trace residues must be chemically degraded or physically removed to prevent secondary exposure to subsequent hood users.
Protocol 2: Spill Cleanup and Decontamination
-
Wet-Wipe Method: Never dry-sweep spilled powder, as this will immediately aerosolize the active pharmaceutical ingredient (API). Spray a disposable wipe with a suitable solvent (e.g., 70% ethanol or a mild surfactant solution) and gently wipe the work surface inward from the edges of the spill.
-
Secondary Wash: Wipe the area a second time with distilled water to remove any solvent or surfactant residue.
-
Waste Segregation: Place all contaminated wipes, weigh boats, and outer gloves into a sealable, puncture-resistant hazardous waste bag.
Disposal Plan:
-
Solid Waste: All solid waste contacting Picilorex hydrochloride must be labeled as "Toxic/Hazardous Chemical Waste" and incinerated according to institutional and local environmental regulations.
-
Liquid Waste: Solutions containing Picilorex must be collected in compatible, clearly labeled solvent waste jugs. Do not pour down the drain, as the compound's stability and ecological toxicity are not fully established for municipal water systems.
Emergency Response Protocol
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and mild soap for at least 15 minutes. Do not use harsh solvents (like ethanol) on the skin, as this may increase the dermal absorption of the pyrrolidine core 2.
-
Inhalation: Move the affected personnel to fresh air immediately. Monitor for signs of CNS stimulation (e.g., elevated heart rate, dizziness, hyperthermia). Seek immediate medical evaluation.
-
Ocular Exposure: Flush eyes at an emergency eyewash station for 15 minutes, holding eyelids open. Seek ophthalmological consultation.
References
1.[1] Drugs: Synonyms and Properties. pageplace.de. Available at: 2.[3] PICILOREX - gsrs. nih.gov. Available at: 3.[4] Picilorex | Active Compound. medchemexpress.com. Available at: 4.[2] Picilorex - Grokipedia. grokipedia.com. Available at:
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
